Product packaging for 2-Isopropoxy-5-methylphenylboronic acid(Cat. No.:CAS No. 480438-71-9)

2-Isopropoxy-5-methylphenylboronic acid

Cat. No.: B1307439
CAS No.: 480438-71-9
M. Wt: 194.04 g/mol
InChI Key: PESPTYNENYUZTH-UHFFFAOYSA-N
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Description

2-Isopropoxy-5-methylphenylboronic acid is a useful research compound. Its molecular formula is C10H15BO3 and its molecular weight is 194.04 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15BO3 B1307439 2-Isopropoxy-5-methylphenylboronic acid CAS No. 480438-71-9

Properties

IUPAC Name

(5-methyl-2-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-7(2)14-10-5-4-8(3)6-9(10)11(12)13/h4-7,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESPTYNENYUZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393526
Record name 2-Isopropoxy-5-methylphenylboronic acid
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Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-71-9
Record name (2-Isopropoxy-5-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480438-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropoxy-5-methylphenylboronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60393526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Isopropoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of 2-Isopropoxy-5-methylphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The described methodology is based on the well-established lithium-halogen exchange reaction, offering a reliable route to this important compound.

Introduction

This compound (CAS 480438-71-9) is an arylboronic acid that serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. Its utility primarily lies in its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a high degree of control and versatility. The isopropoxy and methyl substituents on the phenyl ring provide specific steric and electronic properties that can be crucial for tuning the biological activity and pharmacokinetic profiles of target molecules.

This guide details a common and effective laboratory-scale synthesis of this compound, starting from the readily available precursor, 2-bromo-1-isopropoxy-4-methylbenzene.

Reaction Pathway

The synthesis of this compound is typically achieved through a two-step process involving a lithium-halogen exchange followed by electrophilic trapping with a borate ester and subsequent hydrolysis.

Synthesis_Pathway cluster_0 Step 1: Lithium-Halogen Exchange cluster_1 Step 2: Borylation and Hydrolysis A 2-Bromo-1-isopropoxy-4-methylbenzene B Aryllithium Intermediate A->B n-BuLi, THF, -78 °C D Boronate Ester Intermediate B->D 1. Triisopropyl borate 2. Warm to RT C Triisopropyl borate E This compound D->E Aqueous Acidic Workup (e.g., HCl)

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of arylboronic acids via lithium-halogen exchange.[1][2] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

Reagent/SolventCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Bromo-1-isopropoxy-4-methylbenzene13178-89-7C₁₀H₁₃BrO229.11
n-Butyllithium (n-BuLi) in hexanes (2.5 M)109-72-8C₄H₉Li64.06
Triisopropyl borate5419-55-6C₉H₂₁BO₃188.07
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11
Diethyl ether60-29-7C₄H₁₀O74.12
2 M Hydrochloric acid (HCl)7647-01-0HCl36.46
Saturated aqueous sodium chloride (brine)7647-14-5NaCl58.44
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgSO₄120.37

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet is charged with 2-bromo-1-isopropoxy-4-methylbenzene (1.0 eq).

  • Dissolution and Cooling: Anhydrous tetrahydrofuran (THF) is added via syringe to dissolve the starting material. The resulting solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: A solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise to the stirred solution while maintaining the internal temperature below -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

  • Warming and Quenching: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is carefully quenched by the slow addition of 2 M hydrochloric acid at 0 °C. The mixture is stirred for 1-2 hours at room temperature to ensure complete hydrolysis of the boronate ester.

  • Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x volume of THF). The combined organic layers are washed with brine.

  • Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

Quantitative Data

While a specific literature-reported yield for the synthesis of this compound via this method was not found during the literature survey, yields for analogous lithium-halogen exchange/borylation reactions to form arylboronic acids typically range from 60% to 85%, depending on the substrate and reaction conditions.

Characterization Data (Predicted):

No experimentally obtained NMR spectra for this compound were found in the surveyed literature. However, based on the analysis of closely related structures, the following spectral characteristics can be anticipated. Researchers should confirm the identity and purity of their synthesized material using standard analytical techniques.

Technique Expected Observations
¹H NMR - Aromatic protons in the range of 6.8-7.8 ppm. - A septet for the isopropoxy CH proton around 4.5-4.7 ppm. - A singlet for the methyl protons around 2.3-2.4 ppm. - A doublet for the isopropoxy methyl protons around 1.3-1.4 ppm. - A broad singlet for the B(OH)₂ protons.
¹³C NMR - Aromatic carbons in the range of 110-160 ppm. - The carbon attached to the boron atom may be broad or not observed. - Isopropoxy CH carbon around 70-72 ppm. - Methyl carbon around 20-22 ppm. - Isopropoxy methyl carbons around 21-23 ppm.
Mass Spec. Expected [M+H]⁺: 195.1187

Experimental Workflow

Experimental_Workflow Start Start Setup Prepare Reaction Vessel (Flame-dried, inert atmosphere) Start->Setup Add_Reactant Add 2-bromo-1-isopropoxy-4-methylbenzene and anhydrous THF Setup->Add_Reactant Cooling1 Cool to -78 °C Add_Reactant->Cooling1 Add_nBuLi Add n-BuLi dropwise (maintain < -70 °C) Cooling1->Add_nBuLi Stir1 Stir at -78 °C for 1h Add_nBuLi->Stir1 Add_Borate Add Triisopropyl borate dropwise (maintain < -70 °C) Stir1->Add_Borate Warm Slowly warm to Room Temperature and stir overnight Add_Borate->Warm Quench Quench with 2M HCl at 0 °C Warm->Quench Hydrolyze Stir at Room Temperature for 1-2h Quench->Hydrolyze Extract Extract with Diethyl Ether Hydrolyze->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Recrystallize Concentrate->Purify End Obtain Pure Product Purify->End

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound via lithium-halogen exchange of the corresponding aryl bromide is a reliable and efficient method suitable for laboratory-scale preparation. This technical guide provides a detailed protocol and relevant data to aid researchers in the successful synthesis of this valuable building block. Careful attention to anhydrous and anaerobic conditions is paramount to achieving good yields. The availability of this synthetic route facilitates the exploration of novel chemical entities in drug discovery and other areas of chemical research.

References

In-Depth Technical Guide: Molecular Weight of 2-Isopropoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight determination for the compound 2-Isopropoxy-5-methylphenylboronic acid.

Chemical Identity and Formula

This compound is an organic compound frequently used in synthetic chemistry. Its unique structure makes it a valuable building block in the creation of more complex molecules.

  • IUPAC Name: (2-Isopropoxy-5-methylphenyl)boronic acid

  • CAS Number: 480438-71-9

  • Chemical Formula: C₁₀H₁₅BO₃[1]

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below.

To ensure accuracy, the standard atomic weights of each element, as recognized by the International Union of Pure and Applied Chemistry (IUPAC), are utilized.

ElementSymbolAtomic Weight ( g/mol )
CarbonC12.011[2][3][4][5]
HydrogenH1.008[6][7][8][9][10]
BoronB10.81[11][12][13][14][15]
OxygenO15.999[16][17][18][19][20]

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol

  • Hydrogen (H): 15 atoms × 1.008 g/mol = 15.12 g/mol

  • Boron (B): 1 atom × 10.81 g/mol = 10.81 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

Total Molecular Weight = 120.11 + 15.12 + 10.81 + 47.997 = 194.037 g/mol

This calculated value aligns with commercially available data for this compound.[21]

Summary of Quantitative Data

The following table summarizes the contribution of each element to the total molecular weight of this compound.

ElementNumber of AtomsAtomic Weight ( g/mol )Total Contribution ( g/mol )
Carbon (C)1012.011120.11
Hydrogen (H)151.00815.12
Boron (B)110.8110.81
Oxygen (O)315.99947.997
Total 29 194.037

Visualization of the Calculation Workflow

The logical flow for determining the molecular weight from the chemical formula is illustrated below.

G A Chemical Formula C₁₀H₁₅BO₃ B Identify Constituent Elements (C, H, B, O) A->B C Determine Atom Count C=10, H=15, B=1, O=3 B->C E Calculate Total Weight for Each Element C->E D Obtain Standard Atomic Weights D->E F Sum Individual Element Weights E->F G Final Molecular Weight 194.037 g/mol F->G

Caption: Workflow for Molecular Weight Calculation.

References

An In-depth Technical Guide to 2-Isopropoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Isopropoxy-5-methylphenylboronic acid, a versatile reagent in modern organic synthesis. The guide details its chemical structure, physicochemical properties, and its primary application in carbon-carbon bond formation, supported by a generalized experimental protocol and a workflow visualization of the underlying catalytic cycle.

Compound Profile and Structural Formula

This compound is an organoboron compound belonging to the broad class of phenylboronic acids. These compounds are notable for their stability, low toxicity, and exceptional utility as coupling partners in palladium-catalyzed cross-coupling reactions.[1] Its structure features a phenyl ring substituted with a boronic acid group [-B(OH)₂], an isopropoxy group [-OCH(CH₃)₂], and a methyl group [-CH₃].

Structural Formula:

Key Identifiers:

  • IUPAC Name: (2-Isopropoxy-5-methylphenyl)boronic acid[2]

  • CAS Number: 480438-71-9[2][3]

  • Molecular Formula: C₁₀H₁₅BO₃[2][3]

Physicochemical Data

The quantitative data for this compound is summarized below. It is important to note that while some experimental data is available, many specific physical properties like boiling and melting points are often predicted for specialized reagents of this nature.

Table 1: Properties of this compound

PropertyValueSource
Molecular Weight194.04 g/mol [3]
Purity≥95%[3]

Table 2: Predicted Properties of Isomer 5-Isopropoxy-2-methylphenylboronic acid

PropertyPredicted ValueSource
Density1.08 ± 0.1 g/cm³[4]
Boiling Point349.6 ± 52.0 °C[4]
Vapor Pressure0.0 ± 0.8 mmHg at 25°C[4]
Flash Point165.2 ± 30.7 °C[4]
Refractive Index1.510[4]

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between an organoboron compound and an organohalide (or triflate).[5][7] The reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and its utility in constructing complex molecular scaffolds, particularly biaryl structures found in many pharmaceuticals and advanced materials.[1][8]

Experimental Protocols

The following is a generalized, representative protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like this compound. Researchers should optimize conditions for their specific substrates.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (Ar¹-Br) (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃) or other suitable base (2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure the removal of oxygen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-Dioxane and 1 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). Reactions are typically complete within 2-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Visualization of Catalytic Workflow

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition ar1pdxl2 Ar¹-Pd(II)L₂-X (Halide Complex) oxidative_addition->ar1pdxl2 transmetalation Transmetalation ar1pdxl2->transmetalation ar1pdar2l2 Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) transmetalation->ar1pdar2l2 reductive_elimination Reductive Elimination ar1pdar2l2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Biaryl Product) reductive_elimination->product ar1x Ar¹-X (Aryl Halide) ar1x->oxidative_addition boronic_acid Ar²-B(OH)₂ (Boronic Acid) + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Spectral Data Analysis of 2-Isopropoxy-5-methylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Isopropoxy-5-methylphenylboronic acid (CAS No. 480438-71-9; Molecular Formula: C₁₀H₁₅BO₃; Molecular Weight: 194.04 g/mol ). The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Representative Spectral Data

Due to the limited availability of published spectral data for this specific molecule, the following tables present representative data based on the analysis of closely related phenylboronic acid derivatives. These values serve as a proficient guide for the interpretation of experimentally obtained spectra.

Table 1: Representative ¹H and ¹³C NMR Spectral Data
¹H NMR (in CDCl₃) ¹³C NMR (in CDCl₃)
Chemical Shift (δ) ppm Assignment
~7.6 (d, 1H)Ar-H
~7.2 (d, 1H)Ar-H
~6.8 (s, 1H)Ar-H
~4.6 (sept, 1H)-CH(CH₃)₂
~2.3 (s, 3H)Ar-CH₃
~1.3 (d, 6H)-CH(CH₃)₂
Note: The B(OH)₂ protons are often broad and may not be observed or could be exchanged with D₂O.Note: The carbon atom attached to the boron (C-B) is often not observed or appears as a very broad signal.
Table 2: Representative IR and MS Spectral Data
Infrared (IR) Spectroscopy Mass Spectrometry (MS)
Wavenumber (cm⁻¹) Assignment
~3300 (broad)O-H stretch (B-OH)
~2980C-H stretch (aliphatic)
~1600, ~1480C=C stretch (aromatic)
~1350B-O stretch
~1250C-O stretch (ether)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. Chloroform-d is often suitable for boronic acids.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty ATR crystal prior to sample analysis.

    • The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Operate the mass spectrometer in either positive or negative ion mode to detect the molecular ion and relevant fragments.[1][2]

    • For positive ion mode, common adducts such as [M+H]⁺ or [M+Na]⁺ may be observed.

    • For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the accurate mass and elemental composition.

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interp Interpretation Sample Compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Solid Sample Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer (ATR) IR_Prep->IR_Acq MS_Acq Mass Spectrometer (ESI) MS_Prep->MS_Acq NMR_Data NMR Spectrum (δ, J-coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (cm⁻¹) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z) MS_Acq->MS_Data Interpretation Structural Elucidation & Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis of Chemical Compounds.

References

Stability and Storage of 2-Isopropoxy-5-methylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the stability and storage considerations for 2-Isopropoxy-5-methylphenylboronic acid based on the general properties of arylboronic acids. As of the latest update, specific, publicly available quantitative stability data and validated experimental protocols for this particular compound are limited. The information presented herein, including tables and experimental protocols, should be considered as a general guide and a framework for designing specific stability studies.

Introduction

This compound is an important building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. As with many boronic acid derivatives, its stability is a critical factor that can impact the efficiency of synthetic procedures, the purity of the final products, and the shelf-life of the material. This guide outlines the key factors influencing the stability of this compound, provides recommendations for its proper storage and handling, and presents exemplary protocols for its stability assessment.

Key Factors Influencing Stability

The stability of this compound is primarily influenced by temperature, moisture, light, and oxidizing agents. Understanding these factors is crucial for maintaining the integrity of the compound.

Summary of Stability Influencing Factors
FactorGeneral Impact on Arylboronic Acids
Temperature Elevated temperatures can accelerate degradation pathways, particularly dehydration and protodeboronation.
Moisture Can lead to hydrolysis and facilitate protodeboronation. Boronic acids can also reversibly form cyclic anhydrides (boroxines) through the loss of water.
Light Exposure to UV or visible light can potentially induce photolytic degradation.
Oxygen/Oxidizing Agents The carbon-boron bond is susceptible to oxidation, which can lead to the formation of phenolic byproducts.
pH Both acidic and basic conditions can promote degradation, particularly protodeboronation in aqueous environments.[1][2]

Degradation Pathways

The primary degradation pathways for arylboronic acids, including this compound, are protodeboronation, oxidation, and dehydration to form boroxines.

  • Protodeboronation: This is a common degradation pathway where the boronic acid group is replaced by a hydrogen atom, yielding 4-isopropoxy-1-methylbenzene. This process can be accelerated by moisture and certain pH conditions.[1][2]

  • Oxidation: The carbon-boron bond can be susceptible to cleavage by oxidative processes, leading to the formation of the corresponding phenol, 2-isopropoxy-5-methylphenol.

  • Dehydration (Boroxine Formation): Boronic acids can undergo intermolecular dehydration to form cyclic trimetric anhydrides known as boroxines. This is a reversible equilibrium process influenced by the presence of water.

Potential Degradation Pathways of this compound A This compound B Protodeboronation (loss of B(OH)2) A->B H+ / H2O C Oxidation A->C [O] D Dehydration (trimerization) A->D -H2O (reversible) E 4-Isopropoxy-1-methylbenzene B->E F 2-Isopropoxy-5-methylphenol C->F G Boroxine (Trimeric Anhydride) D->G

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2 to 8 °C (refrigerated)Minimizes thermal degradation.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)Prevents oxidation.
Light In the dark (amber vial or opaque container)Prevents photolytic degradation.
Moisture Tightly sealed container in a dry environmentPrevents hydrolysis and protodeboronation.
Handling Workflow

The following workflow is recommended for handling this compound in a laboratory setting to minimize degradation.

Recommended Handling Workflow A Remove from 2-8°C storage B Allow container to equilibrate to room temperature before opening A->B C Open container under inert atmosphere (e.g., glovebox or argon balloon) B->C D Weigh the desired amount quickly C->D E Tightly reseal the container D->E H Use immediately in the reaction D->H F Purge headspace with inert gas before sealing E->F G Return to 2-8°C storage F->G

Caption: Recommended workflow for handling this compound.

Experimental Protocols for Stability Assessment

For a comprehensive understanding of the stability profile of this compound, forced degradation studies should be conducted. These studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential for identifying potential degradation products and developing stability-indicating analytical methods.[3][4][5][6]

General Protocol for Forced Degradation Studies

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for these studies to separate the parent compound from any degradation products.

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector

  • Photostability chamber

  • Temperature and humidity-controlled ovens

Experimental Workflow for Forced Degradation

Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of this compound in a suitable solvent (e.g., acetonitrile) B Acid Hydrolysis (e.g., 0.1M HCl at 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH at RT) A->C D Oxidation (e.g., 3% H2O2 at RT) A->D E Thermal Degradation (e.g., 80°C, solid state) A->E F Photostability (ICH Q1B conditions) A->F G Withdraw samples at specified time points B->G C->G D->G E->G F->G H Neutralize acid/base samples if necessary G->H I Dilute to appropriate concentration H->I J Analyze by stability-indicating HPLC-UV method I->J K Characterize major degradants (e.g., LC-MS) J->K

Caption: General experimental workflow for forced degradation studies.

Detailed Methodologies

1. Acid Hydrolysis:

  • Dissolve this compound in a minimal amount of acetonitrile and dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in a minimal amount of acetonitrile and dilute with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

  • Maintain the solution at room temperature.

  • Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL.

  • Keep the solution at room temperature.

  • Withdraw aliquots at various time points and analyze directly by HPLC.

4. Thermal Degradation:

  • Place a known amount of solid this compound in a vial and store it in an oven at 80°C.

  • At specified time intervals, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

5. Photostability:

  • Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be protected from light.

  • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and development. By understanding the primary degradation pathways—protodeboronation, oxidation, and dehydration—and implementing appropriate storage and handling procedures, the integrity of the compound can be maintained. The provided exemplary protocols for forced degradation studies offer a framework for establishing a comprehensive stability profile and developing robust, stability-indicating analytical methods. It is strongly recommended that researchers perform such studies to ensure the quality and reliability of this compound in their specific applications.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Isopropoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Isopropoxy-5-methylphenylboronic acid, a versatile building block in modern organic synthesis. Boronic acids and their derivatives are integral to the formation of carbon-carbon and carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. As the utility of these reagents in pharmaceutical and materials science continues to expand, a thorough understanding of their safe handling is paramount.

Core Safety and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₅BO₃
Molecular Weight 194.04 g/mol
Appearance Solid (predicted)
Boiling Point 349.6 ± 52.0 °C (predicted)
Flash Point 165.2 ± 30.7 °C (predicted)
Density 1.08 ± 0.1 g/cm³ (predicted)

Table 2: Toxicological Data for Analogous Compounds

CompoundRouteSpeciesValue
Phenylboronic acid Oral LD50Rat740 mg/kg[1][2]
Anisole Oral LD50Rat3,700 mg/kg[3]
Inhalation LC50Rat> 5,000 mg/m³[3]
Phenetole Oral LD50Mouse2,200 mg/kg[4]
Dermal LD50Rabbit2.03 mL/kg[4]
Inhalation LC50Rat8,949 mg/m³[4]

Disclaimer: The toxicological data presented is for analogous compounds and should be used as a guide for assessing the potential hazards of this compound. The actual toxicity of the target compound may vary.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the data from similar boronic acids, this compound should be handled as a compound that is harmful if swallowed and causes skin, eye, and respiratory irritation.

GHS Hazard Classification (Predicted):

  • Acute Toxicity, Oral: Category 4

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Nitrile rubber gloves, lab coat.
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge and particulate filter, especially when handling the solid outside of a fume hood.

Safe Handling and Storage Procedures

Adherence to proper laboratory procedures is critical to minimize exposure and ensure a safe working environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust.

  • Use non-sparking tools.

  • Wash hands thoroughly after handling.

  • Avoid contact with skin, eyes, and clothing.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from oxidizing agents and strong acids.

  • Some boronic acids are sensitive to air and moisture; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Emergency Procedures and First Aid

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • Carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols: Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The following is a representative protocol that can be adapted for this compound, based on procedures for similar alkoxy-substituted phenylboronic acids.

Reaction Scheme:

Where Ar-X is an aryl halide and Ar' is the 2-isopropoxy-5-methylphenyl group.

Table 4: Representative Suzuki-Miyaura Coupling Reaction Parameters

ComponentExampleMolar Equivalents
Aryl Halide 1-bromo-4-nitrobenzene1.0
Boronic Acid This compound1.2
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)0.02 - 0.05
Base K₂CO₃, K₃PO₄, or Cs₂CO₃2.0 - 3.0
Solvent Toluene/Water, Dioxane/Water, or DMF-

Detailed Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water). Add the palladium catalyst (0.02-0.05 eq.).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing Safety and Experimental Workflows

To further clarify the safety and experimental procedures, the following diagrams have been generated.

Safety_Precautions cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage cluster_emergency Emergency Response Goggles Safety Goggles Gloves Nitrile Gloves Coat Lab Coat Respirator Respirator Ventilation Well-Ventilated Area (Fume Hood) NoDust Avoid Dust Generation Wash Thorough Hand Washing Sealed Tightly Sealed Container Dry Cool, Dry Place Inert Inert Atmosphere Spill Spill Containment FirstAid First Aid Compound This compound Compound->Goggles Compound->Gloves Compound->Coat Compound->Respirator Compound->Ventilation Compound->NoDust Compound->Wash Compound->Sealed Compound->Dry Compound->Inert Compound->Spill Compound->FirstAid

Caption: Key safety precautions for handling this compound.

Suzuki_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert add_solv_cat Add Degassed Solvent and Palladium Catalyst inert->add_solv_cat heat Heat Reaction Mixture (80-100 °C) add_solv_cat->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Work-up: - Cool to RT - Dilute & Wash monitor->workup Reaction Complete purify Purification: (Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

An In-Depth Technical Guide to 2-Isopropoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-Isopropoxy-5-methylphenylboronic acid, a valuable reagent in modern organic synthesis. While the specific discovery and historical details of this compound are not extensively documented in scientific literature, this guide contextualizes its significance within the broader class of substituted phenylboronic acids. It details its physicochemical properties, outlines a general synthetic methodology, and explores its primary application as a coupling partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are interested in the applications of functionalized boronic acids.

Discovery and History

The precise origins and first synthesis of this compound (CAS No. 480438-71-9) are not detailed in readily available scientific literature, suggesting it may have emerged from broader synthetic efforts in creating libraries of novel building blocks for organic chemistry. Its development can be understood in the context of the rise of substituted phenylboronic acids as indispensable tools in synthetic chemistry.

The seminal work on boronic acids dates back to the 19th century, but their widespread application in organic synthesis exploded with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, first reported in the late 1970s, revolutionized the formation of carbon-carbon bonds, providing a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials. The utility of the Suzuki-Miyaura coupling is heavily reliant on the availability of a diverse array of functionalized boronic acids.

Compounds like this compound, featuring specific substitution patterns on the phenyl ring, are designed to introduce particular steric and electronic properties into target molecules. The isopropoxy and methyl groups can influence the reactivity of the boronic acid and the properties of the final product, such as solubility, lipophilicity, and metabolic stability, which are critical considerations in drug discovery. The commercial availability of this and many other substituted phenylboronic acids today is a direct result of the high demand for these versatile reagents in academic and industrial research.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases.

PropertyValueReference
CAS Number 480438-71-9[1][2]
IUPAC Name (5-Methyl-2-propan-2-yloxyphenyl)boronic acid[1]
Synonyms (2-Isopropoxy-5-methyl-phenyl)boronic acid, Boronic acid, B-[5-methyl-2-(1-methylethoxy)phenyl]-[1][2]
Molecular Formula C10H15BO3[1][2]
Molecular Weight 194.04 g/mol [2]
Appearance White to off-white solid
Purity ≥95%
Storage Sealed in dry, Room Temperature[2]

Synthesis of Substituted Phenylboronic Acids: A General Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general and widely used method for the preparation of arylboronic acids from aryl halides is presented below. This procedure involves the formation of an organometallic intermediate (organolithium or Grignard reagent) followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.

Materials
  • 1-Bromo-2-isopropoxy-5-methylbenzene (starting material)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • n-Butyllithium (n-BuLi) or Magnesium turnings

  • Triisopropyl borate or Trimethyl borate

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Hydrochloric acid (HCl) or Sulfuric acid (H2SO4), aqueous solution

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Experimental Procedure
  • Formation of the Organometallic Reagent:

    • Using n-Butyllithium: A solution of 1-bromo-2-isopropoxy-5-methylbenzene (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, n-butyllithium (1.1 eq) is added dropwise, and the mixture is stirred at this temperature for 1-2 hours.

    • Using Magnesium (Grignard Reagent): Magnesium turnings (1.2 eq) are activated in a flame-dried flask under an inert atmosphere. A small amount of a solution of 1-bromo-2-isopropoxy-5-methylbenzene (1.0 eq) in anhydrous THF is added. The reaction is initiated (e.g., with a crystal of iodine or gentle heating). Once the reaction starts, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours.

  • Borylation: The freshly prepared organometallic solution is cooled to -78 °C. Triisopropyl borate (1.2 eq) is added dropwise, ensuring the temperature remains below -70 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction mixture is cooled in an ice bath, and an aqueous solution of HCl or H2SO4 is slowly added to quench the reaction and hydrolyze the boronate ester. The mixture is stirred vigorously for 1-2 hours.

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and then brine. The organic phase is dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

This compound is primarily utilized as a reactant in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate. It is a highly versatile and widely used method for the synthesis of biaryls, which are prevalent in many biologically active molecules and functional materials.

In a typical Suzuki-Miyaura coupling, this compound would be reacted with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) and a base (e.g., Na2CO3, K2CO3, Cs2CO3) in a suitable solvent system (e.g., toluene, dioxane, DMF, often with water). The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The presence of the isopropoxy and methyl substituents on the boronic acid allows for the introduction of this specific structural motif into a larger molecule, influencing its final properties.

Visualizations

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_product Product BoronicAcid This compound Reaction Reaction Mixture (Heating under Inert Atmosphere) BoronicAcid->Reaction ArylHalide Aryl/Heteroaryl Halide (Ar-X) ArylHalide->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction Workup Aqueous Work-up (Extraction) Reaction->Workup Cooling Purification Purification (Chromatography/Recrystallization) Workup->Purification Crude Product FinalProduct Coupled Product (Biaryl) Purification->FinalProduct Pure Product

Caption: A general workflow for a Suzuki-Miyaura cross-coupling reaction.

References

physical and chemical characteristics of 2-Isopropoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Isopropoxy-5-methylphenylboronic acid, a versatile reagent in organic synthesis. This document collates available data on its properties, provides detailed experimental protocols for its synthesis and application, and outlines key analytical methods for its characterization.

Core Physical and Chemical Characteristics

This compound is an organoboron compound that serves as a key building block in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. Its structural features, including the isopropoxy and methyl substituents on the phenyl ring, influence its reactivity and solubility.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 480438-71-9[1]
Molecular Formula C₁₀H₁₅BO₃[1][2]
Molecular Weight 194.04 g/mol [2]
Appearance White to off-white solidGeneral Supplier Information
Melting Point Not available
Boiling Point Not available
Solubility Soluble in polar organic solvents such as ethers and ketones.[3]General knowledge on boronic acids

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to aromatic protons, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, and the methyl protons on the phenyl ring. The B(OH)₂ protons are often broad and may exchange with solvent.
¹³C NMR Aromatic carbon signals, with the carbon attached to the boron atom often showing a broad or unobserved signal. Signals for the isopropoxy and methyl carbons.
FT-IR (cm⁻¹) Broad O-H stretching band (from B(OH)₂), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching (ether), and B-O stretching.[4]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of arylboronic acids involves the ortho-lithiation of a substituted aromatic compound followed by reaction with a trialkyl borate and subsequent hydrolysis. The following is a general procedure that can be adapted for the synthesis of this compound from 1-isopropoxy-4-methylbenzene.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis and Workup start 1-Isopropoxy-4-methylbenzene in dry THF reagent1 n-Butyllithium (n-BuLi) at low temperature (e.g., -78 °C) start->reagent1 Addition intermediate Lithium 2-isopropoxy-5-methylphenyl reagent1->intermediate Ortho-lithiation reagent2 Triisopropyl borate [B(O-iPr)₃] intermediate->reagent2 Addition boronate_ester Diisopropyl (2-isopropoxy-5-methylphenyl)boronate reagent2->boronate_ester Borylation hydrolysis Aqueous acid (e.g., HCl) boronate_ester->hydrolysis Hydrolysis product This compound hydrolysis->product

Caption: Synthetic pathway for this compound.

Detailed Methodology:

  • Lithiation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-isopropoxy-4-methylbenzene in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 2-4 hours.

  • Borylation: To the resulting solution of the lithiated species, add triisopropyl borate dropwise at -78 °C. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.

Purification by Recrystallization

Arylboronic acids can often be purified by recrystallization from a suitable solvent or solvent mixture.

Workflow for Purification

G crude Crude this compound dissolve Dissolve in a minimum amount of hot solvent (e.g., Toluene or an Ethyl Acetate/Hexane mixture) crude->dissolve cool Allow to cool slowly to room temperature, then in an ice bath dissolve->cool filter Collect crystals by vacuum filtration cool->filter wash Wash crystals with a small amount of cold solvent filter->wash dry Dry the purified crystals under vacuum wash->dry pure Pure this compound dry->pure

Caption: General workflow for the purification of boronic acids.

Detailed Methodology:

  • Dissolve the crude this compound in a minimal amount of a hot solvent, such as toluene or a mixture of ethyl acetate and hexanes.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the mixture in an ice bath to maximize the yield of the precipitate.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the formation of C-C bonds.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X L2 R¹-Pd(II)-XL₂ Pd(0)L2->R1-Pd(II)-X L2 Oxidative Addition (R¹-X) R1-Pd(II)-OH L2 R¹-Pd(II)-OHL₂ R1-Pd(II)-X L2->R1-Pd(II)-OH L2 Ligand Exchange (Base, e.g., OH⁻) R1-Pd(II)-O-B(OH)-R2 L2 R¹-Pd(II)-O-B(OH)-R²L₂ R1-Pd(II)-OH L2->R1-Pd(II)-O-B(OH)-R2 L2 Transmetalation (R²-B(OH)₂) R1-Pd(II)-R2 L2 R¹-Pd(II)-R²L₂ R1-Pd(II)-O-B(OH)-R2 L2->R1-Pd(II)-R2 L2 R1-Pd(II)-R2 L2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)-R2 L2->R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide is intended to provide a comprehensive overview for researchers and professionals. For specific applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide on the Solubility of 2-Isopropoxy-5-methylphenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of 2-isopropoxy-5-methylphenylboronic acid in organic solvents. Recognizing the critical role of solubility data in drug development, process chemistry, and chemical synthesis, this document collates available qualitative and analogous quantitative data, details experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices. While specific quantitative solubility data for this compound is not extensively available in the public literature, this guide leverages data from structurally related boronic acids to provide valuable insights into its expected behavior.

Introduction to this compound

This compound is an organoboron compound with the chemical formula C10H15BO3 and a molecular weight of 194.04 g/mol .[1] Boronic acids are a class of compounds that are widely used in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds. The solubility of boronic acids in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the overall efficiency of synthetic processes. An understanding of the solubility of this compound is therefore essential for its effective application in research and development.

Physicochemical Properties

PropertyValue
CAS Number 480438-71-9[2][3]
Molecular Formula C10H15BO3[2][3]
Molecular Weight 194.04 g/mol [1]
IUPAC Name (2-Isopropoxy-5-methylphenyl)boronic acid[3]

Solubility of Boronic Acids in Organic Solvents

The solubility of boronic acids is influenced by several factors, including the nature of the substituents on the phenyl ring and the polarity of the solvent. Generally, the introduction of an isobutoxy group into the phenylboronic acid ring increases its solubility in most organic solvents.[4][5] However, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, which can complicate solubility measurements and correlations.[6]

Qualitative Solubility Overview

General literature suggests that boronic acids with alkoxy substituents are soluble in a range of polar organic solvents. While specific data for this compound is scarce, it is expected to be soluble in common organic solvents such as chloroform, acetone, and ethers.

Quantitative Solubility Data for Analogous Compounds

Due to the limited availability of specific quantitative solubility data for this compound, this section presents data for isomers of isobutoxyphenylboronic acid. This information serves as a valuable proxy for estimating the solubility behavior of the target compound, as the underlying principles of dissolution are similar.

The solubility of three isomers of isobutoxyphenylboronic acid in several organic solvents has been determined experimentally.[4][5][6] The ortho-isomer of isobutoxyphenylboronic acid demonstrated significantly higher solubility than the meta and para isomers across all tested solvents.[4][5]

Table 1: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents (Mole Fraction, x)

Solvento-Isobutoxyphenylboronic Acidm-Isobutoxyphenylboronic Acidp-Isobutoxyphenylboronic Acid
ChloroformData not specifiedData not specifiedData not specified
3-PentanoneData not specifiedData not specifiedData not specified
AcetoneData not specifiedData not specifiedData not specified
Dipropyl etherData not specifiedData not specifiedData not specified
MethylcyclohexaneData not specifiedData not specifiedData not specified

Note: While the studies indicate that quantitative data was collected, the specific mole fraction values at various temperatures were presented in graphical form in the source material and are not explicitly tabulated here. The general trend observed was that the ortho-isomer had the highest solubility.

Experimental Protocol for Solubility Determination

A commonly employed and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method .[4][5][6][7] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Materials and Equipment
  • This compound (or analogous boronic acid)

  • High-purity organic solvents (e.g., chloroform, 3-pentanone, acetone, dipropyl ether, methylcyclohexane)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating bath with precise temperature control

  • Luminance probe or other turbidity sensor

  • Analytical balance

Procedure
  • Sample Preparation: Accurately weigh the boronic acid and the chosen organic solvent into the jacketed glass vessel to prepare a biphasic sample of known composition.

  • Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.3 K·h−1) while being vigorously stirred to ensure homogeneity.[5]

  • Equilibrium Point Determination: The disappearance of turbidity, indicating the complete dissolution of the solid and the formation of a single liquid phase, is considered the solid-liquid equilibrium point. This can be determined visually or, more accurately, by monitoring the intensity of a light beam passing through the sample with a luminance probe.[4][5][6]

  • Data Recording: The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific composition.

  • Data Analysis: The experiment is repeated for various compositions to generate a solubility curve (temperature vs. mole fraction).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the dynamic method for determining the solubility of a boronic acid in an organic solvent.

G Dynamic Method for Solubility Determination cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Weigh Boronic Acid prep3 Combine in Vessel prep1->prep3 prep2 Weigh Solvent prep2->prep3 exp1 Heat at Constant Rate prep3->exp1 exp2 Stir Vigorously exp1->exp2 exp3 Monitor Turbidity exp2->exp3 analysis1 Record Dissolution Temperature exp3->analysis1 analysis2 Repeat for Different Compositions analysis1->analysis2 analysis3 Construct Solubility Curve analysis2->analysis3

Caption: Workflow for the dynamic determination of boronic acid solubility.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, valuable insights can be drawn from the behavior of structurally similar compounds. The provided experimental protocol for the dynamic method offers a robust framework for researchers to determine the solubility of this and other boronic acids in various organic solvents. Such data is invaluable for optimizing synthetic procedures, developing purification strategies, and advancing the application of these important compounds in drug discovery and materials science.

References

Theoretical Analysis of 2-Isopropoxy-5-methylphenylboronic Acid: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Gemini Laboratories

Abstract

This technical guide provides a comprehensive overview of the theoretical studies applicable to 2-Isopropoxy-5-methylphenylboronic acid, a member of the versatile arylboronic acid family. Arylboronic acids are crucial reagents in synthetic organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions, and are of increasing interest in medicinal chemistry and materials science.[1] Understanding their molecular structure, electronic properties, and reactivity through computational methods is paramount for optimizing their applications and designing novel derivatives. This document outlines the standard computational methodologies, presents key physicochemical data, and illustrates logical workflows for the theoretical investigation of this specific boronic acid derivative. The content is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction to Theoretical Studies on Arylboronic Acids

Arylboronic acids, characterized by a boronic acid moiety (-B(OH)₂) attached to an aromatic ring, are a cornerstone of modern synthetic chemistry. Their utility is intrinsically linked to their electronic and structural properties, which can be effectively modeled using quantum chemical calculations.[2] Computational methods, particularly Density Functional Theory (DFT), have proven invaluable for elucidating the geometries, electronic structures, and reaction mechanisms of these compounds.[2][3]

Theoretical studies on molecules like this compound typically focus on several key areas:

  • Molecular Geometry: Determining the most stable conformation by calculating bond lengths, bond angles, and dihedral angles.

  • Electronic Properties: Analyzing the frontier molecular orbitals (HOMO and LUMO) to understand reactivity, kinetic stability, and electronic transitions.[3]

  • Spectroscopic Properties: Predicting vibrational frequencies (IR and Raman) and NMR chemical shifts to aid in experimental characterization.

  • Reactivity Descriptors: Calculating parameters such as ionization potential, electron affinity, and chemical hardness to predict how the molecule will behave in chemical reactions.

  • Acidity (pKa): Computational determination of pKa is vital for medicinal chemistry applications, as it influences solubility and biological interactions.[1]

This guide will present a hypothetical but representative theoretical study on this compound, based on established computational protocols for this class of molecules.

Physicochemical and Predicted Properties

While specific experimental data for this compound is not extensively published, a combination of data for its isomers and computational predictions can provide a baseline for its properties. The following table summarizes these key data points.

PropertyValueData TypeReference/Source
Molecular Formula C₁₀H₁₅BO₃StructuralGuidechem[4]
Molecular Weight 194.04 g/mol StructuralGuidechem[4]
CAS Number 480438-71-9IdentifierGuidechem[4]
Predicted Density 1.08 ± 0.1 g/cm³PredictedGuidechem (for isomer 5-Isopropoxy-2-methylphenylboronic acid)[4]
Predicted Boiling Point 349.6 ± 52.0 °CPredictedGuidechem (for isomer 5-Isopropoxy-2-methylphenylboronic acid)[4]
Predicted Flash Point 165.2 ± 30.7 °CPredictedGuidechem (for isomer 5-Isopropoxy-2-methylphenylboronic acid)[4]
Predicted LogP 2.84PredictedGuidechem (for isomer 5-Isopropoxy-2-methylphenylboronic acid)[4]

Note: Predicted values are for the isomer 5-Isopropoxy-2-methylphenylboronic acid (CAS: 1451390-99-0) and serve as an estimate for the title compound.

Experimental Protocols: Computational Methodology

The following section details a standard protocol for conducting a theoretical study on this compound using Density Functional Theory (DFT). This workflow is representative of current practices in computational chemistry for small organic molecules.[2]

3.1. Software and Hardware

  • Software: Gaussian 16, ORCA, or similar quantum chemistry software package. GaussView 6 or Avogadro for molecular visualization and initial structure building.

  • Hardware: High-performance computing (HPC) cluster with multi-core processors (e.g., Intel Xeon or AMD EPYC) and sufficient RAM (>16 GB per core).

3.2. Step-by-Step Protocol

  • Initial Structure Construction:

    • The 3D structure of this compound is built using a molecular editor like GaussView or Avogadro.

    • Initial bond lengths and angles are set to standard values. Special attention is given to the dihedral angles of the isopropoxy and boronic acid groups to identify potential low-energy conformers.

  • Conformational Search (Optional but Recommended):

    • For flexible molecules, a conformational search is performed using a lower-level theory (e.g., molecular mechanics with MMFF94 force field) to identify a set of low-energy starting geometries. This is crucial for arylboronic acids where hydroxyl group orientation affects energy.[1]

  • Geometry Optimization:

    • The initial or lowest-energy conformer structure is optimized to find the stationary point on the potential energy surface.

    • Level of Theory: B3LYP functional. The B3LYP functional is widely used for its balance of accuracy and computational cost in studying organic molecules.[3]

    • Basis Set: 6-31+G(d,p). This Pople-style basis set includes polarization functions (d,p) on heavy atoms and hydrogens, and diffuse functions (+) on heavy atoms, which are important for accurately describing systems with lone pairs and for calculating electronic properties.

    • Solvation Model: The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) can be used with water as the solvent to simulate aqueous phase conditions, which is relevant for pKa calculations.[1]

  • Frequency Calculation:

    • A frequency calculation is performed at the same level of theory as the optimization (B3LYP/6-31+G(d,p)).

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • The results provide thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and predicted IR and Raman spectra.

  • Electronic Property Analysis:

    • Using the optimized geometry, a single-point energy calculation is performed.

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.[3]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study charge distribution, hybridization, and donor-acceptor interactions within the molecule.[3]

Visualizations: Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

DFT_Workflow cluster_prep 1. Preparation cluster_calc 2. Core Calculation cluster_analysis 3. Analysis mol_build Build 3D Structure (this compound) conf_search Conformational Search (Identify low-energy conformers) mol_build->conf_search geom_opt Geometry Optimization (B3LYP/6-31+G(d,p)) conf_search->geom_opt Lowest Energy Structure freq_calc Frequency Calculation (Confirm minimum, get thermodynamics) geom_opt->freq_calc sp_energy Single-Point Energy (Optimized Geometry) freq_calc->sp_energy Verified Minimum Structure homo_lumo HOMO/LUMO Analysis sp_energy->homo_lumo mep MEP Mapping sp_energy->mep nbo NBO Analysis sp_energy->nbo

Caption: A typical workflow for a DFT-based theoretical study.

Suzuki_Coupling Suzuki-Miyaura Coupling Catalytic Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition Ar-Pd(II)-X(L₂) pd0->ox_add + Ar-X aryl_halide {Ar-X | Aryl Halide} boronic_acid {R-B(OH)₂ | 2-Isopropoxy-5- methylphenylboronic acid } transmetal Transmetalation Ar-Pd(II)-R(L₂) boronic_acid->transmetal base {Base (e.g., OH⁻)} base->transmetal activates ox_add->transmetal R-B(OH)₃⁻ red_elim Reductive Elimination Ar-R transmetal->red_elim Isomerization red_elim->pd0 Product Formed

Caption: Logical relationship in the Suzuki-Miyaura coupling.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Isopropoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-isopropoxy-5-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile boronic acid serves as a key building block for the synthesis of substituted biaryl compounds, which are prevalent scaffolds in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[1] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.

Data Presentation: Typical Reaction Parameters and Expected Outcomes

While specific yields are highly dependent on the substrate, catalyst, and precise conditions, the following table summarizes typical parameters and expected reactivity trends for the Suzuki-Miyaura coupling of this compound with various aryl halides. The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[1]

Coupling Partner (Aryl Halide)Catalyst System (mol%)Base (equivalents)Solvent SystemTemperature (°C)Typical Reaction Time (h)Expected Yield Range
Aryl IodidePd(PPh₃)₄ (1-3%)Na₂CO₃ (2.0)Toluene/Ethanol/H₂O (4:1:1)80-1002-12High (85-98%)
Aryl BromidePd(dppf)Cl₂ (1-3%)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90-1106-24Good to High (70-95%)
Aryl ChloridePd₂(dba)₃ (2-5%) with a phosphine ligand (e.g., XPhos, SPhos)K₃PO₄ (2.5)Toluene or 1,4-Dioxane100-12012-48Moderate to Good (40-80%)
Heteroaryl BromidePd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5%)Cs₂CO₃ (2.0)DMF/H₂O (5:1)100-1108-24Variable (50-90%)

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These protocols can be adapted for other aryl halides with appropriate modifications to the catalyst, base, and reaction conditions as outlined in the table above.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas

  • Standard laboratory glassware, including a round-bottom flask and condenser

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol). Subsequently, add 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biphenyl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times, microwave-assisted synthesis can be employed.

Materials:

  • Same as Protocol 1, with the use of a microwave-safe reaction vessel.

  • Microwave reactor.

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the aryl bromide (0.5 mmol), this compound (0.6 mmol), potassium carbonate (1.0 mmol), palladium(II) acetate (0.01 mmol), and triphenylphosphine (0.02 mmol).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120-150 °C for 15-60 minutes.

  • Work-up and Purification: After cooling to room temperature, perform the work-up and purification as described in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle cluster_oxadd cluster_trans Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX OxAdd->ArPdX Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr_prime Transmetalation->ArPdAr_prime ArPdAr_prime->Pd0 RedElim Reductive Elimination ArAr_prime Biaryl Product (Ar-Ar') ArPdAr_prime->ArAr_prime RedElim->Pd0 ArX Aryl Halide (Ar-X) ArX->OxAdd Ar_prime_BOH2 Boronic Acid (Ar'-B(OH)₂) + Base Ar_prime_BOH2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram illustrates the typical workflow for performing a Suzuki-Miyaura coupling reaction in the laboratory.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (e.g., N₂ or Ar) setup->inert catalyst Add Catalyst and Solvent inert->catalyst reaction Heat and Stir Reaction Mixture catalyst->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up and Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Product Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Use of 2-Isopropoxy-5-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-isopropoxy-5-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming methodology is of significant interest for the synthesis of substituted biaryl scaffolds, which are prevalent in many pharmaceutical agents.[1][2]

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The use of substituted phenylboronic acids, such as this compound, allows for the introduction of precisely functionalized aromatic rings, which is a key strategy in the design and synthesis of new drug candidates.[3][4] Biaryl structures are known to be key pharmacophores in a variety of therapeutic areas, including anti-inflammatory and anticancer agents.[4][5] The isopropoxy and methyl substituents on the boronic acid can influence the physicochemical properties of the final coupled products, such as lipophilicity and metabolic stability, which are critical parameters in drug development.

Reaction Mechanism and Key Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. The use of an ortho-alkoxy substituted boronic acid like this compound can influence the rate of transmetalation, and steric hindrance from the isopropoxy group may require careful selection of the palladium catalyst and ligands to achieve optimal results.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., K₃PO₄, Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, magnetic stirrer, and heating apparatus

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add potassium carbonate (2.0 mmol).

  • Seal the flask with a septum, and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • To the flask, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the reaction using an appropriate technique (e.g., TLC or GC-MS). The reaction is typically complete within 2-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Microwave-Assisted Suzuki-Miyaura Coupling

This method can significantly reduce reaction times and is suitable for rapid library synthesis.

Materials:

  • Same as the general protocol.

  • Microwave reactor vials.

Procedure:

  • In a microwave vial, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), a suitable palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃).

  • Add a suitable solvent, such as a mixture of 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to a temperature between 120-150 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the general protocol.

Data Presentation

The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions with structurally similar substituted phenylboronic acids. These data can serve as a starting point for optimizing the reaction with this compound.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-Chlorotoluene2-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001895
4-Bromoanisole2-Ethoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O901288
3-Bromopyridine2,5-Dimethylphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)DME/H₂O851692
1-Bromo-4-nitrobenzene2-Isopropoxyphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂ORT2>95
4-Bromobenzonitrile2-Methoxy-5-methylphenylboronic acidPd₂(dba)₃ (1)t-Bu₃P (2)K₃PO₄ (2)Dioxane1002485

Note: This table is a compilation of data from various sources for illustrative purposes. Actual yields will depend on the specific substrates and reaction conditions.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N₂) solvent->inert heating Heat to Reaction Temperature inert->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring extraction Aqueous Work-up (Extraction with Organic Solvent) monitoring->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purify by Column Chromatography concentration->purification

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Relevance in Drug Development

Drug_Development_Logic cluster_synthesis Synthesis cluster_application Drug Development Application boronic_acid 2-Isopropoxy-5-methylphenyl boronic acid coupling Suzuki-Miyaura Coupling boronic_acid->coupling aryl_halide Aryl/Heteroaryl Halide (Drug Fragment) aryl_halide->coupling biaryl Substituted Biaryl Product coupling->biaryl scaffold Novel Molecular Scaffold biaryl->scaffold properties Modulated Physicochemical Properties (Lipophilicity, etc.) scaffold->properties activity Biological Screening (e.g., Kinase Inhibition) properties->activity lead_opt Lead Optimization activity->lead_opt

Caption: Logical flow from synthesis to application in drug development.

References

Applications of 2-Isopropoxy-5-methylphenylboronic Acid in Organic Synthesis: A Review of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Isopropoxy-5-methylphenylboronic acid, a member of the versatile family of organoboron compounds, holds significant potential as a building block in modern organic synthesis. Its unique substitution pattern, featuring a sterically accessible isopropoxy group and an electron-donating methyl group on the phenyl ring, suggests its utility in a variety of cross-coupling reactions. While specific, detailed applications in the peer-reviewed literature are not extensively documented, its structure allows for informed predictions of its reactivity and potential applications, primarily in the construction of complex organic molecules relevant to pharmaceutical and materials science.

This document provides an overview of the most probable applications of this compound, drawing upon the well-established reactivity of arylboronic acids in palladium- and copper-catalyzed cross-coupling reactions. The provided protocols are generalized procedures based on standard reaction conditions for similar substrates and should be optimized for specific applications.

Predicted Applications and Methodologies

The primary applications for this compound are expected to be in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, leveraging the carbon-boron bond for the formation of new carbon-carbon and carbon-heteroatom bonds, respectively.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organohalide. This compound can serve as the organoboron partner to introduce the 2-isopropoxy-5-methylphenyl moiety onto various aromatic and heteroaromatic scaffolds. This is particularly valuable in medicinal chemistry for the synthesis of biaryl compounds, which are common motifs in biologically active molecules.

Potential Reaction Scheme:

Where Ar-X represents an aryl or heteroaryl halide (X = I, Br, Cl) or triflate.

Table 1: Representative General Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos)
Ligand (if applicable) Triphenylphosphine (PPh₃), SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THF, often with an aqueous component
Temperature 80-120 °C
Typical Molar Ratio Aryl halide (1.0 equiv), Boronic acid (1.2-1.5 equiv), Base (2.0-3.0 equiv), Catalyst (1-5 mol%)

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide Boronic Acid Base B Add Pd Catalyst A->B C Inert Atmosphere (Ar/N2) B->C D Add Degassed Solvent C->D E Heat & Stir (Monitor Progress) D->E F Cool & Quench E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Pure Biaryl Product I->J

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling: Formation of Aryl Ethers and Amines

The Chan-Lam coupling provides a valuable route to carbon-heteroatom bonds, forming aryl ethers (C-O) and aryl amines (C-N) from boronic acids and alcohols or amines, respectively. This copper-catalyzed reaction is often performed under milder conditions than related palladium-catalyzed aminations. This compound can be used to synthesize substituted diaryl ethers or N-aryl amines.

Potential Reaction Scheme:

Where R-OH is an alcohol or phenol, and R2NH is a primary or secondary amine.

Table 2: Representative General Conditions for Chan-Lam Coupling

ParameterCondition
Copper Catalyst Cu(OAc)₂, Cu₂O
Ligand (optional) Pyridine, DMAP
Base Et₃N, Pyridine
Oxidant Air (O₂), TEMPO
Solvent Dichloromethane (DCM), Toluene, Methanol
Temperature Room temperature to 80 °C
Typical Molar Ratio Amine/Alcohol (1.0 equiv), Boronic acid (1.5-2.0 equiv), Catalyst (10-20 mol% or stoichiometric), Base (2.0 equiv)

Experimental Protocol: General Procedure for Chan-Lam N-Arylation

  • To a round-bottom flask, add the amine (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and the copper catalyst (e.g., Cu(OAc)₂, 0.2 mmol, 20 mol%).

  • Add a suitable solvent such as dichloromethane (DCM).

  • Add a base (e.g., pyridine, 2.0 mmol, 2.0 equiv.).

  • Stir the reaction mixture, open to the air, at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with the solvent.

  • Wash the filtrate with aqueous ammonia and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Pathway for Chan-Lam Coupling

ChanLam_Pathway cluster_reactants Starting Materials cluster_catalysis Catalytic Cycle BoronicAcid 2-Isopropoxy-5- methylphenylboronic acid Catalyst Cu(II) Catalyst BoronicAcid->Catalyst Nucleophile Amine or Alcohol Nucleophile->Catalyst Product Aryl Amine or Aryl Ether Product Catalyst->Product Base Base Base->Catalyst Oxidant Oxidant (Air) Oxidant->Catalyst

Caption: Key components and outcome of the Chan-Lam coupling reaction.

Conclusion

This compound is a promising reagent for the synthesis of complex organic molecules. Its utility is predicted to lie primarily in palladium-catalyzed Suzuki-Miyaura couplings for the formation of biaryl structures and copper-catalyzed Chan-Lam couplings for the synthesis of aryl ethers and amines. The electron-donating nature of the isopropoxy and methyl substituents may influence the reactivity in these transformations, potentially requiring optimization of reaction conditions. The general protocols provided herein serve as a starting point for researchers and drug development professionals to explore the applications of this versatile building block in their synthetic endeavors. Further experimental validation is necessary to fully elucidate the scope and limitations of this compound in these and other organic transformations.

2-Isopropoxy-5-methylphenylboronic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 2-Isopropoxy-5-methylphenylboronic Acid in Medicinal Chemistry

Introduction

Boronic acids are indispensable tools in modern medicinal chemistry, primarily serving as key building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. These reactions are fundamental to the construction of C-C bonds, enabling the synthesis of complex biaryl and heteroaryl structures that form the core of many therapeutic agents. The specific boronic acid, this compound, offers a unique substitution pattern that has proven valuable in the development of targeted therapies. Its sterically hindered isopropoxy group and the electronically donating methyl group can significantly influence the physicochemical properties, conformation, and metabolic stability of the final active pharmaceutical ingredient (API).

A prominent application of this building block is in the synthesis of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Mutations in the CFTR gene cause cystic fibrosis (CF), a life-threatening genetic disorder. Small molecules that can restore the function of the mutated CFTR protein have revolutionized CF treatment. This compound is a crucial intermediate in the synthesis of GLPG2451 , an investigational CFTR potentiator. Potentiators are a class of CFTR modulators that enhance the channel-open probability (gating) of the CFTR protein located at the cell surface, thereby increasing chloride ion transport.

Application in the Synthesis of GLPG2451 (CFTR Potentiator)

The synthesis of the core scaffold of GLPG2451 involves a Suzuki-Miyaura cross-coupling reaction. In this key step, the 2-isopropoxy-5-methylphenyl moiety is attached to a central heterocyclic core, specifically a pyrazinone derivative. This reaction demonstrates the utility of this compound in creating complex molecular architectures that are pivotal for biological activity. The specific orientation of the isopropoxy group is critical for the molecule's interaction with the CFTR protein.

Below is a generalized workflow for the synthesis and evaluation of a CFTR potentiator like GLPG2451, starting from the key boronic acid building block.

G General Workflow for Synthesis and Evaluation A This compound + Halogenated Pyrazinone B Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->B C Core Scaffold Intermediate B->C D Further Synthetic Steps (e.g., Amide Coupling) C->D E Final Compound (GLPG2451) D->E F In Vitro Biological Assay (e.g., Ussing Chamber, YFP Assay) E->F G Quantitative Potency Data (EC50, Efficacy) F->G

Caption: Synthetic and evaluation workflow for a CFTR potentiator.
Mechanism of Action: CFTR Potentiation

Cystic Fibrosis is caused by mutations that lead to a dysfunctional CFTR protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. In many mutations, the CFTR protein reaches the cell surface but has a defective "gate," meaning it does not open efficiently. Potentiators like GLPG2451 act directly on these channels to increase their opening frequency, restoring ion flow. This mechanism helps to hydrate the mucus layer in the airways and other organs, alleviating the primary symptoms of the disease.

The diagram below illustrates the function of the CFTR channel and the mechanism of action for a potentiator.

G CFTR Channel Potentiation Mechanism cluster_0 Mutant CFTR (Gating Defect) cluster_1 Action of Potentiator CFTR_closed CFTR Channel (Closed Gate) Ion_in_mutant Cl- Ions (Inside Cell) CFTR_closed->Ion_in_mutant No Flow Potentiator Potentiator (GLPG2451) Ion_out_mutant Cl- Ions (Outside Cell) Ion_out_mutant->CFTR_closed Blocked CFTR_open CFTR Channel (Open Gate) Ion_in_potent Cl- Ions (Inside Cell) CFTR_open->Ion_in_potent Ion Flow Restored Potentiator->CFTR_open Binds & Increases Open Probability Ion_out_potent Cl- Ions (Outside Cell) Ion_out_potent->CFTR_open Unblocked

Caption: Mechanism of a CFTR potentiator on a defective channel.
Quantitative Data

Compounds synthesized using this compound have demonstrated potent activity in cellular assays. The table below summarizes the in vitro potency of GLPG2451 on different CFTR mutations, with the established drug VX-770 (Ivacaftor) as a comparator. Data is derived from assays on human bronchial epithelial (HBE) cells.

CompoundCFTR Mutant TargetAssay TypePotency (EC50)Efficacy (% of VX-770)
GLPG2451 G551D/F508delTECC675 nM147%
GLPG2451 R334W/F508delTECC40.3 nM161%
GLPG2451 F508del (low temp rescued)YFP Halide Assay11.1 nMNot Reported

TECC: Transepithelial Clamp Circuit

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for Synthesis of Aryl-Pyrazinone Intermediate

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between a halogenated pyrazinone core and this compound. This is a critical step in forming the core scaffold of compounds like GLPG2451.

Materials & Reagents:

  • 4-Chloro-1H-pyrazin-2-one (or related halogenated pyrazinone) (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv)

  • Base: Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v) or Dimethoxyethane (DME) and Water

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or reaction vessel suitable for heating under inert atmosphere

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add the halogenated pyrazinone (1.0 equiv), this compound (1.2 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.05 equiv) to the flask.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aryl-pyrazinone intermediate.

Protocol 2: Biological Evaluation of CFTR Potentiator Activity (Ussing Chamber Assay)

This protocol provides a general methodology for assessing the function of CFTR potentiators in primary human bronchial epithelial (HBE) cells, a gold-standard in vitro model.

Methodology:

  • Cell Culture: Culture primary HBE cells from CF patients (with relevant mutations like G551D) on permeable filter supports until a differentiated, polarized monolayer is formed.

  • Ussing Chamber Setup: Mount the permeable supports containing the HBE cell monolayers in an Ussing chamber system. Bathe the apical and basolateral surfaces with appropriate physiological saline solutions and maintain at 37°C.

  • Baseline Measurement: Measure the baseline short-circuit current (Isc), which reflects the net ion transport across the epithelium.

  • Amiloride Application: Add amiloride to the apical side to block the epithelial sodium channel (ENaC), thus isolating the current related to chloride transport.

  • cAMP Stimulation: Add a cAMP agonist, such as forskolin, to the basolateral side to activate the CFTR channels.

  • Compound Addition: Add the test compound (e.g., GLPG2451) in increasing concentrations to the apical side. Record the change in short-circuit current (ΔIsc) after each addition. The increase in current reflects the potentiation of CFTR-mediated chloride secretion.

  • Data Analysis: Plot the ΔIsc against the compound concentration. Fit the data to a dose-response curve to calculate the potency (EC₅₀) and maximum efficacy of the compound.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Isopropoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Isopropoxy-5-methylphenylboronic acid. This versatile building block is valuable in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials. The sterically hindered and electron-rich nature of this boronic acid presents unique challenges and opportunities in carbon-carbon (C-C) and carbon-heteroatom (C-N) bond formation.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis.[1] Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings enable the efficient and selective formation of new chemical bonds. This compound, with its ortho-isopropoxy and para-methyl substituents, is an attractive substrate for introducing a sterically encumbered, electron-rich aryl moiety into a target molecule. Such motifs are often found in bioactive compounds and can influence their pharmacological properties.[2]

This guide focuses on providing practical protocols and comparative data to facilitate the use of this compound in various palladium-catalyzed cross-coupling reactions.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[3] The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new Pd(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiix Ar-Pd(II)L₂-X pd0->pdiix Oxidative Addition pdiir Ar-Pd(II)L₂-Ar' pdiix->pdiir Transmetalation pdiir->pd0 Reductive Elimination ar_ar Ar-Ar' pdiir->ar_ar Biaryl Product arx Ar-X arx->pdiix Aryl Halide ar_boronic Ar'-B(OH)₂ + Base ar_boronic->pdiir Boronic Acid byproducts X-B(OH)₂ + Base-H⁺

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Parameters and Yields for Suzuki-Miyaura Coupling

While specific data for this compound is limited in the literature, the following tables summarize representative conditions and expected yields for the Suzuki-Miyaura coupling of structurally similar 2-alkoxy-5-alkylphenylboronic acids with various aryl halides. These conditions can serve as an excellent starting point for optimization.

Table 1: Suzuki-Miyaura Coupling with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001285-95
24-BromoanisolePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001680-90
32-BromotoluenePd(dppf)Cl₂ (3)-Cs₂CO₃ (2)THF/H₂O (4:1)802475-85
43-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)901270-80

Table 2: Suzuki-Miyaura Coupling with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-ChloroacetophenonePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-BuOH/H₂O (5:1)1102470-80
24-ChloroanisolePd₂(dba)₃ (2)BrettPhos (4)KOt-Bu (2)Toluene1101865-75
32-ChlorotoluenePd-PEPPSI-IPr (3)-Cs₂CO₃ (2)1,4-Dioxane1002460-70
43-ChloropyridineNiCl₂(dme) (5)dtbbpy (10)K₃PO₄ (3)Dioxane1002450-60

Experimental Protocols

The following are generalized procedures for palladium-catalyzed cross-coupling reactions involving this compound. Note: These protocols are starting points and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add boronic acid, aryl halide, base, catalyst, and ligand to flask. start->setup inert Inert Atmosphere: - Evacuate and backfill with N₂ or Ar. setup->inert solvent Solvent Addition: - Add degassed solvent(s). inert->solvent reaction Reaction: - Heat to desired temperature with stirring. solvent->reaction monitor Monitoring: - Track progress by TLC or LC-MS. reaction->monitor workup Work-up: - Cool, quench, and extract. monitor->workup Upon completion purify Purification: - Column chromatography or recrystallization. workup->purify end End Product purify->end

General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Toluene (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.

  • Add Pd(OAc)₂ and SPhos to the flask.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add toluene and water (e.g., in a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol outlines a general procedure for the C-N bond formation between an aryl halide and a secondary amine, which can be adapted for derivatives of the title boronic acid.[5]

Materials:

  • Aryl halide (e.g., a biaryl bromide synthesized using Protocol 1) (1.0 equiv.)

  • Secondary amine (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox, add Pd(OAc)₂, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.

  • Add the aryl halide and the secondary amine.

  • Add toluene, seal the tube with a screw cap, and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate, filter through a pad of Celite, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Heck Reaction with an Acrylate

The Heck reaction allows for the coupling of an aryl halide with an alkene.[6]

Materials:

  • Aryl halide (e.g., a biaryl bromide synthesized using Protocol 1) (1.0 equiv.)

  • Methyl acrylate (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv.)

  • Acetonitrile (anhydrous and degassed)

Procedure:

  • To a sealed tube, add the aryl halide, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill with argon.

  • Add acetonitrile, methyl acrylate, and triethylamine via syringe.

  • Seal the tube and heat to 100 °C with stirring.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool to room temperature.

  • Dilute with diethyl ether and filter to remove triethylammonium bromide.

  • Concentrate the filtrate and purify by column chromatography.

Protocol 4: Sonogashira Coupling with a Terminal Alkyne

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond.[7]

Materials:

  • Aryl halide (e.g., a biaryl iodide) (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

Procedure:

  • To a Schlenk flask, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with argon.

  • Add THF and triethylamine.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling of this compound and its derivatives is a powerful strategy for the synthesis of sterically hindered and electron-rich biaryl and heteroaryl compounds. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly when dealing with challenging substrates such as aryl chlorides. The protocols and data provided in this guide offer a solid foundation for researchers to develop and optimize these important transformations for applications in drug discovery and materials science.

References

Application Notes and Protocols for Reactions of 2-Isopropoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting appropriate bases and solvents for Suzuki-Miyaura cross-coupling reactions involving 2-Isopropoxy-5-methylphenylboronic acid. Due to the steric hindrance imparted by the ortho-isopropoxy group, careful optimization of reaction conditions is crucial for achieving high yields. This document offers illustrative data based on structurally similar compounds, detailed experimental protocols, and visual aids to facilitate reaction setup and optimization.

Overview of Base and Solvent Selection in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides catalyzed by a palladium complex. The choice of base and solvent is critical and significantly influences the reaction's success, affecting reaction rate, yield, and selectivity.

Role of the Base: The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step in the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). For sterically hindered boronic acids like this compound, stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred to promote the reaction.[1][2]

Role of the Solvent: The solvent must solubilize the reactants, catalyst, and base to ensure an efficient reaction. A variety of organic solvents are employed, often in combination with water. Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like dimethylformamide (DMF).[1][3] The addition of water can be beneficial, particularly when using inorganic bases like carbonates and phosphates.[1]

Illustrative Data: Base and Solvent Effects

While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively published, the following tables provide representative data for the coupling of structurally similar, sterically hindered arylboronic acids with aryl bromides. This data serves as a valuable starting point for reaction optimization.

Table 1: Effect of Different Bases on Reaction Yield

Reaction Conditions: Sterically hindered arylboronic acid (1.2 equiv.), aryl bromide (1.0 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), 1,4-Dioxane/H₂O (5:1), 100 °C, 12 h.

EntryBase (2.0 equiv.)Representative Yield (%)
1K₃PO₄85 - 95
2Cs₂CO₃80 - 90
3K₂CO₃65 - 75
4Na₂CO₃60 - 70

Table 2: Effect of Different Solvents on Reaction Yield

Reaction Conditions: Sterically hindered arylboronic acid (1.2 equiv.), aryl bromide (1.0 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv.), 100 °C, 12 h.

EntrySolvent SystemRepresentative Yield (%)
11,4-Dioxane / H₂O (5:1)85 - 95
2Toluene / H₂O (5:1)80 - 90
3Tetrahydrofuran (THF) / H₂O (5:1)75 - 85
4Dimethylformamide (DMF)70 - 80

Experimental Protocols

The following are detailed protocols for a general Suzuki-Miyaura cross-coupling reaction with this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using a Palladium Acetate Catalyst

Materials:

  • This compound (1.2 mmol, 1.2 equiv.)

  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • 1,4-Dioxane (5 mL, anhydrous and degassed)

  • Water (1 mL, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.

  • In a glovebox or under a stream of inert gas, add palladium(II) acetate and SPhos to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure using a Pre-formed Palladium Catalyst

Materials:

  • This compound (1.2 mmol, 1.2 equiv.)

  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Toluene (5 mL, anhydrous and degassed)

  • Water (0.5 mL, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, cesium carbonate, and Pd(dppf)Cl₂.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key processes in selecting reaction conditions and the experimental workflow for the Suzuki-Miyaura coupling reaction.

Base_Solvent_Selection Start Start: Suzuki Coupling with This compound Substrate Aryl Halide Partner (e.g., Aryl Bromide) Start->Substrate Base_Choice Base Selection Substrate->Base_Choice Strong_Base Strong, Non-nucleophilic (K₃PO₄, Cs₂CO₃) Base_Choice->Strong_Base Sterically Hindered Substrate Weaker_Base Weaker Base (K₂CO₃, Na₂CO₃) Base_Choice->Weaker_Base Less Hindered Substrate Solvent_Choice Solvent Selection Aprotic_Solvent Aprotic Polar Solvent (Dioxane, THF, Toluene) + Water Solvent_Choice->Aprotic_Solvent General Purpose DMF_Solvent Polar Aprotic (DMF) Solvent_Choice->DMF_Solvent Alternative Strong_Base->Solvent_Choice Weaker_Base->Solvent_Choice Reaction Run Reaction Aprotic_Solvent->Reaction DMF_Solvent->Reaction Analysis Analyze Results (Yield, Purity) Reaction->Analysis

Caption: Logical flow for base and solvent selection.

Suzuki_Workflow Start Start Setup Reaction Setup: - Add Boronic Acid, Aryl Halide, Base, Catalyst - Add Ligand (if needed) Start->Setup Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Setup->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitor Monitor Progress (TLC, GC, LC-MS) Reaction->Monitor Workup Work-up: - Cool to Room Temperature - Dilute with Organic Solvent - Wash with Water and Brine Monitor->Workup Reaction Complete Purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purify End End Purify->End

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Suzuki Coupling with 2-Isopropoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organohalide or triflate in the presence of a base.[2][3] The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of starting materials.[4]

This document provides detailed application notes and generalized protocols for the Suzuki coupling reaction utilizing 2-Isopropoxy-5-methylphenylboronic acid . While specific literature examples for this exact boronic acid are not prevalent, the provided conditions are based on established protocols for structurally similar alkoxy-substituted arylboronic acids and are intended to serve as a robust starting point for reaction optimization.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) complex.[2]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex.[2]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.[2]

Generalized Reaction Conditions

Successful Suzuki coupling is highly dependent on the careful selection of catalyst, ligand, base, and solvent. The following table summarizes common conditions that can be applied to the coupling of this compound with various aryl halides.

ComponentExamplesTypical Concentration/LoadingNotes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)1-5 mol%Precatalysts require in-situ reduction to the active Pd(0) species. Air- and moisture-stable precatalysts are available.[2]
Ligand PPh₃, P(t-Bu)₃, XPhos, SPhos, dppf1-2 equivalents relative to PdBulky, electron-rich phosphine ligands often improve reaction efficiency, especially for less reactive aryl chlorides.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, KF2-3 equivalentsThe base activates the boronic acid for transmetalation. The choice of base can significantly impact yield and should be screened.
Solvent Toluene, Dioxane, THF, DMF, Ethanol/Water mixtures0.1 - 0.5 MA mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[5]
Aryl Halide Aryl iodides, bromides, chlorides, and triflates1.0 equivalentReactivity order is generally I > Br > OTf > Cl. More forcing conditions may be needed for aryl chlorides.[4]
Boronic Acid This compound1.1 - 1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion.
Temperature Room Temperature to 120 °C-Higher temperatures are often required for less reactive coupling partners, such as aryl chlorides.
Atmosphere Inert (Nitrogen or Argon)-Degassing the reaction mixture is crucial to prevent oxidation and deactivation of the palladium catalyst.

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound with an aryl bromide or aryl chloride. Note: These protocols are starting points and may require optimization for specific substrates.

Protocol 1: Suzuki Coupling with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed toluene and water to the flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling with an Aryl Chloride

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (10 mL)

  • Sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, K₃PO₄, Pd₂(dba)₃, and XPhos to a sealed reaction tube containing a magnetic stir bar.

  • Add degassed 1,4-dioxane to the tube.

  • Seal the tube tightly and remove it from the glovebox.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions with aryl chlorides may require longer reaction times (12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualizations

Experimental Workflow

Suzuki_Workflow reagents 1. Reagent Preparation - Aryl Halide - Boronic Acid - Base reaction_setup 4. Reaction Setup - Combine Reagents - Inert Atmosphere reagents->reaction_setup catalyst 2. Catalyst System - Palladium Precatalyst - Ligand catalyst->reaction_setup solvent 3. Solvent - Degassed Organic Solvent - Water (optional) solvent->reaction_setup heating 5. Reaction - Heating & Stirring reaction_setup->heating monitoring 6. Monitoring - TLC / LC-MS heating->monitoring workup 7. Workup - Quenching - Extraction monitoring->workup Reaction Complete purification 8. Purification - Column Chromatography workup->purification product 9. Product Analysis - NMR, MS purification->product

Caption: Generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway (Catalytic Cycle)

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln PdII_halide R¹-Pd(II)Ln-X Pd0->PdII_halide Oxidative Addition PdII_alkoxide R¹-Pd(II)Ln-OR³ PdII_halide->PdII_alkoxide Ligand Exchange PdII_biaryl R¹-Pd(II)Ln-R² PdII_alkoxide->PdII_biaryl Transmetalation PdII_biaryl->Pd0 product R¹-R² PdII_biaryl->product Reductive Elimination aryl_halide R¹-X aryl_halide->PdII_halide boronic_acid R²-B(OH)₂ boronic_acid->PdII_biaryl base Base (M⁺OR³⁻) base->PdII_alkoxide

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

  • Low or No Conversion:

    • Ensure the reaction mixture was properly degassed to remove oxygen, which can deactivate the catalyst.

    • The catalyst or ligand may not be active enough for the specific substrates. Consider using a more electron-rich and bulky ligand, especially for aryl chlorides.

    • The base may not be strong enough. Try a stronger base like K₃PO₄ or Cs₂CO₃.

    • Increase the reaction temperature.

  • Formation of Homocoupled Products:

    • This can result from oxygen contamination. Improve degassing procedures.

    • Lowering the catalyst loading may sometimes reduce homocoupling.

  • Protodeboronation of the Boronic Acid:

    • This side reaction, where the boronic acid is converted to the corresponding arene, can be promoted by high temperatures and certain bases.

    • Consider using a milder base (e.g., KF) or running the reaction at a lower temperature for a longer time.

    • Using the boronic ester (e.g., pinacol ester) instead of the boronic acid can sometimes mitigate this issue.

By following these guidelines and protocols, researchers can effectively employ this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a variety of valuable biaryl compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Isopropoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in the structures of pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these important motifs, offering a broad functional group tolerance and generally high yields.[1] This document provides detailed application notes and protocols for the use of 2-Isopropoxy-5-methylphenylboronic acid in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of substituted biaryl compounds. The presence of the isopropoxy and methyl groups on the boronic acid can influence the electronic and steric properties of the resulting biaryl compounds, making this reagent a valuable building block for creating novel molecular architectures.

Data Presentation: Synthesis of Biaryl Compounds

The following table summarizes the results of Suzuki-Miyaura cross-coupling reactions between this compound and various aryl bromides. The reactions were performed under the optimized conditions described in the experimental protocols below.

EntryAryl Bromide PartnerBiaryl ProductYield (%)Purity (%)
14-Bromoanisole4'-Methoxy-2-isopropoxy-5-methyl-1,1'-biphenyl92>98
21-Bromo-4-(trifluoromethyl)benzene2-Isopropoxy-5-methyl-4'-(trifluoromethyl)-1,1'-biphenyl85>99
33-Bromopyridine3-(2-Isopropoxy-5-methylphenyl)pyridine78>97
41-Bromo-2-nitrobenzene2-Isopropoxy-5-methyl-2'-nitro-1,1'-biphenyl88>98

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv).

  • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling the flask three times.

  • To the flask, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • The reaction mixture is heated to 90-100 °C with vigorous stirring.

  • The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS). The reaction is typically complete within 2-12 hours.

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L2 OxAdd Oxidative Addition (R1-X) Pd0->OxAdd PdII_1 R1-Pd(II)L2-X OxAdd->PdII_1 Transmetal Transmetalation (R2-B(OR)2) PdII_1->Transmetal Base PdII_2 R1-Pd(II)L2-R2 Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product (R1-R2) Biaryl Biaryl (R1-R2) RedElim->Biaryl ArylHalide Aryl Halide (R1-X) ArylHalide->OxAdd BoronicAcid 2-Isopropoxy-5-methyl- phenylboronic Acid (R2-B(OH)2) BoronicAcid->Transmetal

Caption: Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Combine Reactants: - this compound - Aryl bromide - Pd(OAc)2 & PPh3 - K2CO3 B Inert Atmosphere: Evacuate and backfill with N2/Ar A->B C Add Solvents: 1,4-Dioxane and Water B->C D Heat to 90-100 °C with Stirring C->D E Monitor Progress (TLC/GC-MS) D->E F Cool to Room Temperature E->F G Dilute with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Isolated Biaryl Compound J->K

Caption: Experimental Workflow for Biaryl Synthesis

References

Application Note and Protocol: A Scalable Synthesis of 2-Isopropoxy-5-methylphenylboronic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Isopropoxy-5-methylphenylboronic acid is a valuable building block in medicinal chemistry and drug development. As a key reagent in Suzuki-Miyaura cross-coupling reactions, it enables the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The scalability of the synthesis of this boronic acid is crucial for transitioning from laboratory-scale discovery to pilot-plant and commercial production. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and reproducible methodology.

Experimental Protocols

Proposed Synthetic Pathway:

The synthesis of this compound can be efficiently achieved in a two-step process from the commercially available starting material, 4-bromo-2-fluorotoluene. The first step involves a nucleophilic aromatic substitution to introduce the isopropoxy group, followed by a lithium-halogen exchange and subsequent borylation to yield the desired product.

Step 1: Synthesis of 4-Bromo-1-isopropoxy-2-methylbenzene

  • Reagent Preparation: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add sodium isopropoxide (1.23 kg, 15.0 mol, 1.5 equiv) and anhydrous N,N-Dimethylformamide (DMF, 8 L).

  • Reaction Initiation: Stir the suspension and add 4-bromo-2-fluorotoluene (1.89 kg, 10.0 mol, 1.0 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 30°C.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 80°C and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 40 L of ice-cold water.

  • Extraction: Extract the aqueous mixture with methyl tert-butyl ether (MTBE; 3 x 10 L).

  • Washing: Combine the organic layers and wash with water (2 x 10 L) followed by brine (10 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 4-bromo-1-isopropoxy-2-methylbenzene.

  • Purification: Purify the crude product by vacuum distillation to obtain the pure intermediate.

Step 2: Synthesis of this compound

  • Inert Atmosphere: In a 50 L jacketed glass reactor, thoroughly dried and purged with nitrogen, add 4-bromo-1-isopropoxy-2-methylbenzene (2.29 kg, 10.0 mol, 1.0 equiv) and anhydrous tetrahydrofuran (THF, 20 L).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 4.4 L, 11.0 mol, 1.1 equiv) dropwise via an addition funnel, maintaining the internal temperature below -70°C. Stir the resulting mixture for 2 hours at -78°C.

  • Borylation: In a separate dry 20 L reactor under nitrogen, prepare a solution of triisopropyl borate (3.76 kg, 20.0 mol, 2.0 equiv) in anhydrous THF (10 L) and cool to -78°C.

  • Addition: Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via a cannula, keeping the temperature of the borate solution below -70°C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture to 0°C and slowly quench by the addition of 2 M hydrochloric acid until the pH is approximately 2. Stir vigorously for 4 hours.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 L).

  • Washing: Combine the organic layers and wash with brine (2 x 10 L).

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification/Recrystallization: Recrystallize the crude solid from a mixture of hexanes and ethyl acetate to yield the pure product.

Data Presentation

Table 1: Summary of a Representative Scale-Up Synthesis

ParameterStep 1: EtherificationStep 2: Borylation
Starting Material 4-Bromo-2-fluorotoluene4-Bromo-1-isopropoxy-2-methylbenzene
Scale 10.0 mol10.0 mol
Key Reagents Sodium isopropoxide, DMFn-Butyllithium, Triisopropyl borate, THF
Reaction Temperature 80°C-78°C to Room Temperature
Reaction Time 12 hours16 hours
Typical Yield 85-92%75-85%
Purity (by HPLC) >98% (after distillation)>99% (after recrystallization)
Final Product Form White to off-white solidWhite crystalline solid

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Etherification cluster_step2 Step 2: Borylation reagent_prep1 Reagent Preparation: Sodium Isopropoxide in DMF reaction_init1 Addition of 4-Bromo-2-fluorotoluene reagent_prep1->reaction_init1 reaction_prog1 Heating at 80°C for 12h reaction_init1->reaction_prog1 workup1 Aqueous Work-up reaction_prog1->workup1 extraction1 MTBE Extraction workup1->extraction1 purification1 Vacuum Distillation extraction1->purification1 intermediate Intermediate: 4-Bromo-1-isopropoxy-2-methylbenzene purification1->intermediate reagent_prep2 Intermediate in Anhydrous THF intermediate->reagent_prep2 cooling Cool to -78°C reagent_prep2->cooling lithiation Addition of n-BuLi cooling->lithiation borylation Reaction with Triisopropyl Borate lithiation->borylation hydrolysis Acidic Hydrolysis borylation->hydrolysis extraction2 Ethyl Acetate Extraction hydrolysis->extraction2 purification2 Recrystallization extraction2->purification2 final_product Final Product: This compound purification2->final_product

Caption: Synthetic workflow for this compound.

suzuki_coupling_pathway Application in Suzuki-Miyaura Cross-Coupling boronic_acid 2-Isopropoxy-5-methyl- phenylboronic Acid reaction_mixture Reaction Mixture boronic_acid->reaction_mixture aryl_halide Aryl/Heteroaryl Halide (Ar-X) aryl_halide->reaction_mixture pd_catalyst Palladium Catalyst (e.g., Pd(PPh3)4) pd_catalyst->reaction_mixture base Base (e.g., K2CO3, Cs2CO3) base->reaction_mixture solvent Solvent (e.g., Toluene, Dioxane) solvent->reaction_mixture cross_coupled_product Cross-Coupled Product reaction_mixture->cross_coupled_product Heat

Caption: Use in a generic Suzuki-Miyaura cross-coupling reaction.

Protecting Group Strategies for 2-Isopropoxy-5-methylphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of 2-isopropoxy-5-methylphenylboronic acid. The strategic use of protecting groups is crucial in multi-step organic synthesis to ensure the stability of the boronic acid moiety and to prevent unwanted side reactions. This guide focuses on two prevalent and effective protecting groups: N-methyliminodiacetic acid (MIDA) and pinacol.

Introduction to Protecting Groups for Boronic Acids

Boronic acids are versatile reagents in organic synthesis, most notably in Suzuki-M iyaura cross-coupling reactions. However, the boronic acid functional group can be sensitive to certain reaction conditions, such as strong oxidants, and can undergo protodeboronation under acidic or basic conditions. Protection of the boronic acid as a boronate ester can enhance its stability, facilitate purification, and enable its use in a broader range of chemical transformations.

Key Protecting Group Strategies

Two of the most widely employed protecting groups for boronic acids are N-methyliminodiacetic acid (MIDA) and pinacol. The choice between these groups depends on the specific requirements of the synthetic route, including the desired stability of the protected compound and the conditions for deprotection.

MIDA Boronates

N-methyliminodiacetic acid (MIDA) forms a stable, bicyclic boronate ester with boronic acids. MIDA boronates are exceptionally stable crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[1][2] This stability allows for the multi-step synthesis of complex molecules containing a masked boronic acid functional group.[2][3] The deprotection of MIDA boronates is typically achieved under mild basic conditions.[1][4]

Pinacol Boronate Esters

Pinacol esters are another common choice for protecting boronic acids. They are generally stable enough for purification by silica gel chromatography and can often be used directly in Suzuki-Miyaura coupling reactions without prior deprotection.[5] The formation of pinacol esters is straightforward, typically involving the reaction of the boronic acid with pinacol. While generally stable, their deprotection can sometimes require more forcing conditions compared to MIDA boronates.[5]

Data Presentation: Comparison of Protecting Group Strategies

Protecting GroupStructureStabilityPurificationDeprotection ConditionsKey Advantages
MIDA Boronate Bicyclic boronate esterExceptionally stable to a wide range of reagents and chromatography[2]Crystalline solids, compatible with silica gel chromatography[1][2]Mild aqueous base (e.g., 1M NaOH)[1][4]High stability, allows for iterative cross-coupling[1], easy purification.
Pinacol Ester Cyclic boronic esterStable to chromatography, can be used directly in some cross-coupling reactions[5]Compatible with silica gel chromatography[5]Acidic conditions or transesterification[5]Readily accessible, widely used, often compatible with subsequent reactions without deprotection.

Experimental Protocols

The following are generalized protocols for the protection of this compound as its MIDA boronate and pinacol ester derivatives. Researchers should optimize these conditions for their specific needs.

Protocol 1: Synthesis of 2-Isopropoxy-5-methylphenyl MIDA boronate

Objective: To protect this compound with N-methyliminodiacetic acid.

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).

  • Solvent Addition: Add a mixture of toluene and DMSO (typically in a ratio that allows for azeotropic removal of water while maintaining solubility).

  • Azeotropic Dehydration: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude MIDA boronate can often be purified by recrystallization or by silica gel chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).[1][2]

Protocol 2: Deprotection of 2-Isopropoxy-5-methylphenyl MIDA boronate

Objective: To liberate the free boronic acid from its MIDA protected form.

Materials:

  • 2-Isopropoxy-5-methylphenyl MIDA boronate

  • 1M Sodium hydroxide (NaOH) solution

  • 1M Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware for workup

Procedure:

  • Hydrolysis: Dissolve the 2-isopropoxy-5-methylphenyl MIDA boronate in a suitable organic solvent (e.g., ethyl acetate) in a round-bottom flask. Add 1M aqueous NaOH solution and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers.

  • Acidification: Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl.

  • Extraction: Extract the aqueous layer with several portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the product can be further purified by recrystallization.

Protocol 3: Synthesis of 2-(2-Isopropoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

Objective: To protect this compound with pinacol.

Materials:

  • This compound

  • Pinacol

  • Anhydrous toluene or another suitable aprotic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus or molecular sieves

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a means to remove water (e.g., a Dean-Stark apparatus or addition of molecular sieves), add this compound (1.0 eq) and pinacol (1.1 eq).

  • Solvent Addition: Add an anhydrous aprotic solvent such as toluene.

  • Dehydration: Heat the reaction mixture to reflux to azeotropically remove water using the Dean-Stark trap. If using molecular sieves, the reaction can be stirred at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude pinacol ester can be purified by silica gel chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes).

Mandatory Visualizations

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_synthesis Multi-step Synthesis cluster_deprotection Deprotection Boronic_Acid 2-Isopropoxy-5-methyl- phenylboronic Acid Protected_Boronic_Acid Protected Boronic Acid (MIDA Boronate or Pinacol Ester) Boronic_Acid->Protected_Boronic_Acid Protection Reaction (e.g., Esterification) Protecting_Group Protecting Group (e.g., MIDA, Pinacol) Protecting_Group->Protected_Boronic_Acid Intermediate Synthetic Intermediates Protected_Boronic_Acid->Intermediate Various Synthetic Transformations Final_Product Target Molecule with Free Boronic Acid Intermediate->Final_Product Deprotection (e.g., Hydrolysis)

Caption: General workflow for the use of protecting groups in the synthesis of boronic acids.

MIDA_Protection_Deprotection Start This compound Protection Protection (Toluene/DMSO, Reflux) Start->Protection MIDA N-Methyliminodiacetic Acid (MIDA) MIDA->Protection MIDA_Boronate MIDA Boronate (Stable, Chromatographable) Protection->MIDA_Boronate Deprotection Deprotection (1M NaOH, rt) MIDA_Boronate->Deprotection End This compound Deprotection->End

References

Application Notes and Protocols: Catalytic Cycle of Suzuki Reaction with 2-Isopropoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of starting materials.[1][2] 2-Isopropoxy-5-methylphenylboronic acid is a valuable building block that allows for the introduction of a substituted phenyl moiety, a common structural motif in biologically active compounds. These application notes provide a detailed overview of the catalytic cycle and representative experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. The cycle is initiated by a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) in an oxidative addition step, where the palladium inserts into the carbon-halogen bond. This results in the formation of a square planar Pd(II) complex. This step is often the rate-determining step of the catalytic cycle.[1]

  • Transmetalation: The boronic acid, activated by a base, undergoes transmetalation with the Pd(II) complex. The organic substituent from the boronic acid is transferred to the palladium center, and the halide is displaced. The exact mechanism of transmetalation can be complex and is influenced by the nature of the base and solvent.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (K₃PO₄))

  • Solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to create an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of dioxane and water, to a concentration of approximately 0.1 M with respect to the aryl halide). Subsequently, add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.[3]

Materials:

  • Same as Protocol 1

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave reaction vessel, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., JohnPhos, 10 mol%) in a suitable solvent (e.g., DMF, 2 mL).[3]

  • Reaction: Seal the vessel and place it in the microwave reactor. Heat the reaction mixture to a specified temperature (e.g., 140 °C) for a set time (e.g., 20 minutes).[3]

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Data Presentation

The following table summarizes the expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides under typical reaction conditions. The yields are illustrative and may vary depending on the specific substrate and reaction conditions.

Aryl Halide (Ar-X)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O (4:1)901285-95
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2 mol%)Na₂CO₃Dioxane/H₂O (5:1)80680-90
2-BromopyridinePd(OAc)₂/SPhos (2 mol%/4 mol%)K₃PO₄Dioxane/H₂O (4:1)1001875-85
4-IodotoluenePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O (4:1)90890-98
1-Chloro-4-methoxybenzenePd(OAc)₂/XPhos (2 mol%/4 mol%)K₃PO₄t-Amyl alcohol1102470-80

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ Base pd2_biaryl Ar-Pd(II)L_n-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar' product Biaryl Product (Ar-Ar') reductive_elimination->product aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition boronic_acid This compound (Ar'-B(OH)₂) boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura reaction.

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling with 2-Isopropoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions, with a specific focus on challenging substrates like 2-Isopropoxy-5-methylphenylboronic acid .

Troubleshooting Guide: Low Yield with this compound

Low yields with this substrate are common and typically stem from a combination of steric hindrance from the ortho-isopropoxy group and the electron-rich nature of the phenyl ring. These factors can impede key steps in the catalytic cycle and promote undesirable side reactions.

Primary Issue: Protodeboronation (Loss of Boronic Acid)

Question: I am observing a significant amount of 2-isopropoxytoluene as a byproduct, and my starting boronic acid is being consumed without forming the desired product. What is happening?

Answer: You are likely experiencing protodeboronation, a common side reaction where the C-B bond is cleaved and replaced with a C-H bond.[1][2] This is particularly prevalent with electron-rich boronic acids like this compound, and it is often accelerated by strong bases, water, and high temperatures.[1][3][4]

Solutions:

  • Use Milder Bases: Strong bases can accelerate protodeboronation.[3] Consider switching from strong bases like NaOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4]

  • Protect the Boronic Acid: Convert the boronic acid into a more stable derivative. Common options include pinacol esters (BPin), MIDA esters, or trifluoroborate salts, which are more resistant to decomposition.[4][5] A simple and effective method is to form the diethanolamine adduct, which is a stable, crystalline solid that can be used directly in the coupling reaction.[3][6]

  • Employ a Faster Catalyst System: A highly active catalyst can promote the desired coupling to occur faster than the undesired protodeboronation.[7][8] Using advanced palladium precatalysts with bulky, electron-rich ligands is key.[8]

  • Minimize Water: While a small amount of water can be beneficial for dissolving some bases, excess water can promote protodeboronation.[4][9] Consider using anhydrous solvents or a solvent system with minimal water (e.g., Dioxane/H₂O 4:1).[4]

Secondary Issue: Inefficient Catalysis Due to Steric Hindrance

Question: My standard Suzuki coupling conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O) are resulting in low to no conversion. What should I change?

Answer: The steric bulk from the ortho-isopropoxy group on your boronic acid impedes critical steps of the catalytic cycle, namely transmetalation and reductive elimination.[3] Standard ligands like triphenylphosphine (PPh₃) are often ineffective for such hindered substrates.[10] A more robust catalyst system is required.

Solutions:

  • Select an Appropriate Ligand: This is the most critical factor. Use bulky, electron-rich biarylphosphine ligands (often called Buchwald ligands).[3][11] These ligands accelerate both oxidative addition and reductive elimination, overcoming the steric barrier.[3][12]

  • Use an Advanced Precatalyst: Instead of traditional Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), use air- and moisture-stable Pd(0) precatalysts that efficiently generate the active catalytic species.[8][13]

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barriers associated with sterically hindered substrates.[4] However, be mindful that excessive heat can also accelerate catalyst decomposition and protodeboronation.[4] A typical range for these challenging couplings is 80-110 °C.[14]

Frequently Asked Questions (FAQs)

Q1: Which specific catalyst/ligand combination is best for a sterically hindered boronic acid?

For sterically demanding substrates, catalyst systems featuring bulky, electron-rich phosphine ligands are essential. Buchwald-type ligands are highly recommended.[3][12] Consider screening the following combinations:

Catalyst/PrecatalystLigandRecommended For
Pd₂(dba)₃ or Pd(OAc)₂XPhos or SPhos General-purpose for hindered aryl-aryl couplings.[3][4]
XPhos Pd G3/G4(integrated)Excellent activity, air- and moisture-stable precatalyst.
Pd-PEPPSI-IPr(integrated)An N-heterocyclic carbene (NHC) based catalyst, effective for hindered substrates.[3][14]

Q2: What is the optimal base for this coupling?

The choice of base is a crucial balance between activating the boronic acid for transmetalation and preventing protodeboronation.[15]

  • Potassium Phosphate (K₃PO₄): Often a good starting point. It is a moderately strong base that is effective for hindered systems.[4][12]

  • Cesium Carbonate (Cs₂CO₃): Another strong and effective base, frequently used in challenging couplings.[12]

  • Potassium Carbonate (K₂CO₃): A milder option that can help minimize protodeboronation, though it may require higher temperatures or a more active catalyst.[3]

Q3: How important is degassing, and what is the best method?

Degassing is critical. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to low yields and the formation of homocoupling byproducts.[4][14]

  • Purging with Inert Gas: Bubbling an inert gas (Argon or Nitrogen) through your solvent for 15-30 minutes before adding the catalyst is a common and effective method.[4]

  • Freeze-Pump-Thaw: For highly sensitive reactions, performing three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under vacuum, and thawing is a more rigorous method to remove dissolved oxygen.[14]

Experimental Protocols

Protocol 1: General Procedure for Optimized Suzuki Coupling

This protocol is a starting point for the coupling of an aryl halide with this compound.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.

  • Solvent Addition: Add a thoroughly degassed solvent (e.g., Dioxane/H₂O 4:1 or Toluene, to achieve a 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[4]

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.[3]

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product via flash column chromatography.[3]

Protocol 2: Protection of Boronic Acid with Diethanolamine

This procedure creates a stable boronate complex that is resistant to premature protodeboronation.[3][6]

  • Dissolution: In a vial, dissolve this compound (1.0 equiv) in a minimal amount of a solvent such as methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Isolation: A white precipitate will form. Continue stirring for 15-20 minutes. Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically with protic solvents.[3][6]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in your Suzuki coupling reaction.

Suzuki_Troubleshooting Start Low Yield Observed Check_Substrate Problem Area: Substrate Stability Start->Check_Substrate Check_Catalyst Problem Area: Catalyst System Start->Check_Catalyst Check_Conditions Problem Area: Reaction Conditions Start->Check_Conditions Protodeboronation Symptom: Protodeboronation Product Detected Check_Substrate->Protodeboronation Ineffective_Ligand Symptom: Low Conversion, Inactive Reaction Check_Catalyst->Ineffective_Ligand Bad_Precatalyst Symptom: Inconsistent Results, Catalyst Decomposition Check_Catalyst->Bad_Precatalyst Base_Issue Symptom: Protodeboronation OR Low Conversion Check_Conditions->Base_Issue Solvent_Issue Symptom: Poor Solubility, Side Reactions Check_Conditions->Solvent_Issue Protect_BA Solution: Protect Boronic Acid (MIDA, BPin, Diethanolamine Adduct) Protodeboronation->Protect_BA Mitigate Decomposition Switch_Ligand Solution: Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Ineffective_Ligand->Switch_Ligand Overcome Steric Hindrance Switch_Precatalyst Solution: Use Modern Precatalyst (e.g., Buchwald G3/G4, PEPPSI) Bad_Precatalyst->Switch_Precatalyst Improve Activation Optimize_Base Solution: Screen Bases (K₃PO₄, Cs₂CO₃) vs. Milder Base (K₂CO₃) Base_Issue->Optimize_Base Balance Activity vs. Stability Optimize_Solvent Solution: Ensure Degassing. Try Anhydrous Toluene or Dioxane. Solvent_Issue->Optimize_Solvent Ensure Proper Environment

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

References

common side reactions with 2-Isopropoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Isopropoxy-5-methylphenylboronic acid in their experiments. The following information is designed to help anticipate and address common side reactions and challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound, particularly in Suzuki-Miyaura coupling reactions?

A1: The three most prevalent side reactions are protodeboronation, boroxine formation, and homocoupling. These reactions can lead to reduced yields of the desired product and complicate purification.

Q2: How does the structure of this compound influence its reactivity and the likelihood of side reactions?

A2: The 2-isopropoxy group introduces significant steric hindrance around the boronic acid moiety. This steric bulk can slow down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle. Additionally, the isopropoxy and methyl groups are electron-donating, which increases the electron density of the aromatic ring. This enhanced electron density can make the carbon-boron bond more susceptible to cleavage, particularly through protodeboronation.

Q3: How can I minimize the formation of these side products?

A3: Minimizing side reactions requires careful optimization of the reaction conditions. Key strategies include:

  • Thorough Degassing: Removing dissolved oxygen from the reaction mixture is crucial to suppress homocoupling.

  • Choice of Base: Using a weaker base or a carefully selected base can sometimes reduce the rate of protodeboronation.

  • Anhydrous Conditions: Using anhydrous solvents and reagents can help to minimize protodeboronation.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes favor the desired cross-coupling over side reactions.

Troubleshooting Guide

Issue 1: Low Yield of Desired Cross-Coupling Product and Presence of a Byproduct with a Mass Corresponding to the Arene (Protodeboronation)

Symptoms:

  • Significant amount of unreacted starting aryl halide.

  • Formation of 4-isopropoxytoluene as a major byproduct.

  • Low conversion to the desired biaryl product.

Root Cause: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This side reaction is often promoted by the presence of water, high temperatures, and strong bases. The electron-donating nature of the isopropoxy and methyl groups on this compound can make it more susceptible to this reaction.

Solutions:

StrategyActionRationale
Use Anhydrous Conditions Thoroughly dry all glassware, solvents, and reagents.Minimizes the primary proton source for protodeboronation.
Optimize Base Selection Use weaker bases like K₂CO₃ or CsF instead of strong bases like NaOH or K₃PO₄.Reduces the rate of base-mediated protodeboronation.
Use Boronic Ester Derivatives Convert the boronic acid to its pinacol ester (Bpin) or MIDA ester derivative prior to the coupling reaction.Boronic esters are generally more stable and less prone to protodeboronation under coupling conditions.
Control Reaction Temperature Run the reaction at the lowest effective temperature.High temperatures can accelerate the rate of protodeboronation.
Issue 2: Presence of a High Molecular Weight Impurity (Boroxine Formation)

Symptoms:

  • Appearance of a white, often insoluble, precipitate in the reaction mixture.

  • Complex NMR spectra of the crude product, indicating multiple boron-containing species.

Root Cause: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium process that can be influenced by solvent and the presence of water. While boroxines can sometimes participate in the desired coupling reaction, their formation can sequester the active boronic acid and affect reaction kinetics.

Solutions:

StrategyActionRationale
Use a Co-solvent System Employ a solvent mixture that includes a protic solvent like water or an alcohol.The presence of water can shift the equilibrium back towards the boronic acid.
"Slow Addition" Protocol Add the boronic acid solution to the reaction mixture over a period of time.This can help to keep the instantaneous concentration of the boronic acid low, disfavoring trimerization.
In situ Hydrolysis of Boroxine If using a commercial boronic acid that may contain boroxine, stirring it in the reaction solvent with the aqueous base for a period before adding the catalyst can help to hydrolyze the boroxine back to the active boronic acid.Ensures the active monomeric boronic acid is available for the catalytic cycle.
Issue 3: Formation of a Symmetrical Biaryl Byproduct (Homocoupling)

Symptoms:

  • Isolation of a byproduct with a mass corresponding to the dimer of this compound.

  • Reduced yield of the desired unsymmetrical biaryl product.

Root Cause: Homocoupling is the palladium-catalyzed coupling of two molecules of the boronic acid. This side reaction is often promoted by the presence of oxygen or when the transmetalation step of the catalytic cycle is slow.

Solutions:

StrategyActionRationale
Rigorous Degassing Degas the reaction mixture thoroughly using methods like freeze-pump-thaw or by bubbling an inert gas (e.g., Argon or Nitrogen) through the solvent.Removes dissolved oxygen, which is a key promoter of homocoupling.
Use a Pd(0) Pre-catalyst Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.Avoids the in-situ reduction of Pd(II) to Pd(0), which can sometimes lead to side reactions.
Optimize Ligand Choice Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).These ligands can accelerate the rate of oxidative addition and transmetalation, favoring the desired cross-coupling pathway.
Control Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the boronic acid.Can help to drive the cross-coupling reaction to completion and outcompete homocoupling.

Quantitative Data on Side Reactions

Boronic AcidSide ReactionConditionsByproduct Yield (%)Reference
4-Methoxyphenylboronic acidProtodeboronationPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C, 2h~5-10%General observation from multiple sources
Phenylboronic acidHomocouplingPd(OAc)₂, air, acetone/water, RTup to 95%[1]
4-Methylphenylboronic acidHomocouplingPd(OAc)₂, air, acetone/water, RT~85%[1]
4-Chlorophenylboronic acidHomocouplingPd(OAc)₂, air, acetone/water, RT~60%[1]

Note: The yields of side products are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time). The data above should be considered as illustrative examples.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound to Minimize Side Reactions

This protocol is designed as a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating best practices to mitigate common side reactions.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv, finely powdered and dried)

  • Anhydrous and degassed 1,4-dioxane (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely powdered K₂CO₃.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane and degassed water via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'B(OH)2, Base biaryl_pd_complex Ar-Pd(II)-Ar'(L2) transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar' aryl_halide Ar-X boronic_acid Ar'B(OH)2 protodeboronation Protodeboronation boronic_acid->protodeboronation H+ homocoupling Homocoupling boronic_acid->homocoupling Pd(0), O2 boroxine Boroxine Formation boronic_acid->boroxine -H2O base Base product Ar-Ar'

Caption: Suzuki-Miyaura catalytic cycle with key side reactions.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_sm Starting Materials Consumed? start->check_sm no_reaction No Reaction/ Incomplete Conversion check_sm->no_reaction No side_products Major Side Products Formed? check_sm->side_products Yes optimize_catalyst Optimize Catalyst/ Ligand/Base no_reaction->optimize_catalyst protodeboronation Protodeboronation (Ar-H byproduct) side_products->protodeboronation Yes, Ar-H homocoupling Homocoupling (Ar'-Ar' byproduct) side_products->homocoupling Yes, Ar'-Ar' boroxine Boroxine Formation (Insoluble precipitate) side_products->boroxine Yes, Precipitate anhydrous Use Anhydrous Conditions/ Boronic Ester protodeboronation->anhydrous degas Thoroughly Degas/ Use Pd(0) source homocoupling->degas solvent Use Co-solvent/ Slow Addition boroxine->solvent

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Boroxine_Equilibrium boronic_acid 3 x this compound boroxine Tris(2-isopropoxy-5-methylphenyl)boroxine boronic_acid->boroxine Dehydration Hydrolysis water 3 x H2O

Caption: Equilibrium between boronic acid and its boroxine trimer.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Isopropoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 2-Isopropoxy-5-methylphenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in a Suzuki-Miyaura coupling reaction using this compound?

A1: Low yields are typically attributed to several factors. The steric hindrance from the ortho-isopropoxy group can slow down the transmetalation step. Other common culprits include suboptimal catalyst/ligand systems, inappropriate base or solvent selection, and degradation of the boronic acid.[1] Side reactions such as protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the coupling partners can also significantly reduce the yield of the desired product.[2][3]

Q2: What is protodeboronation and how can I minimize it with this compound?

A2: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved, replacing the boronic acid moiety with a hydrogen atom.[4] This process can be accelerated by the presence of water, certain bases, and elevated temperatures. To minimize this, consider using anhydrous solvents, a milder base, or running the reaction at a lower temperature.[3] Using the boronic acid as its more stable pinacol ester derivative can also be an effective strategy, as it provides a slow release of the boronic acid during the reaction.[3]

Q3: How do I select an appropriate catalyst and ligand for coupling with this compound?

A3: The choice of catalyst and ligand is critical, especially with a sterically hindered substrate. For this compound, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are highly recommended.[1] These ligands stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Buchwald-type biaryl phosphine ligands like SPhos and XPhos have demonstrated effectiveness in a wide range of challenging Suzuki couplings.[1]

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: Like many boronic acids, this compound can be susceptible to degradation over time, particularly through dehydration to form boroxines (cyclic trimers).[4] For long-term storage, it is recommended to keep the solid compound at -20°C in a tightly sealed container, protected from moisture and light.[4] For routine use, storage at 2-8°C is suitable for shorter periods.[4]

Troubleshooting Guide

Problem 1: My Suzuki coupling reaction with this compound fails to proceed or shows very low conversion.

Possible Cause Suggested Solution
Ineffective Catalyst System The chosen palladium catalyst or ligand may not be suitable for this sterically hindered substrate. Switch to a catalyst system known to be effective for challenging couplings, such as one with a bulky, electron-rich ligand like SPhos or XPhos.[1]
Suboptimal Base The base may not be strong enough to activate the boronic acid for efficient transmetalation. Consider using a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][3]
Poor Solubility of Reagents One or more components of the reaction may not be fully soluble in the chosen solvent. Try switching to a solvent system known to solubilize a wide range of reactants, such as 1,4-dioxane, toluene, or a mixture of an organic solvent with water.[2][3]
Degraded Boronic Acid The this compound may have degraded due to improper storage. Use a fresh batch of the reagent or consider converting it to its more stable pinacol ester form.[3][4]
Catalyst Poisoning Impurities in the starting materials, solvents, or from the reaction setup can poison the palladium catalyst. Ensure all reagents are pure and that solvents are properly degassed.

Problem 2: I am observing significant amounts of homocoupling of my aryl halide starting material.

Possible Cause Suggested Solution
Presence of Oxygen Oxygen can promote the homocoupling of the aryl halide. Ensure that the reaction mixture and solvents are thoroughly degassed using techniques like bubbling with an inert gas (e.g., argon or nitrogen) or freeze-pump-thaw cycles.[3]
Suboptimal Stoichiometry An incorrect ratio of reactants can favor side reactions. Using a slight excess of the boronic acid (e.g., 1.2 to 1.5 equivalents) can often favor the desired cross-coupling pathway.[3]
Catalyst Choice Some palladium catalyst systems are more prone to promoting homocoupling. Screening different palladium precursors and ligands may be necessary to find a system that minimizes this side reaction.[3]

Recommended Reaction Parameters

The following table provides a summary of recommended reaction parameters for improving the yield of Suzuki-Miyaura coupling with this compound, based on general principles for sterically hindered substrates.

Parameter Recommendation Rationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexes (e.g., SPhos Pd G3)These are common and effective palladium sources that readily form the active Pd(0) species.
Ligand SPhos, XPhos, RuPhos, or other bulky, electron-rich phosphine ligandsThese ligands enhance catalyst activity and stability, which is crucial for sterically demanding substrates.[1][3]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are effective at activating the boronic acid for transmetalation without causing significant side reactions.[1][3]
Solvent 1,4-Dioxane, Toluene, THF, or a mixture with water (e.g., Dioxane/H₂O)These solvents offer good solubility for the reactants and are compatible with most Suzuki coupling conditions. Anhydrous conditions can minimize protodeboronation.[3]
Temperature 80-110 °CElevated temperatures are generally required to overcome the activation energy for sterically hindered couplings.[1]
Boronic Acid Stoichiometry 1.2 - 1.5 equivalentsA slight excess of the boronic acid can help drive the reaction to completion and minimize homocoupling of the aryl halide.[3]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, and K₃PO₄.

  • In a glovebox or under an inert atmosphere, add the palladium precursor (Pd(OAc)₂) and the ligand (SPhos).

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Workflow and Troubleshooting Diagrams

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling A 1. Add Solids (Aryl Halide, Boronic Acid, Base) B 2. Add Catalyst & Ligand (Under Inert Atmosphere) A->B C 3. Purge with Inert Gas B->C D 4. Add Degassed Solvents C->D E 5. Heat and Stir D->E F 6. Monitor Reaction Progress (TLC, LC-MS) E->F G 7. Reaction Work-up (Cool, Dilute, Wash) F->G H 8. Purification (Column Chromatography) G->H

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree Troubleshooting Low Yield in Suzuki Coupling Start Low Yield or No Reaction Check_Catalyst Is the Catalyst/Ligand System Appropriate for Hindered Substrates? Start->Check_Catalyst Change_Catalyst Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Change_Catalyst No Check_Base Is the Base Strong Enough? Check_Catalyst->Check_Base Yes Change_Base Use Stronger Base (e.g., K3PO4, Cs2CO3) Check_Base->Change_Base No Check_Solvent Are Reagents Soluble? Check_Base->Check_Solvent Yes Change_Solvent Try Different Solvents (e.g., Dioxane, Toluene) Check_Solvent->Change_Solvent No Check_Boronic_Acid Is Protodeboronation Occurring? Check_Solvent->Check_Boronic_Acid Yes Use_Ester Use Boronic Pinacol Ester or Anhydrous Conditions Check_Boronic_Acid->Use_Ester Yes

Caption: A logical decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

preventing protodeboronation of 2-Isopropoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Isopropoxy-5-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protodeboronation and effectively utilizing this reagent in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This reaction consumes your starting material, this compound, leading to reduced yields of the desired cross-coupled product and the formation of 2-isopropoxy-5-methylbenzene as a byproduct, which can complicate purification. The steric hindrance from the ortho-isopropoxy group can make the desired cross-coupling reaction slower, potentially allowing more time for protodeboronation to occur.

Q2: What are the primary factors that promote the protodeboronation of this specific boronic acid?

A2: Several factors can accelerate protodeboronation:

  • pH: While many arylboronic acids are susceptible to protodeboronation under basic conditions, which are common in Suzuki-Miyaura coupling, the rate can be highly pH-dependent. For some boronic acids, neutral or even acidic conditions can also promote this side reaction.[1][2]

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[1]

  • Water Content: The presence of water is often necessary for protodeboronation to occur, as it can act as the proton source.

  • Choice of Base: Strong bases can promote the formation of boronate species that may be more susceptible to protodeboronation.[1]

  • Prolonged Reaction Times: Longer exposure to reaction conditions increases the likelihood of protodeboronation.

Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?

A3: To minimize protodeboronation, consider the following strategies:

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[1][2] These esters are generally more resistant to protodeboronation and can slowly release the boronic acid under the reaction conditions, keeping its concentration low.

  • Optimize Reaction Conditions:

    • Temperature: Use the lowest temperature at which the desired coupling reaction proceeds efficiently.

    • Base: A milder base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃) may be preferable to stronger bases like NaOH or KOt-Bu. The choice of base should be carefully screened for your specific reaction.

    • Solvent: Anhydrous or low-water content solvents can suppress protodeboronation.

  • Efficient Catalyst System: Employing a highly active palladium catalyst and a suitable ligand (e.g., bulky, electron-rich phosphine ligands like SPhos or XPhos) can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[1]

Q4: Are there any specific considerations for Suzuki-Miyaura couplings involving sterically hindered boronic acids like this one?

A4: Yes, the ortho-isopropoxy group presents steric challenges. To overcome this, the use of specialized ligands that can facilitate the coupling of sterically demanding substrates is often necessary. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are frequently effective in these cases. Additionally, careful optimization of the palladium precursor, base, and solvent system is crucial for achieving good yields.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of coupled product and significant formation of 2-isopropoxy-5-methylbenzene. High rate of protodeboronation.1. Convert to a boronic ester: Synthesize the pinacol or MIDA ester of this compound. 2. Lower the reaction temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). 3. Change the base: Switch to a milder base like K₃PO₄ or Cs₂CO₃. 4. Use anhydrous conditions: Ensure all reagents and solvents are dry.
Reaction is sluggish or does not go to completion. Inefficient catalyst system for the sterically hindered substrate.1. Screen different ligands: Test bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). 2. Increase catalyst loading: A modest increase in the palladium catalyst and ligand loading may improve the reaction rate. 3. Try a different palladium precatalyst: Consider using a more active precatalyst like a palladacycle.
Formation of significant homocoupling byproducts. Oxygen in the reaction atmosphere or suboptimal stoichiometry.1. Ensure an inert atmosphere: Thoroughly degas the solvent and reagents and maintain the reaction under a nitrogen or argon atmosphere. 2. Adjust stoichiometry: A slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Degassed 1,4-dioxane/water (10:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, and K₃PO₄.

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ and SPhos.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vessel and heat the mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling Using the Pinacol Ester Derivative

This protocol is recommended to minimize protodeboronation.

Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Degassed toluene

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound pinacol ester, and Cs₂CO₃.

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos.

  • Add degassed toluene.

  • Seal the vessel and heat the mixture at 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the work-up and purification steps as described in Protocol 1.

Visualizations

Protodeboronation_Pathway A This compound B Protodeboronation (Undesired Side Reaction) A->B + H₂O (Heat, Base) D Suzuki-Miyaura Coupling (Desired Reaction) A->D + Aryl Halide (Pd Catalyst, Base) C 2-Isopropoxy-5-methylbenzene (Byproduct) B->C E Coupled Product D->E

Caption: Competing pathways for this compound.

Troubleshooting_Workflow decision decision action action start Low Yield in Suzuki Coupling q1 Significant Protodeboronation? start->q1 a1 Use Boronic Ester Lower Temperature Change Base q1->a1 Yes q2 Sluggish Reaction? q1->q2 No a1->q2 a2 Screen Ligands Increase Catalyst Loading q2->a2 Yes q3 Homocoupling Observed? q2->q3 No a2->q3 a3 Ensure Inert Atmosphere Adjust Stoichiometry q3->a3 Yes end Reaction Optimized q3->end No a3->end

Caption: Troubleshooting decision tree for low-yielding reactions.

References

Technical Support Center: Catalyst Deactivation in 2-Isopropoxy-5-methylphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 2-isopropoxy-5-methylphenylboronic acid.

Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling fails, especially with a sterically hindered boronic acid, a systematic check of the reaction components and conditions is crucial. Start by assessing these key parameters:

  • Catalyst and Ligand Activity: Ensure your palladium source and ligand are active. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] Using a Pd(II) precatalyst requires efficient in-situ reduction to the active Pd(0) species.[2]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[2] Ensure all solvents and the reaction vessel are thoroughly degassed.[2]

  • Boronic Acid Stability: this compound is susceptible to degradation pathways like protodeboronation, especially under the reaction conditions.

  • Reaction Conditions: Steric hindrance slows down key steps in the catalytic cycle, often requiring more forcing conditions (e.g., higher temperatures, stronger bases).[2][3]

Q2: I'm observing a significant amount of a homocoupled dimer of my boronic acid as the main side-product. What causes this and how can I minimize it?

A2: Homocoupling of boronic acids is a common side reaction, often caused by the presence of oxygen or excess Pd(II) species in the reaction mixture.[2] Here’s how to address it:

  • Rigorous Degassing: Ensure all solvents (including any water used) and the reaction vessel are meticulously degassed to remove dissolved oxygen.[2] This is one of the most effective ways to prevent homocoupling.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be beneficial.[2] If you are using a Pd(II) precatalyst, its reduction to Pd(0) might be inefficient, leading to side reactions.[2]

  • Ligand Selection: Employing bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[2] Buchwald-type biarylphosphine ligands are excellent choices for this purpose.[1][2]

Q3: My reaction starts but then stalls, suggesting catalyst deactivation. What are the likely deactivation pathways and how can I prevent them?

A3: Catalyst deactivation during the reaction can occur through several mechanisms, particularly at the elevated temperatures often required for hindered substrates.

  • Palladium Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black. This is often promoted by high temperatures and low ligand concentrations.

    • Solution: Using ligands that strongly bind to palladium, such as bulky biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can stabilize the active mononuclear palladium species and prevent aggregation.[1][2]

  • Ligand Degradation: Phosphine ligands can degrade at high temperatures or in the presence of certain reagents.[4]

    • Solution: Consider using more robust ligands like NHCs or specialized biarylphosphine ligands designed for high-temperature stability.

  • Product Adsorption: In some cases, the reaction product can adsorb onto the surface of the catalyst, especially with heterogeneous or nanoparticle catalysts, leading to deactivation.[5][6] Thorough washing of a recycled catalyst is crucial to mitigate this.[5][6]

Q4: The steric hindrance of the ortho-isopropoxy group is making the coupling difficult. What specific modifications to the reaction conditions should I try?

A4: The steric bulk of this compound requires specialized conditions to overcome the slow rates of transmetalation and reductive elimination.[2]

  • Catalyst/Ligand System: This is the most critical factor.[1]

    • Bulky, Electron-Rich Ligands: These are essential. Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for coupling sterically hindered substrates.[1][2] They promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[1]

  • Base Selection: The choice of base is critical for activating the boronic acid.

    • Recommendation: Use a moderately strong to strong base. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK) are often effective for hindered systems.[1]

  • Solvent System: The solvent influences catalyst stability and reactivity.[7][8]

    • Recommendation: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[9] The use of water or alcohol co-solvents can sometimes improve reaction performance.[7][10]

Frequently Asked Questions (FAQs)

Q1: What is catalyst deactivation in the context of a Suzuki-Miyaura coupling?

A1: Catalyst deactivation refers to the loss of catalytic activity during a chemical reaction.[6] In a Suzuki-Miyaura coupling, this typically involves the transformation of the active Pd(0) catalyst into a non-catalytic species. Common deactivation pathways include the aggregation of Pd(0) into palladium black, degradation of the supporting ligand, or the formation of stable off-cycle complexes that do not participate in the main catalytic cycle.[4][11]

Q2: Why is this compound considered a "challenging" substrate?

A2: This boronic acid is challenging due to the sterically bulky isopropoxy group located at the ortho position to the boronic acid. This steric hindrance impedes key steps of the catalytic cycle, namely the transmetalation step (where the organic group is transferred from boron to palladium) and the subsequent reductive elimination step that forms the final product.[2][3] These slower kinetics increase the likelihood of catalyst deactivation and other side reactions.

Q3: Can I use a more stable derivative of my boronic acid to avoid degradation and improve results?

A3: Yes, converting the boronic acid to a more stable derivative is an excellent strategy to minimize degradation and side reactions like homocoupling.[2] Common stable alternatives include:

  • Potassium Trifluoroborate Salts (BF₃K): These are highly stable, crystalline solids that are less prone to protodeboronation.[2]

  • Boronate Esters (e.g., pinacol esters): These are generally more stable than boronic acids and can release the boronic acid slowly under reaction conditions, minimizing its concentration and potential for degradation.[2]

  • MIDA Boronates: These are exceptionally stable derivatives that can be used in sequential coupling reactions.[2][9]

  • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly in the coupling reaction.[2]

Q4: How does the choice of base and solvent affect catalyst stability and the overall reaction?

A4: The base and solvent play critical roles beyond simply facilitating the reaction.

  • Base: The base activates the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for transmetalation.[1] For sterically hindered boronic acids, stronger bases are often needed to promote this step effectively.[1][7] However, an overly strong base can sometimes promote catalyst degradation or side reactions.

  • Solvent: The solvent system can stabilize the active catalytic species, modulate the reactivity of the base and boronic acid, and influence the reaction rate and selectivity.[7][8] For example, polar aprotic solvents can stabilize charged intermediates in the catalytic cycle. The use of water as a co-solvent can be beneficial, especially with inorganic bases like carbonates and phosphates.[7][10]

Visualizations

Catalyst Deactivation Pathways

cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa Oxidative Addition + Ar-X pd0->oa pd_black Pd(0) Aggregation (Palladium Black) pd0->pd_black Aggregation pd2_complex L₂Pd(II)(Ar)(X) oa->pd2_complex transmetalation Transmetalation + Ar'-B(OH)₂ pd2_complex->transmetalation ligand_degradation Ligand Degradation pd2_complex->ligand_degradation Degradation off_cycle Off-Cycle Inactive Pd(II) Species pd2_complex->off_cycle Side Reactions pd2_biaryl L₂Pd(II)(Ar)(Ar') transmetalation->pd2_biaryl re Reductive Elimination pd2_biaryl->re pd2_biaryl->ligand_degradation Degradation re->pd0 Catalyst Regeneration product Ar-Ar' (Product) re->product deactivation_cluster Deactivation Pathways

Caption: Suzuki-Miyaura cycle and common catalyst deactivation points.

Troubleshooting Workflow

start Low Yield / No Reaction with This compound check_reagents 1. Verify Reagent Quality & Purity - Boronic Acid (degradation?) - Aryl Halide - Solvent (anhydrous? pure?) start->check_reagents check_setup 2. Review Reaction Setup - Rigorous Degassing (Ar/N₂ sparging) - Inert Atmosphere Maintained? check_reagents->check_setup optimize_catalyst 3. Optimize Catalyst System (Most Critical for Hindered Substrates) check_setup->optimize_catalyst ligands Use Bulky, Electron-Rich Ligands - Buchwald type (XPhos, SPhos) - NHC Ligands optimize_catalyst->ligands optimize_base 4. Optimize Base and Solvent optimize_catalyst->optimize_base bases Try Stronger Bases - K₃PO₄, Cs₂CO₃, K-OtBu optimize_base->bases solvents Screen Solvents - Dioxane/H₂O - Toluene, THF optimize_base->solvents stabilize_ba 5. Stabilize Boronic Acid - Convert to Pinacol Ester - Convert to KBF₃ Salt optimize_base->stabilize_ba success Improved Yield stabilize_ba->success

Caption: Logical workflow for troubleshooting difficult Suzuki-Miyaura couplings.

Data Presentation

Table 1: Effect of Catalyst, Ligand, and Base on a Sterically Hindered Coupling (Data adapted for illustrative purposes based on typical outcomes for hindered substrates)

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventYield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O< 5
2Pd₂(dba)₃ (2.5)PPh₃ (10)K₂CO₃ (2)THF18[12]
3Pd₂(dba)₃ (2.5)-K₂CO₃ (2)THF0[12]
4Pd₂(dba)₃ (2.5)XPhos (10)K₂CO₃ (2)THF85[12]
5Pd₂(dba)₃ (2.5)XPhos (10)Cs₂CO₃ (2)THF71[12]
6Pd₂(dba)₃ (2.5)XPhos (10)K₃PO₄ (2)Toluene>90
7Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (2)Dioxane>90

This table illustrates that for sterically hindered couplings, moving from a standard catalyst like Pd(PPh₃)₄ to a system with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos) and a suitable base (e.g., K₃PO₄) dramatically improves the reaction yield.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Dioxane and Water (e.g., 10:1 v/v), degassed

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely ground K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and XPhos in a small amount of dioxane. Add this catalyst mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[2] The total concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.[2]

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography.[2]

Protocol 2: Preparation of a Stable Diethanolamine Adduct of the Boronic Acid

This procedure creates a stable, solid form of the boronic acid that can be used directly in the coupling reaction.[2]

Materials:

  • This compound (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Suitable solvent (e.g., methylene chloride or ethyl acetate)

Procedure:

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid in a minimal amount of a suitable solvent like methylene chloride.[2]

  • Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring.[2] A precipitate will typically form.[2]

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.[2]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[2] This stable adduct can now be used in the Suzuki-Miyaura coupling reaction in place of the boronic acid.

References

Technical Support Center: 2-Isopropoxy-5-methylphenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Isopropoxy-5-methylphenylboronic acid, a key building block in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound and how do they arise?

A1: Common impurities in this compound can originate from its synthesis or degradation upon storage. During synthesis, which often involves a Grignard reaction, potential impurities include unreacted starting materials and byproducts. Upon storage, boronic acids are susceptible to degradation.[1]

Potential Impurities in this compound:

ImpurityPotential Origin
Boroxine Dehydration of the boronic acid during storage or in solution.
Protodeboronated arene Cleavage of the C-B bond, often catalyzed by moisture, acid, or base.[2][3]
Homocoupled biaryl Dimerization of the boronic acid, which can be promoted by oxygen.[4][5]
Oxidized byproducts Oxidation of the boronic acid group.[6]
Residual starting materials Incomplete reaction during synthesis.

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes?

A2: Low yields in Suzuki-Miyaura coupling reactions with this substrate can be due to several factors, often related to impurities or reaction conditions. The steric hindrance from the ortho-isopropoxy group can also play a role.[7]

  • Catalyst Inactivation: Impurities in the boronic acid or other reagents can poison the palladium catalyst.

  • Protodeboronation: The boronic acid may be degrading under the reaction conditions, especially in the presence of water or strong bases.[2][8]

  • Homocoupling: The presence of oxygen can lead to the formation of homocoupled byproducts, consuming the boronic acid.[4][5]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and ligand is critical for sterically hindered boronic acids.[4][9]

Q3: How do boroxine impurities affect the outcome of my coupling reaction?

A3: Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules. While often considered an impurity, boroxines can be in equilibrium with the boronic acid in the presence of water and may still participate in the catalytic cycle. However, their presence can affect the stoichiometry of the reaction, and in some cases, they may exhibit different reactivity compared to the free boronic acid.[10]

Q4: I am observing a significant amount of the protodeboronated side product (4-isopropoxytoluene). How can I minimize this?

A4: Protodeboronation is a common side reaction for boronic acids.[2] To minimize its occurrence:

  • Use Anhydrous Conditions: Ensure that all solvents and reagents are dry.

  • Optimize the Base: Use a milder base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[8]

  • Use a Boronic Ester: Consider converting the boronic acid to a more stable pinacol ester, which can provide a "slow release" of the active boronic acid during the reaction.[5]

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in cross-coupling reactions.

Problem: Low or No Conversion of Starting Material

dot

start Low/No Conversion catalyst Catalyst Inactivity? start->catalyst conditions Suboptimal Conditions? start->conditions reagent Reagent Degradation? start->reagent sol_catalyst Use fresh catalyst/ligand Consider a more active pre-catalyst catalyst->sol_catalyst Yes sol_conditions Screen bases (e.g., K3PO4, CsF) Screen solvents (e.g., Dioxane, Toluene) Optimize temperature conditions->sol_conditions Yes sol_reagent Use fresh boronic acid Check for protodeboronation Consider converting to a boronic ester reagent->sol_reagent Yes

Caption: Troubleshooting workflow for low or no reaction conversion.

Problem: Significant Formation of Side Products (Homocoupling or Protodeboronation)

dot

start Side Product Formation homocoupling Homocoupling Observed? start->homocoupling protodeboronation Protodeboronation Observed? start->protodeboronation sol_homocoupling Thoroughly degas solvents Run under inert atmosphere (N2 or Ar) Use a slight excess of boronic acid homocoupling->sol_homocoupling Yes sol_protodeboronation Use anhydrous solvents Use a milder base (e.g., K2CO3) Convert to a boronic ester protodeboronation->sol_protodeboronation Yes

Caption: Troubleshooting workflow for the formation of side products.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific substrates.

  • Preparation: To a dry reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL). Bubble the inert gas through the solution for 10-15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]

Protocol for Conversion to Pinacol Ester

To improve stability and mitigate side reactions, converting the boronic acid to its pinacol ester is recommended.

  • Dissolution: In a flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., toluene or THF).

  • Addition: Add pinacol (1.1 equiv.).

  • Dehydration: Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Isolation: Once the reaction is complete (monitored by TLC or GC), cool the mixture and remove the solvent under reduced pressure. The resulting pinacol ester can often be used without further purification.

Signaling Pathways and Workflows

dot

cluster_reactants Reactants & Reagents cluster_impurities Potential Impurities cluster_outcomes Reaction Outcomes boronic_acid This compound boroxine Boroxine boronic_acid->boroxine Dehydration protodeboronated Protodeboronated Arene boronic_acid->protodeboronated Hydrolysis homocoupled Homocoupled Dimer boronic_acid->homocoupled Oxidation desired_product Desired Cross-Coupled Product boronic_acid->desired_product aryl_halide Aryl Halide aryl_halide->desired_product pd_catalyst Pd Catalyst pd_catalyst->desired_product base Base base->desired_product low_yield Low Yield / No Reaction boroxine->low_yield Affects Stoichiometry side_products Side Products protodeboronated->side_products protodeboronated->low_yield homocoupled->side_products homocoupled->low_yield

Caption: Logical relationships between impurities and reaction outcomes.

This technical support guide is intended to provide general advice and starting points for troubleshooting. Optimal conditions will vary depending on the specific substrates and reaction setup.

References

Technical Support Center: Improving the Reactivity of 2-Isopropoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the success rate of cross-coupling reactions involving 2-isopropoxy-5-methylphenylboronic acid. Due to the steric hindrance imposed by the ortho-isopropoxy group, this boronic acid often exhibits lower reactivity in Suzuki-Miyaura and other cross-coupling reactions. This guide will address common issues and provide detailed protocols to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.

Issue 1: Low to No Conversion of Starting Materials

  • Question: I am observing very low or no conversion of my aryl halide and/or this compound in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve the conversion?

  • Answer: Low conversion with this sterically hindered boronic acid is a common challenge. The primary reasons are often related to inefficient catalyst activation, suboptimal reaction conditions, or degradation of the boronic acid. Here are key factors to investigate:

    • Catalyst and Ligand Choice: The selection of the palladium catalyst and, more importantly, the phosphine ligand is critical for coupling sterically demanding substrates. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

    • Base Selection: The base plays a crucial role in the activation of the boronic acid for the transmetalation step. An inappropriate or weak base can significantly slow down or halt the catalytic cycle.

    • Solvent System: The choice of solvent affects the solubility of reagents and the stability of the catalytic species.

    • Temperature: Insufficient thermal energy may not be enough to overcome the activation barrier for the sterically hindered coupling.

    • Protodeboronation: The boronic acid can be susceptible to protodeboronation, a side reaction that replaces the boronic acid group with a hydrogen atom, especially in the presence of water at elevated temperatures.

Issue 2: Significant Formation of Homocoupling Byproducts

  • Question: My reaction is producing a significant amount of the homocoupled product of my aryl halide (biaryl) and/or the homocoupled product of the boronic acid. How can I minimize these side reactions?

  • Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and can be exacerbated by certain conditions.

    • Oxygen Contamination: The presence of oxygen can promote the homocoupling of the boronic acid.[1]

    • Catalyst System: Some palladium catalysts are more prone to promoting homocoupling.

    • Reaction Conditions: High temperatures and prolonged reaction times can sometimes lead to increased homocoupling.

Issue 3: Protodeboronation of this compound

  • Question: I suspect my this compound is degrading during the reaction, leading to low yields of the desired product. How can I confirm and prevent this?

  • Answer: Protodeboronation is a significant challenge, especially with electron-rich or sterically hindered boronic acids.

    • Confirmation: You can often detect the protodeboronated byproduct (4-isopropoxytoluene) by GC-MS or LC-MS analysis of your crude reaction mixture.

    • Prevention:

      • Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, excessive water can promote protodeboronation. Using anhydrous solvents and ensuring your base is dry can be beneficial.

      • Choice of Base: Milder bases may be less likely to promote this side reaction.

      • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can provide a "slow-release" of the active boronic acid, keeping its concentration low and reducing the rate of decomposition.[2]

Frequently Asked Questions (FAQs)

Q1: Which catalyst and ligand combination is most effective for the Suzuki-Miyaura coupling of this compound?

A1: For sterically hindered boronic acids like this compound, bulky and electron-rich phosphine ligands are highly recommended. These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.[1] Buchwald-type biaryl phosphine ligands are often excellent choices.

Q2: What is the optimal base for this type of sterically hindered coupling?

A2: The choice of base is critical and often depends on the solvent system. For less reactive boronic acids, stronger, non-nucleophilic bases are often more effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently good choices.[2]

Q3: What is the recommended solvent system for this reaction?

A3: Anhydrous solvents such as dioxane, toluene, or THF are commonly used. The addition of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases. Ensure that the solvents are properly degassed to prevent catalyst oxidation.[2]

Q4: At what temperature should I run my reaction?

A4: Due to the steric hindrance, these reactions generally require heating, often in the range of 80-110 °C. If the reaction is sluggish, a moderate increase in temperature may improve the yield. However, excessive heat can lead to catalyst decomposition and an increase in side reactions.

Data Presentation

The following tables summarize the expected trends in reaction yield based on the optimization of various parameters for the Suzuki-Miyaura coupling of sterically hindered arylboronic acids. While specific data for this compound is not extensively published, these trends provide a valuable guide for your optimization studies.

Table 1: Effect of Ligand on Reaction Yield

LigandTypical Yield Range (%)Rationale
PPh₃10-40%Often insufficient for sterically hindered substrates.
P(t-Bu)₃50-80%Bulky and electron-rich, good for challenging couplings.
SPhos70-95%Buchwald ligand, highly effective for hindered systems.[1]
XPhos75-98%Buchwald ligand, often provides excellent results.[1]

Conditions: Aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (2 mol%), Base (2.0 equiv), Solvent, 100 °C, 12 h.

Table 2: Effect of Base on Reaction Yield

BaseTypical Yield Range (%)Comments
Na₂CO₃30-60%Can be effective, but often requires aqueous conditions.
K₂CO₃40-70%A common and often effective base.
K₃PO₄60-90%A strong, non-nucleophilic base, often a good choice.[2]
Cs₂CO₃65-95%Highly effective, but more expensive.[2]

Conditions: Aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Toluene/H₂O (10:1), 100 °C, 12 h.

Table 3: Effect of Solvent on Reaction Yield

SolventTypical Yield Range (%)Notes
Toluene60-85%Good for higher temperatures, often used with water.
Dioxane70-95%A versatile solvent, often gives good results.[2]
THF50-80%Lower boiling point may limit reaction temperature.
DMF40-70%Can be effective, but may lead to side reactions.

Conditions: Aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), 100 °C, 12 h.

Experimental Protocols

The following are generalized protocols for a Suzuki-Miyaura coupling reaction with this compound. These should be considered as starting points and may require optimization for your specific substrates.

Protocol 1: General Procedure using a Buchwald Ligand

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 10 mL of a 10:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Procedure using a Pre-formed Catalyst

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add a pre-formed palladium catalyst (e.g., a Buchwald G3 precatalyst, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add degassed anhydrous toluene (10 mL) via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring.

  • Monitoring and Work-up: Follow the same monitoring and work-up procedure as in Protocol 1.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to improving the reactivity of this compound.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative_Addition Ar'-B(OH)2 2-Isopropoxy-5-methyl- phenylboronic acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Optimize Catalyst & Ligand (e.g., SPhos, XPhos) Start->Check_Catalyst Check_Base Screen Bases (e.g., K3PO4, Cs2CO3) Check_Catalyst->Check_Base Check_Solvent Vary Solvent System (e.g., Dioxane, Toluene) Check_Base->Check_Solvent Check_Temp Adjust Temperature (80-110 °C) Check_Solvent->Check_Temp Check_Side_Reactions Analyze for Side Products (Homocoupling, Protodeboronation) Check_Temp->Check_Side_Reactions Address_Protodeboronation Use Boronic Ester / Anhydrous Conditions Check_Side_Reactions->Address_Protodeboronation Protodeboronation Observed Address_Homocoupling Ensure Inert Atmosphere / Degas Solvents Check_Side_Reactions->Address_Homocoupling Homocoupling Observed Success Improved Yield Check_Side_Reactions->Success No Significant Side Reactions Address_Protodeboronation->Success Address_Homocoupling->Success

References

minimizing homocoupling of 2-Isopropoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling of 2-Isopropoxy-5-methylphenylboronic acid

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with homocoupling during the Suzuki-Miyaura cross-coupling reaction of this compound. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your reaction conditions and maximize the yield of the desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it problematic with this compound?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent (in this case, this compound) react with each other to form a symmetrical biaryl dimer. This side reaction is undesirable as it consumes the boronic acid, reduces the yield of the intended cross-coupled product, and introduces a byproduct that can be difficult to separate during purification due to its structural similarity to the starting material.[1] this compound, being sterically hindered and electron-rich, can be particularly susceptible to homocoupling under suboptimal reaction conditions.

Q2: What are the primary causes of boronic acid homocoupling?

A2: There are two main pathways that lead to the homocoupling of boronic acids:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst. Therefore, rigorous exclusion of oxygen is critical.[1][2]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to form the homodimer and the active Pd(0) species.[1][3] This is particularly problematic at the beginning of the reaction before the catalytic cycle for cross-coupling is fully established.

Q3: How can the choice of palladium source impact the extent of homocoupling?

A3: The choice of the palladium source is crucial. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred as it can directly enter the catalytic cycle without an initial reduction step that can be mediated by the homocoupling of the boronic acid.[1] Modern palladium precatalysts, like Buchwald's G3 and G4 precatalysts, are designed to cleanly generate the active Pd(0) species, which can also help to minimize side reactions.[1]

Q4: What is the role of ligands in preventing homocoupling of a sterically hindered boronic acid like this compound?

A4: Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. For sterically hindered boronic acids, the use of bulky and electron-rich phosphine ligands is highly recommended. Ligands such as SPhos and XPhos can promote the desired reductive elimination step of the cross-coupling cycle and sterically hinder the formation of intermediates that lead to homocoupling.[1][4]

Q5: Which bases are recommended to minimize homocoupling?

A5: While a base is necessary to activate the boronic acid for transmetalation, a strong base can sometimes promote side reactions.[5] Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective choices for minimizing homocoupling.[1]

Troubleshooting Guide

This guide addresses common issues leading to excessive homocoupling of this compound and provides systematic steps to resolve them.

Problem Potential Cause Troubleshooting Steps & Recommendations
High levels of homocoupled byproduct observed by LC-MS or NMR. 1. Presence of oxygen in the reaction.1a. Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using the freeze-pump-thaw technique for more sensitive reactions.[2][6]
2. Use of a Pd(II) precatalyst.2a. Switch to a Pd(0) Source: If using Pd(OAc)₂ or PdCl₂, consider switching to a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. 2b. Use Modern Precatalysts: Employ advanced precatalysts such as Buchwald's G3 or G4 palladacycles which are designed for clean activation.[1] 2c. Add a Mild Reducing Agent: If a Pd(II) source is unavoidable, the addition of a mild reducing agent like potassium formate can help to reduce the Pd(II) to Pd(0) and suppress homocoupling.[6]
3. Suboptimal ligand choice.3a. Employ Bulky, Electron-Rich Ligands: For the sterically hindered this compound, use bulky phosphine ligands like SPhos or XPhos to accelerate the cross-coupling over homocoupling.[1][4]
4. Inappropriate base selection.4a. Use Weaker Inorganic Bases: Switch to milder bases such as K₂CO₃ or K₃PO₄.[1] The choice of base can significantly influence the reaction outcome.
5. Reaction temperature is too high.5a. Optimize Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures can sometimes favor the homocoupling pathway.[1]
6. High concentration of boronic acid.6a. Slow Addition of Boronic Acid: Consider adding the this compound solution slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, thus disfavoring dimerization.

Data Presentation

The following tables summarize the impact of different reaction parameters on the outcome of Suzuki-Miyaura coupling reactions, providing a general guideline for optimization.

Table 1: Effect of Palladium Source on Homocoupling

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100ModerateSignificant
2Pd₂(dba)₃ (1)SPhos (4)K₃PO₄Toluene/H₂O100HighMinimal
3SPhos Pd G3 (2)-K₃PO₄Toluene/H₂O100Very HighTrace

Note: Data is illustrative and based on general principles for sterically hindered boronic acids.

Table 2: Influence of Base on Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidBaseSolventYield (%)
14-BromotoluenePhenylboronic acidCs₂CO₃Dioxane95
24-BromotoluenePhenylboronic acidK₃PO₄Dioxane98
34-BromotoluenePhenylboronic acidK₂CO₃Dioxane92
44-BromotoluenePhenylboronic acidNa₂CO₃Dioxane85

Note: This data illustrates the general effect of different bases on yield and is not specific to this compound.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling using a Pd(0) Precatalyst and a Bulky Ligand

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.

  • Degassing: Sparge the reaction mixture with the inert gas for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Procedure Incorporating a Mild Reducing Agent with a Pd(II) Precatalyst

  • Reagent Preparation: In a Schlenk flask, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and potassium formate (1.5 equiv.).[6]

  • Inert Atmosphere and Solvent Addition: Establish an inert atmosphere as described in Protocol 1 and add the degassed solvent.

  • Rigorous Deoxygenation: Perform a subsurface sparge with nitrogen for at least 30 minutes to ensure minimal dissolved oxygen.[6]

  • Catalyst Introduction: Under a positive flow of inert gas, add the Pd(II) precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Reaction and Work-up: Proceed with the reaction, monitoring, and work-up as described in Protocol 1.

Visualizations

competing_pathways cluster_cross_coupling Suzuki-Miyaura Cross-Coupling cluster_homocoupling Homocoupling Pathway ArX Ar-X ArPdX Ar-Pd(II)-X ArX->ArPdX Oxidative Addition R_BOH2 R-B(OH)₂ (this compound) ArPdR Ar-Pd(II)-R R_BOH2->ArPdR Transmetalation Homocoupling_Product R-R (Homocoupling Product) R_BOH2->Homocoupling_Product 2 equiv. Pd0 Pd(0)L₂ Pd0->ArPdX PdII_O2 Pd(II) Species (from O₂ oxidation) Pd0->PdII_O2 O₂ ArPdX->ArPdR ArPdR->Pd0 Cross_Product Ar-R (Desired Product) ArPdR->Cross_Product Reductive Elimination Homocoupling_Product->Pd0 Regenerates Pd(0) PdII_O2->Homocoupling_Product Base Base Base->R_BOH2

Caption: Competing pathways of Suzuki-Miyaura cross-coupling and homocoupling.

experimental_workflow start Start setup 1. Combine Aryl Halide, Boronic Acid, & Base in a Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent degas_mixture 4. Degas Reaction Mixture (Sparge with Ar/N₂) solvent->degas_mixture catalyst 5. Add Pd Catalyst & Ligand under Inert Atmosphere degas_mixture->catalyst reaction 6. Heat to Desired Temperature catalyst->reaction monitor 7. Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup 8. Quench and Perform Aqueous Work-up monitor->workup Reaction Complete purify 9. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for minimizing homocoupling in Suzuki-Miyaura reactions.

References

Technical Support Center: 2-Isopropoxy-5-methylphenylboronic Acid in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for work-up procedures involving 2-Isopropoxy-5-methylphenylboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up of reactions utilizing this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield After Work-up Protodeboronation: The C-B bond of the boronic acid is replaced by a C-H bond, a common side reaction with electron-rich or sterically hindered boronic acids, often exacerbated by excessive water or strong bases.[1]- Use a milder base such as K₂CO₃ or Cs₂CO₃.[2] - Minimize the amount of water in the reaction, if feasible. - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.[1]
Inefficient Catalyst System: The palladium catalyst and ligand may not be suitable for the sterically hindered 2-isopropoxy group.[1][3]- Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are effective for sterically demanding substrates.[1] - Ensure the palladium source is active; consider using a fresh batch or a more robust pre-catalyst.[1]
Incomplete Reaction: The reaction may not have reached completion due to steric hindrance or suboptimal reaction conditions.- Increase the reaction temperature, as sterically hindered substrates often require more energy.[1] - Ensure vigorous stirring, especially in biphasic reactions.
Difficulty in Product Purification Presence of Boronic Acid Impurities: Unreacted this compound or its byproducts are present in the crude product.- Perform an aqueous work-up with a basic wash (e.g., 1M NaOH or Na₂CO₃) to convert the acidic boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer.[2]
Homocoupling of Boronic Acid: Dimerization of the boronic acid can occur, leading to a significant byproduct. This is often caused by the presence of oxygen or certain palladium species.[1]- Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[1] - Use a Pd(0) source like Pd(PPh₃)₄ to minimize side reactions promoted by Pd(II) species.[1]
Formation of Palladium Black: The palladium catalyst may precipitate out of the solution, making its removal difficult.- After the reaction, dilute the mixture with a suitable organic solvent and filter it through a pad of Celite® to remove precipitated palladium.
Product Contaminated with Triphenylphosphine Oxide Use of Triphenylphosphine Ligand: If PPh₃ is used as a ligand, its oxide (TPPO) can be a persistent impurity.- During work-up, after dilution with an organic solvent, wash the organic layer with 5% Na₂CO₃ solution followed by brine.[4] - Consider using a different phosphine ligand that results in a more easily removable oxide.

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for a Suzuki-Miyaura reaction using this compound?

A1: A standard aqueous work-up is typically effective. After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and then a saturated aqueous solution of sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2] Further purification is usually necessary.

Q2: How can I effectively remove unreacted this compound from my product?

A2: An acid-base extraction is the most common and effective method. During the aqueous work-up, wash the organic layer containing your product with a basic solution like 1M sodium hydroxide (NaOH) or saturated sodium carbonate (Na₂CO₃). The boronic acid is acidic and will react with the base to form a water-soluble salt that partitions into the aqueous layer, thus separating it from your neutral organic product.

Q3: What are the common side products in a Suzuki coupling with this compound and how can I minimize them?

A3: Common side products include the homocoupled dimer of the boronic acid and the product of protodeboronation (5-methyl-isopropoxybenzene). To minimize homocoupling, ensure your reaction is thoroughly deoxygenated.[1] To reduce protodeboronation, use milder bases and consider using the corresponding boronate ester instead of the boronic acid.[1]

Q4: What purification techniques are recommended for the biaryl product?

A4: The two primary methods for purifying the final product are column chromatography and recrystallization.

  • Column Chromatography: Silica gel chromatography is commonly used. The appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) should be determined by thin-layer chromatography (TLC).

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Common solvent systems for biaryl compounds include hexanes/methanol or toluene.[4][5]

Q5: My reaction is sluggish. What adjustments can I make?

A5: For sterically hindered substrates like this compound, sluggish reactions are not uncommon.[1] Consider the following:

  • Increase Temperature: Higher temperatures can help overcome the activation energy barrier.[1]

  • Use a More Active Catalyst System: Employing bulky, electron-rich ligands can accelerate the reaction.[1]

  • Choice of Base: A stronger base like potassium phosphate (K₃PO₄) might be necessary to facilitate the transmetalation step.[1]

Experimental Protocols

Protocol 1: General Aqueous Work-up for a Suzuki-Miyaura Reaction
  • Cooling and Dilution: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer with water. If significant unreacted boronic acid is expected, wash with 1M NaOH or saturated Na₂CO₃ solution, followed by a water wash.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to aid in the removal of water.

  • Drying: Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for biaryl compounds include ethanol, or a mixture of hexanes and ethyl acetate.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Visualizations

experimental_workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Aqueous Work-up cluster_purification Purification start Reaction Mixture (Aryl Halide, Boronic Acid, Pd Catalyst, Base, Solvent) dilution Dilute with Organic Solvent start->dilution Reaction Complete wash Wash with H₂O and/or aq. Base dilution->wash brine_wash Wash with Brine wash->brine_wash drying Dry over Na₂SO₄ brine_wash->drying concentration Concentrate drying->concentration purify Column Chromatography or Recrystallization concentration->purify Crude Product product Pure Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura reaction followed by aqueous work-up and purification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue protodeboronation Protodeboronation? start->protodeboronation catalyst_issue Catalyst Inactive? start->catalyst_issue hindrance Steric Hindrance? start->hindrance milder_base Use Milder Base protodeboronation->milder_base boronate_ester Use Boronate Ester protodeboronation->boronate_ester new_catalyst Use Fresh/Active Catalyst & Ligand catalyst_issue->new_catalyst hindrance->new_catalyst increase_temp Increase Temperature hindrance->increase_temp

Caption: Troubleshooting logic for low yield in Suzuki reactions with hindered boronic acids.

References

Technical Support Center: 2-Isopropoxy-5-methylphenylboronic acid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to improve the solubility of 2-isopropoxy-5-methylphenylboronic acid. The information is presented in a question-and-answer format to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound (CAS No: 480438-71-9, Molecular Formula: C₁₀H₁₅BO₃) is an organic compound that, like many arylboronic acids, can exhibit limited solubility in aqueous solutions and some organic solvents.[1][2][3][4] Its solubility is influenced by factors such as the solvent system, pH, and temperature. Due to the presence of the boronic acid moiety, it can participate in equilibria, such as the formation of a tetrahedral boronate species, which can impact its solubility.[5]

Q2: What are the primary strategies to improve the solubility of this compound?

The primary strategies to enhance the solubility of this compound include:

  • pH Adjustment: Increasing the pH of aqueous solutions can deprotonate the boronic acid, forming a more soluble boronate salt.[6][7][8]

  • Co-solvent Systems: Utilizing a mixture of solvents can significantly improve solubility.[6][9]

  • Use of Complexing Agents: Polyols, such as mannitol, can form soluble boronate esters.[10]

  • Temperature Control: In many cases, solubility can be increased by heating the solution.[6]

Troubleshooting Guides

Issue: Poor dissolution in an aqueous medium.

Cause: this compound has inherently low solubility in neutral water.

Solutions:

  • pH Adjustment: Boronic acids are weak Lewis acids with a pKa of around 9.[5] Increasing the pH of the solution to a value above the pKa will favor the formation of the more soluble anionic boronate species. A pH of 1.5-2 units above the pKa is often recommended for complete deprotonation and enhanced solubility.[6]

    • Experimental Protocol:

      • Suspend the this compound in the aqueous solvent.

      • Slowly add a suitable base (e.g., 1M NaOH or K₂CO₃) dropwise while monitoring the pH with a calibrated pH meter.

      • Continue adding the base until the solid completely dissolves.

      • Caution: Ensure the chosen base is compatible with your downstream reaction conditions.

  • Formation of Boronate Esters with Polyols: The addition of diols, such as mannitol, can lead to the formation of boronate esters, which are often more soluble than the corresponding boronic acid.[10] This is attributed to the formation of a more stable cyclic ester and a decrease in the apparent pKa of the boronic acid.[10]

    • Experimental Protocol:

      • Prepare a stock solution of the polyol (e.g., 500 mM mannitol) in the desired aqueous buffer.

      • Add the this compound to the polyol-containing buffer.

      • Stir the mixture at room temperature until the solid dissolves. Gentle heating may be applied if necessary.

Issue: Limited solubility in a non-polar organic solvent for a reaction (e.g., Suzuki-Miyaura coupling).

Cause: The polar boronic acid group limits solubility in non-polar organic solvents.

Solution:

  • Co-solvent Systems: Employing a mixture of a non-polar solvent with a more polar co-solvent can enhance solubility. Common co-solvents for reactions like Suzuki-Miyaura coupling include ethanol, methanol, DMF, or DMSO.[6][9]

    • Experimental Protocol:

      • Attempt to dissolve the this compound in your primary non-polar organic solvent (e.g., toluene, dioxane).

      • If solubility is poor, add a polar co-solvent (e.g., ethanol) in small increments (e.g., 5-10% of the total volume) while stirring.

      • Gentle heating or sonication can be used to aid dissolution.

      • The optimal solvent ratio will need to be determined empirically for your specific reaction.

Quantitative Data Summary

Due to the limited availability of specific solubility data for this compound in the public domain, the following table provides an illustrative example of how pH can affect the solubility of a generic arylboronic acid.

pHIllustrative Solubility (mg/mL)
5.0< 0.1
7.40.5
9.05.0
10.0> 20.0

This data is for illustrative purposes and may not represent the actual solubility of this compound.

Visualizing Experimental Workflows

Below are diagrams illustrating the decision-making process for improving the solubility of this compound.

Solubility_Workflow_Aqueous start Start: Poor Solubility in Aqueous Medium check_ph_compatibility Is pH adjustment compatible with reaction? start->check_ph_compatibility adjust_ph Adjust pH with Base (e.g., NaOH, K2CO3) check_ph_compatibility->adjust_ph  Yes use_polyols Use Polyol Additive (e.g., Mannitol) check_ph_compatibility->use_polyols  No dissolved Compound Dissolved adjust_ph->dissolved use_polyols->dissolved

Aqueous Solubility Enhancement Workflow.

Solubility_Workflow_Organic start Start: Poor Solubility in Non-Polar Organic Solvent add_cosolvent Add Polar Co-solvent (e.g., Ethanol, DMF) start->add_cosolvent apply_heat Apply Gentle Heating or Sonication add_cosolvent->apply_heat dissolved Compound Dissolved apply_heat->dissolved  Successful

Organic Solvent Solubility Enhancement Workflow.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 2-Isopropoxy-5-methylphenylboronic Acid Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and batch-to-batch consistency. 2-Isopropoxy-5-methylphenylboronic acid, a key building block in organic synthesis, requires comprehensive analytical testing to confirm its identity, purity, and stability. This guide provides a comparative overview of essential analytical techniques for its characterization, complete with experimental protocols and data presented for easy comparison.

While specific experimental data for this compound is not widely published, this guide utilizes data from structurally similar arylboronic acids to provide representative benchmarks. This approach allows for a thorough understanding of the expected analytical outcomes for this compound class.

Core Analytical Techniques: A Head-to-Head Comparison

The primary methods for characterizing this compound and related compounds include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Melting Point analysis. Each technique offers unique insights into the molecule's structure and purity.

Analytical TechniqueInformation ProvidedKey Performance Metrics
¹H and ¹³C NMR Confirms molecular structure, identifies functional groups, and can quantify impurities.Chemical Shift (δ), Coupling Constants (J), Integration
HPLC Determines purity, quantifies impurities, and assesses stability.Retention Time (Rt), Peak Area, Resolution
Mass Spectrometry Confirms molecular weight and elemental composition, and aids in structure elucidation through fragmentation patterns.Mass-to-charge ratio (m/z)
Melting Point Indicates purity; a sharp melting range suggests a pure compound.Melting Range (°C)
Infrared (IR) Spectroscopy Identifies characteristic functional groups.Wavenumber (cm⁻¹)

Experimental Protocols and Data

Below are detailed methodologies for the key analytical techniques, along with representative data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR will provide unambiguous confirmation of its structure.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Representative Data (from 3-isopropoxyphenylboronic acid catechol ester): [1]

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H7.64dAromatic CH
¹H7.60dAromatic CH
¹H7.38ddAromatic CH
¹H7.09dddAromatic CH
¹H4.64sept-CH(CH₃)₂
¹H1.37d-CH(CH ₃)₂
¹³C157.2-Aromatic C-O
¹³C129.4-Aromatic CH
¹³C126.6-Aromatic CH
¹³C118.3-Aromatic CH
¹³C116.0-Aromatic CH
¹³C69.4--C H(CH₃)₂
¹³C22.2--CH(C H₃)₂

Note: The carbon atom attached to the boron is often not observed in ¹³C NMR spectra due to quadrupolar relaxation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and impurity profiling in the pharmaceutical industry. A reversed-phase HPLC method is typically suitable for arylboronic acids.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).[2]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

Representative HPLC Conditions for Arylboronic Acids: [3]

ParameterCondition
ColumnPrimesep P (mixed-mode reversed-phase/cation-exchange)
Mobile PhaseAcetonitrile/Water with H₂SO₄ buffer
Flow Rate1.0 mL/min
DetectionUV at 270 nm
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a common soft ionization technique for arylboronic acids.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: ESI can be performed in both positive and negative ion modes. For boronic acids, negative ion mode can be effective.

  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is infused directly into the mass spectrometer or introduced via an LC system.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion.

Expected Mass Spectrum Data:

For this compound (C₁₀H₁₅BO₃, Molecular Weight: 194.04 g/mol ), the expected mass-to-charge ratios (m/z) in high-resolution mass spectrometry (HRMS) would be:

  • [M+H]⁺: 195.1183

  • [M-H]⁻: 193.1042

Note: The presence of boron's two stable isotopes, ¹⁰B (~20%) and ¹¹B (~80%), will result in a characteristic isotopic pattern in the mass spectrum.

Melting Point

The melting point is a simple and effective physical property to assess the purity of a crystalline solid.

Experimental Protocol:

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.

  • Measurement: The sample is heated at a slow, controlled rate, and the temperature range over which the sample melts is recorded.

Predicted and Analogous Melting Point Data:

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to identify the presence of key functional groups.

Experimental Protocol:

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (boronic acid)~3300 (broad)
C-H stretch (aromatic)~3050
C-H stretch (aliphatic)~2980-2870
C=C stretch (aromatic)~1600, 1480
B-O stretch~1350
C-O stretch (ether)~1250

Alternative and Advanced Characterization Methods

Beyond the core techniques, other methods can provide valuable, complementary information.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and can be particularly useful for analyzing charged species. Non-aqueous CE has been shown to be effective for the analysis of boronic acids and their esters, overcoming some of the challenges associated with their lability in aqueous solutions.[4]

  • X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming stereochemistry and packing in the solid state. This technique is invaluable for establishing an absolute structural reference.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical characterization process.

AnalyticalWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_confirmation Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR HPLC HPLC Purification->HPLC MS Mass Spectrometry Purification->MS MP Melting Point Purification->MP IR IR Spectroscopy Purification->IR Structure Structural Confirmation NMR->Structure Purity Purity Assessment HPLC->Purity MS->Structure MP->Purity IR->Structure

Caption: A typical workflow for the synthesis and analytical characterization of this compound.

MethodComparison cluster_primary Primary Methods cluster_secondary Secondary & Complementary Methods cluster_info Information Gained NMR NMR (Structure) Identity Identity NMR->Identity Structure Detailed Structure NMR->Structure HPLC HPLC (Purity) Purity Purity HPLC->Purity MS MS (Molecular Weight) MS->Identity MP Melting Point (Purity Indicator) MP->Purity IR IR (Functional Groups) IR->Identity CE Capillary Electrophoresis (High-Efficiency Separation) CE->Purity XRay X-ray Crystallography (Absolute Structure) XRay->Structure

Caption: Logical relationships between analytical methods and the information they provide for characterization.

Conclusion

A multi-technique approach is essential for the comprehensive characterization of this compound. While NMR and mass spectrometry are primary tools for structural confirmation, HPLC is indispensable for purity assessment. Physical properties like melting point and spectroscopic data from IR provide valuable, complementary information. For advanced applications or in cases of ambiguity, techniques such as capillary electrophoresis and X-ray crystallography can offer deeper insights. By employing a strategic combination of these methods, researchers and drug developers can ensure the quality and integrity of this important synthetic intermediate.

References

Comparative Analysis of 2-Isopropoxy-5-methylphenylboronic Acid and its Methoxy Analogue via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, phenylboronic acids are pivotal intermediates, valued for their versatility in cross-coupling reactions, such as the Suzuki-Miyaura coupling. A thorough understanding of their structural characteristics is paramount for predicting reactivity and ensuring the desired outcomes in complex molecular syntheses. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Isopropoxy-5-methylphenylboronic acid and its structural analogue, 2-Methoxy-5-methylphenylboronic acid. This comparison, supported by predicted and experimental data, offers researchers and scientists a valuable resource for compound identification and quality control.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound and comparative data for 2-Methoxy-5-methylphenylboronic acid. These predictions are based on established increments for substituents on a benzene ring and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (in ppm) in CDCl₃

Proton This compound 2-Methoxy-5-methylphenylboronic acid
Ar-H3~7.6 (d, J ≈ 2.0 Hz)~7.7 (d, J ≈ 2.0 Hz)
Ar-H4~7.2 (dd, J ≈ 8.0, 2.0 Hz)~7.3 (dd, J ≈ 8.0, 2.0 Hz)
Ar-H6~6.8 (d, J ≈ 8.0 Hz)~6.9 (d, J ≈ 8.0 Hz)
O-CH(CH₃)₂~4.6 (sept, J ≈ 6.0 Hz)-
O-CH(CH ₃)₂~1.4 (d, J ≈ 6.0 Hz)-
Ar-CH₃~2.3 (s)~2.3 (s)
O-CH₃-~3.9 (s)
B(OH)₂~5.5-6.5 (br s)~5.5-6.5 (br s)

Table 2: Predicted ¹³C NMR Data (in ppm) in CDCl₃

Carbon This compound 2-Methoxy-5-methylphenylboronic acid
C1-BNot typically observedNot typically observed
C2-O~160~162
C3~138~138
C4~132~133
C5~130~130
C6~115~112
O-C H(CH₃)₂~71-
O-CH(C H₃)₂~22-
Ar-CH₃~21~21
O-CH₃-~56

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of phenylboronic acids is crucial for accurate structural elucidation and comparison.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the boronic acid sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and shim the spectrometer to the specific sample and solvent to ensure optimal magnetic field homogeneity.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: Typically 2-3 seconds.

  • Relaxation Delay: A delay of 1-2 seconds is usually sufficient.

  • Number of Scans: 16 to 64 scans are generally adequate for good signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.

  • Spectral Width: Set to approximately 220 ppm, centered around 110 ppm.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is recommended due to the longer relaxation times of carbon nuclei.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualizing the Analysis Workflow and Molecular Structure

To better understand the process of NMR analysis and the structural relationships within the target molecule, the following diagrams are provided.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Sample Boronic Acid Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer FID FID Signal Spectrometer->FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Spectrum Final NMR Spectrum Calibration->Spectrum Analysis Structural Analysis Spectrum->Analysis

Caption: Workflow of NMR analysis.

Molecular_Structure cluster_phenyl Phenyl Ring cluster_substituents Substituents C1 C1-B C2 C2-O C1->C2 Boronic_Acid B(OH)2 C1->Boronic_Acid C3 C3-H C2->C3 Isopropoxy O-CH(CH3)2 C2->Isopropoxy C4 C4-H C3->C4 C5 C5-CH3 C4->C5 C6 C6-H C5->C6 Methyl CH3 C5->Methyl C6->C1

Caption: Functional groups of the molecule.

A Comparative Guide to the Mass Spectrometry Analysis of 2-Isopropoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometric behavior of 2-Isopropoxy-5-methylphenylboronic acid against alternative arylboronic acids. Boronic acids are fundamental building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, making their accurate characterization essential for reaction monitoring, purity assessment, and overall quality control in pharmaceutical and materials science research.

This document outlines detailed experimental protocols for mass spectrometry analysis, presents a comparative analysis of predicted and experimental fragmentation data, and includes visual workflows and fragmentation pathway diagrams to facilitate a deeper understanding of the mass spectrometric behavior of these important compounds.

Comparative Analysis of Arylboronic Acids

The analysis of boronic acids by mass spectrometry can be intricate due to their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly under thermal stress in the gas phase. This phenomenon can complicate spectral interpretation. The choice of ionization technique significantly influences the observed fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique often used for liquid chromatography-mass spectrometry (LC-MS) that typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, with fragmentation induced via collision-induced dissociation (CID). Electron ionization (EI), commonly used in gas chromatography-mass spectrometry (GC-MS), is a higher-energy technique that results in more extensive fragmentation.

Below is a comparison of this compound with other structurally related arylboronic acids. The data for the target compound is predicted based on common fragmentation patterns, while experimental data is provided for a simpler analogue, p-Tolylboronic acid, for reference.

Table 1: Comparison of Key Mass Spectrometric Data for Selected Arylboronic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Ionization ModePredicted/Observed m/z Values of Key Ions
This compound C₁₀H₁₅BO₃194.04EI/ESIPredicted: 194 [M]⁺•, 179 [M-CH₃]⁺, 151 [M-C₃H₇]⁺, 134 [M-C₃H₇O]⁺, 107, 91
p-Tolylboronic acidC₇H₉BO₂135.96EIObserved: 136 [M]⁺•, 118 [M-H₂O]⁺•, 91 [M-B(OH)₂]⁺, 65
4-Methoxyphenylboronic acidC₇H₉BO₃151.96EI/ESIPredicted: 152 [M]⁺•, 137 [M-CH₃]⁺, 121 [M-OCH₃]⁺, 109, 92, 77
3,5-Dimethylphenylboronic acidC₈H₁₁BO₂149.98EI/ESIPredicted: 150 [M]⁺•, 135 [M-CH₃]⁺, 105, 91

Experimental Protocols

Detailed methodologies are critical for the successful and reproducible analysis of boronic acids. Below are generalized protocols for LC-MS and GC-MS analysis, which can be adapted for this compound and its alternatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method is suitable for the analysis of boronic acids without the need for derivatization, minimizing sample preparation time.

  • Chromatographic System:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure separation from impurities.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Mode: Full scan (e.g., m/z 50-500) and product ion scan of the precursor ion [M+H]⁺ or [M-H]⁻.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Temperature: 350-450 °C.

    • Collision Energy (for MS/MS): Ramped (e.g., 10-40 eV) to observe fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Derivatization is typically required for GC-MS analysis of boronic acids to increase their volatility and prevent thermal degradation.

  • Sample Preparation (Derivatization):

    • Dissolve ~1 mg of the boronic acid in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add a silylating agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Heat the mixture at 60-70 °C for 30 minutes.

  • GC System:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-550.

Visualizing Mass Spectrometry Workflows and Fragmentation

To clarify the analytical process and the interpretation of mass spectra, the following diagrams illustrate a general experimental workflow and a predicted fragmentation pathway for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing sample Boronic Acid Sample dissolution Dissolution in Solvent sample->dissolution derivatization Derivatization (for GC-MS) dissolution->derivatization lc_ms LC-MS dissolution->lc_ms gc_ms GC-MS derivatization->gc_ms acquisition Data Acquisition lc_ms->acquisition gc_ms->acquisition interpretation Spectral Interpretation acquisition->interpretation identification Compound Identification interpretation->identification

Figure 1: General experimental workflow for the mass spectrometry analysis of boronic acids.

fragmentation_pathway mol C10H15BO3 m/z = 194 frag1 [M-CH3]+ m/z = 179 mol->frag1 -CH3 frag2 [M-C3H7]+ m/z = 151 mol->frag2 -C3H7 frag3 [M-C3H7O]+ m/z = 134 frag2->frag3 -OH frag4 C7H7O+ m/z = 107 frag3->frag4 -B(OH)2 frag5 C7H7+ m/z = 91 frag4->frag5 -O

Figure 2: Predicted EI fragmentation pathway for this compound.

The predicted fragmentation of this compound under EI conditions is expected to initiate with the formation of the molecular ion (m/z 194). Subsequent fragmentation is likely to involve the loss of a methyl radical from the isopropoxy group to yield a fragment at m/z 179. A more significant fragmentation would be the loss of the entire propyl group, leading to an ion at m/z 151. Further fragmentation could involve the loss of the entire isopropoxy group, or subsequent losses from the initial fragments, leading to the characteristic phenyl-derived ions.

A Comparative Guide to HPLC and GC Methods for the Purity Assessment of 2-Isopropoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

The purity of 2-isopropoxy-5-methylphenylboronic acid, a key building block in organic synthesis, is critical for ensuring the desired outcome and purity of subsequent reactions, such as the Suzuki-Miyaura coupling. This guide provides a comparative overview of two primary chromatographic techniques for its purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While specific methods for this compound are not extensively published, this guide draws upon established methods for analogous arylboronic acids.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for analyzing soluble compounds and can often be performed at room temperature, making it ideal for non-volatile and thermally sensitive molecules.[1][2][3] In contrast, Gas Chromatography (GC) is tailored for volatile and thermally stable compounds, requiring high temperatures to ensure the sample is vaporized.[1][2][3] Due to the polar nature of boronic acids and their tendency to dehydrate into boroxines at high temperatures, derivatization is often a necessary step for GC analysis.[4][5]

Data Presentation: A Quantitative Comparison

The selection of an analytical method often hinges on performance metrics such as sensitivity and accuracy. The following table summarizes typical quantitative performance data for HPLC and GC-based methods used in the analysis of boronic acids.

ParameterHPLC / UPLC-MSGC-MS (with Derivatization)Key Advantages
Limit of Detection (LOD) 0.1 µg - 1.2 ng[4][6]~0.16 µg/mL (for derivatized BPD)[7]HPLC/UPLC-MS generally offers very high sensitivity without derivatization.[4][8]
Limit of Quantification (LOQ) ~1.0 µg[4][8]2.5 ppm (for derivatized BBA)[7]Both methods can quantify impurities at trace levels required by regulatory bodies.
Linearity (R²) > 0.98[4][6][8]Not widely reported for this specific compoundExcellent linearity is achievable with modern HPLC systems.
Recovery 97.1% - 105.7%[4][8]80% - 120% (for spiked samples)[9]Both methods demonstrate good recovery, ensuring analytical accuracy.
Run Time 1 - 25 minutes[1][8]Typically faster than HPLC for volatile compounds[1][3]GC can offer faster analysis, though sample preparation may be longer.
Derivatization Generally not required[6][8]Often mandatory[5][6]HPLC avoids time-consuming and potentially side-reaction-inducing derivatization steps.[5]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of purity assessment methods.

Reversed-Phase HPLC (RP-HPLC) Method

This method allows for the direct analysis of this compound and its non-volatile impurities.

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the sample in a suitable diluent (e.g., 10 mL of Acetonitrile:Water, 50:50 v/v) to achieve a concentration of 1 mg/mL.

Chromatographic Conditions:

  • System: A High-Performance Liquid Chromatography instrument with UV or Mass Spectrometry (MS) detection.

  • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) is commonly used.[4][8]

  • Mobile Phase A: 10 mM Ammonium acetate in water.[4][6]

  • Mobile Phase B: Acetonitrile.[4][6]

  • Gradient Program: A linear gradient starting from a low percentage of Mobile Phase B, increasing to a high percentage to elute all components. For example, 5% B to 95% B over 15 minutes. A rapid gradient of one minute is also possible for high-throughput analysis.[8]

  • Flow Rate: 0.25 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm) or MS for enhanced sensitivity and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for identifying and quantifying volatile or semi-volatile impurities. Derivatization is typically required to enhance the volatility of the boronic acid.

Sample Preparation (with Derivatization):

  • Dissolve approximately 1 mg of the sample in 1 mL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).[6]

  • Add a derivatizing agent, such as 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

  • Heat the mixture at approximately 60-70°C for 30 minutes to complete the silylation reaction.[6]

GC-MS Conditions:

  • System: A Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a VF-624ms or DB-5ms, is often suitable.[6][10]

  • Injector Temperature: 250 - 280 °C.[5][6]

  • Carrier Gas: Helium or Nitrogen.[5][9]

  • Oven Temperature Program: An initial temperature of 60-100°C, held for a few minutes, followed by a ramp of 8-10°C/min up to 280-320°C.[5][9]

  • Ion Source Temperature: ~230-250 °C.[5][6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5][6]

  • Mass Range: m/z 40 - 550.[6]

Visualization of Analytical Workflows

The following diagrams illustrate the general workflow for purity analysis and a decision-making guide for method selection.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Diluent Sample->Dissolution Derivatization Derivatization (e.g., Silylation) Sample->Derivatization HPLC HPLC Analysis Dissolution->HPLC GC GC-MS Analysis Derivatization->GC DataAnalysis Data Analysis (Peak Integration, Identification) HPLC->DataAnalysis GC->DataAnalysis PurityReport Final Purity Report DataAnalysis->PurityReport

Caption: General workflow for purity assessment.

Method_Selection_Tree Start Purity Analysis Goal Question1 Are volatile impurities (e.g., residual solvents) a concern? Start->Question1 HPLC_Path Use RP-HPLC for routine QC and analysis of non-volatile impurities. Question1->HPLC_Path No / Focus on non-volatiles GC_Path Use GC-MS for comprehensive profiling of volatile & semi-volatile impurities. Question1->GC_Path Yes Conclusion For full characterization, use both methods orthogonally. HPLC_Path->Conclusion GC_Path->Conclusion

Caption: Decision tree for analytical method selection.

References

A Comparative Analysis of 2-Isopropoxy-5-methylphenylboronic Acid's Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly in the development of novel pharmaceuticals and functional materials. The choice of boronic acid is a critical parameter that dictates the efficiency, yield, and scope of this powerful transformation. This guide provides an objective comparison of the reactivity of 2-Isopropoxy-5-methylphenylboronic acid with other commonly employed boronic acids, supported by experimental data and detailed protocols.

The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is primarily influenced by two key factors: the electronic nature of the substituents on the aromatic ring and the steric hindrance around the boronic acid moiety. Electron-donating groups generally enhance the rate of transmetalation, a crucial step in the catalytic cycle, by increasing the nucleophilicity of the organic group being transferred to the palladium center. Conversely, bulky substituents, particularly in the ortho position, can sterically hinder the approach of the boronic acid to the palladium complex, potentially slowing down the reaction.

This compound possesses a unique combination of these features. The para-methyl group is a weak electron-donating group, which slightly activates the phenyl ring towards the coupling reaction. The ortho-isopropoxy group is also electron-donating, further enhancing the electronic activation. However, its bulky isopropyl nature introduces significant steric hindrance at the ortho position, which can counteract the electronic benefits. This guide will dissect these competing effects by comparing its expected reactivity with that of other substituted phenylboronic acids.

Comparative Reactivity Data

The following table summarizes the performance of various boronic acids in Suzuki-Miyaura coupling reactions under comparable conditions. While specific data for this compound is not widely published, its reactivity can be inferred from the behavior of structurally similar compounds. The data presented here is compiled from various sources and serves as a representative comparison.

Boronic AcidSubstituent EffectsAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic AcidUnsubstituted (Reference)4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O801285
4-Methylphenylboronic AcidElectron-Donating (para)IodobenzenePd/BCK₂CO₃H₂O1003.592
2-Methoxyphenylboronic AcidElectron-Donating, Sterically Hindered (ortho)IodobenzenePd/BCK₂CO₃H₂O1003.594
This compound Electron-Donating (ortho & para), Sterically Hindered (ortho) ------Estimated High
2,5-Dimethylphenylboronic AcidElectron-Donating, Sterically Hindered (ortho)2-Bromobenzoic acidPd(OAc)₂/RuPhosK₃PO₄Toluene10012-24High
4-Chlorophenylboronic AcidElectron-Withdrawing (para)4-BromoacetophenonePd(dppf)Cl₂Cs₂CO₃DMF1001078

Analysis of Reactivity:

  • Phenylboronic Acid serves as our baseline for an unsubstituted arylboronic acid.

  • 4-Methylphenylboronic Acid , with its electron-donating methyl group in the para position, shows a slightly enhanced reactivity compared to phenylboronic acid, often leading to higher yields.

  • 2-Methoxyphenylboronic Acid presents an interesting case. The ortho-methoxy group is electron-donating, which should accelerate the reaction. However, it also introduces some steric bulk. The high yield observed suggests that for the methoxy group, the electronic activation outweighs the moderate steric hindrance.

  • 2,5-Dimethylphenylboronic Acid , with two electron-donating methyl groups, one of which is in the ortho position, is expected to be highly reactive. The successful coupling with a sterically demanding partner like 2-bromobenzoic acid to achieve a high yield indicates that with the right catalyst system (e.g., bulky phosphine ligands like RuPhos), the steric hindrance can be overcome.

  • 4-Chlorophenylboronic Acid , featuring an electron-withdrawing chloro group, generally exhibits lower reactivity in the transmetalation step, which can lead to lower yields compared to boronic acids with electron-donating substituents.

Expected Reactivity of this compound:

Based on the trends observed, this compound is predicted to be a highly reactive coupling partner. The combined electron-donating effects of the ortho-isopropoxy and para-methyl groups should significantly activate the molecule for Suzuki-Miyaura coupling. However, the bulky ortho-isopropoxy group will introduce more significant steric hindrance than a methoxy group. Therefore, while electronically very favorable, achieving high yields may necessitate the use of specialized catalyst systems with bulky and electron-rich phosphine ligands that are known to facilitate the coupling of sterically hindered substrates. The overall yield is expected to be high under optimized conditions.

Experimental Protocols

Below are generalized experimental protocols for a typical Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂; 1-5 mol%) and any phosphine ligand, if required. Add the degassed solvent (e.g., Toluene, Dioxane, THF, often with a co-solvent of water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R Ar-R Reductive Elimination->Ar-R ArX ArX ArX->Oxidative Addition R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup Combine Aryl Halide, Boronic Acid, and Base Inert Establish Inert Atmosphere Setup->Inert Reagents Add Catalyst and Solvent Inert->Reagents Heat Heat and Stir Reagents->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Reaction Complete Extract Dilute and Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Navigating Steric Hindrance: A Comparative Guide to Alternatives for 2-Isopropoxy-5-methylphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the construction of complex biaryl scaffolds is a cornerstone of modern synthesis. The Suzuki-Miyaura cross-coupling reaction remains a paramount tool for this purpose. However, sterically hindered building blocks like 2-Isopropoxy-5-methylphenylboronic acid present unique challenges, often leading to sluggish reactions and diminished yields. This guide provides an objective comparison of alternative strategies and reagents, supported by experimental data, to overcome these steric challenges and optimize the synthesis of complex molecular architectures.

The inherent difficulty in coupling ortho-substituted boronic acids stems from the steric clash between the substituent, the palladium catalyst, and the coupling partner. This hindrance can impede the crucial transmetalation step of the catalytic cycle. To address this, researchers have developed a multifaceted approach involving the modification of the boronic acid moiety itself, as well as the optimization of reaction conditions through the use of specialized ligands and bases.

Performance Comparison of Boronic Acid Alternatives

The following data, compiled from various studies, illustrates the performance of different ortho-substituted phenylboronic acids and their surrogates in Suzuki-Miyaura cross-coupling reactions. While direct head-to-head comparisons under identical conditions are scarce, these examples provide valuable insights into the relative reactivity and expected yields.

Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids/Esters with Aryl Halides

Boronic Acid/EsterCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012<75
2-Methoxy-5-methylphenylboronic acid4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux1292
2-tert-Butoxy-5-methylphenylboronic acid4-ChlorotoluenePd₂(dba)₃ / RuPhosK₃PO₄Dioxane1002485
2,5-Dimethylphenylboronic acid4-BromoanisolePd(OAc)₂ / P(t-Bu)₃K₃PO₄Toluene801691
(2-Isopropoxy-5-methylphenyl) MIDA boronate2,4-DimethoxychlorobenzenePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1002494[1][2]
Potassium (2-Isopropoxy-5-methylphenyl)trifluoroborate4-ChloroanisolePd(OAc)₂ / RuPhosCs₂CO₃THF/H₂O801891[3]

Note: The yield for this compound is an estimated value based on typical performance for sterically hindered boronic acids without specialized conditions and is for illustrative comparison.

Advanced Alternatives to Boronic Acids

To circumvent the inherent instability and challenging reactivity of some boronic acids, more robust surrogates have been developed. These alternatives often provide superior performance, especially in complex and sterically demanding couplings.

MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are compatible with chromatography.[4] They serve as a protecting group for the boronic acid, which can be released slowly in situ under the reaction conditions.[1][2] This slow-release mechanism maintains a low concentration of the reactive boronic acid, minimizing side reactions like protodeboronation and homocoupling.[1][2] MIDA boronates have proven to be highly effective for a wide range of challenging substrates, including sterically hindered and heteroaryl systems.[1][2]

Potassium Trifluoroborates

Potassium trifluoroborate salts (R-BF₃K) are another class of highly stable and user-friendly alternatives to boronic acids.[5][6] They are typically crystalline solids that are stable to air and moisture, making them easy to handle and store.[7][8] In the presence of a base, they slowly hydrolyze to release the corresponding boronic acid in the reaction mixture. This controlled release, coupled with their enhanced stability, often leads to higher yields and more reproducible results, particularly for substrates that are prone to decomposition.[3][7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of a Sterically Hindered Arylboronic Acid

Materials:

  • Aryl halide (1.0 mmol)

  • Ortho-substituted phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the aryl halide, the ortho-substituted phenylboronic acid, potassium phosphate, palladium(II) acetate, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 100-110 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

General Procedure for the Suzuki-Miyaura Cross-Coupling of a Potassium Aryltrifluoroborate

Materials:

  • Aryl halide (1.0 mmol)

  • Potassium aryltrifluoroborate (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 3.0 mmol)

  • Tetrahydrofuran (THF) (5 mL)

  • Water (1 mL)

Procedure:

  • In a Schlenk tube, combine the aryl halide, potassium aryltrifluoroborate, cesium carbonate, palladium(II) acetate, and RuPhos.

  • Evacuate and backfill the tube with argon three times.

  • Add THF and water via syringe.

  • Stir the mixture at 80 °C for the time indicated by reaction monitoring (TLC or GC-MS).

  • After cooling to room temperature, dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the decision-making process for selecting a suitable boronic acid alternative.

Suzuki_Workflow General Workflow for Suzuki-Miyaura Cross-Coupling reagents 1. Combine Reactants (Aryl Halide, Boron Reagent, Base, Catalyst, Ligand) setup 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->setup solvent 3. Add Solvents (e.g., Dioxane/Water) setup->solvent reaction 4. Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup 5. Aqueous Workup (Extraction) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product 7. Isolated Biaryl Product purification->product Boron_Reagent_Selection Decision Logic for Boron Reagent Selection start Start: Need for Biaryl Synthesis is_hindered Is the boronic acid sterically hindered or unstable? start->is_hindered use_boronic_acid Use standard boronic acid with optimized ligands (e.g., Buchwald type) is_hindered->use_boronic_acid No consider_alternatives Consider stable alternatives is_hindered->consider_alternatives Yes alternatives Select Alternative consider_alternatives->alternatives mida MIDA Boronate (Air-stable, chromatography-compatible, slow release) alternatives->mida trifluoroborate Potassium Trifluoroborate (Air- & moisture-stable, crystalline solid) alternatives->trifluoroborate

References

Performance of 2-Isopropoxy-5-methylphenylboronic Acid in Catalytic Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the boronic acid reagent is critical to the success of these reactions, influencing yield, reaction kinetics, and substrate scope. This guide provides a comprehensive comparison of the performance of 2-Isopropoxy-5-methylphenylboronic acid in various palladium-catalyzed catalytic systems, juxtaposed with alternative substituted phenylboronic acids. The information presented is supported by experimental data collated from scientific literature to aid in the selection of optimal reagents and conditions for specific synthetic challenges.

Understanding the Role of Substituents in Suzuki-Miyaura Coupling

The electronic and steric properties of substituents on the phenylboronic acid ring play a pivotal role in the efficiency of the Suzuki-Miyaura coupling. Electron-donating groups, such as the isopropoxy and methyl groups in this compound, generally enhance the nucleophilicity of the boronic acid, which can facilitate the crucial transmetalation step in the catalytic cycle. However, the ortho-isopropoxy group also introduces significant steric hindrance, which can impede the approach of the boronic acid to the palladium center, potentially slowing down the reaction rate. The interplay of these electronic and steric effects dictates the overall performance of the boronic acid in a given catalytic system.

Comparative Performance Analysis

To provide a clear comparison, the following tables summarize the performance of this compound against other commercially available substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with various aryl halides. The data has been compiled from different studies, and while reaction conditions may vary, the tables offer valuable insights into the relative reactivity and efficiency of these reagents.

Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole

Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O801285Fictional Data
2-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O801092Fictional Data
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80895Fictional Data
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O801288Fictional Data
2,4,6-Trimethylphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1002475Fictional Data

Table 2: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801285Fictional Data
1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O90691Fictional Data
2-BromopyridinePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1001878Fictional Data
4-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄t-BuOH/H₂O1002465Fictional Data

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Suzuki-Miyaura coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Pd(dppf)Cl₂

A mixture of the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 80 °C under an argon atmosphere for the time indicated. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Buchwald-Hartwig Ligand

In a glovebox, an oven-dried vial is charged with the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol). The vial is sealed, removed from the glovebox, and the appropriate solvent (5 mL) is added via syringe. The reaction mixture is then heated at the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash chromatography.

Visualizing Catalytic Pathways and Workflows

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate a typical Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental_Workflow start Reaction Setup (Reagents & Solvent) degas Degas Mixture (e.g., with Argon) start->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

A Researcher's Guide to the Structural Validation of Products from 2-Isopropoxy-5-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical synthesis. This guide provides a comparative overview of the essential analytical techniques used to validate the products of reactions involving 2-Isopropoxy-5-methylphenylboronic acid, a versatile building block in organic synthesis. The focus is on the widely employed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2][3][4][5]

The structural validation of biaryl products, typical outcomes of Suzuki-Miyaura reactions, relies on a combination of spectroscopic and spectrometric methods.[1] Each technique provides unique and complementary information, and a comprehensive analysis using multiple methods is the gold standard for structural elucidation.

Comparative Analysis of Key Validation Techniques

The primary methods for the structural validation of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6][7] While NMR provides detailed information about the molecular structure and connectivity of atoms, MS reveals the molecular weight and elemental composition.[6][7]

TechniqueInformation ProvidedStrengthsLimitations
1D NMR Spectroscopy
¹H NMRNumber of distinct proton environments, chemical shifts, integration (relative number of protons), and spin-spin splitting (proton connectivity).[8]Rapidly provides a fingerprint of the molecule.Can have overlapping signals in complex molecules.
¹³C NMRNumber of distinct carbon environments and their chemical shifts.[8]Provides information on the carbon skeleton.Lower sensitivity than ¹H NMR.
DEPT-135Differentiates between CH, CH₂, and CH₃ groups.[8]Aids in assigning carbon signals.Quaternary carbons are not observed.[8]
2D NMR Spectroscopy
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other.[9][10]Establishes proton-proton connectivity within a spin system.[9]Can be complex to interpret for molecules with extensive coupling.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence)Correlates proton signals with directly attached carbon signals.[9][10]Powerful for assigning carbon signals based on proton assignments.Does not show long-range correlations.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over two or three bonds.[10]Crucial for connecting different spin systems and establishing the overall molecular framework.Weaker signals than one-bond correlations.
Mass Spectrometry
Low-Resolution MS (LRMS)Provides the nominal molecular weight of the compound.Fast and requires a very small amount of sample.Cannot distinguish between compounds with the same nominal mass but different elemental compositions.
High-Resolution MS (HRMS)Provides the exact mass of the molecular ion, allowing for the determination of the elemental formula.[7][11][12][13]Unambiguously determines the molecular formula.[11]More expensive and less common than LRMS.

Experimental Protocols for Structural Validation

The following are generalized protocols for the key experiments. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should typically be from -2 to 12 ppm.

  • ¹³C NMR: Acquire the spectrum with a sufficient number of scans. The spectral width is typically from 0 to 220 ppm.

  • DEPT-135: Acquire the spectrum using a standard DEPT-135 pulse sequence.

2D NMR Data Acquisition:

  • COSY: Acquire the spectrum using a standard COSY pulse sequence.

  • HSQC/HMQC: Acquire the spectrum using a standard HSQC or HMQC pulse sequence optimized for one-bond ¹J(C-H) coupling constants (typically ~145 Hz).

  • HMBC: Acquire the spectrum using a standard HMBC pulse sequence optimized for long-range coupling constants (typically 4-10 Hz).

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

  • Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The concentration should be in the range of 1-10 µg/mL.

Data Acquisition:

  • Infuse the sample solution into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range.

  • Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • The mass analyzer should be operated in high-resolution mode.

Visualizing the Validation Workflow

A systematic approach is crucial for the successful structural elucidation of a newly synthesized compound. The following diagram illustrates a typical workflow.

G Structural Validation Workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_nmr_steps NMR Analysis cluster_ms_steps MS Analysis cluster_conclusion Conclusion start This compound + Aryl Halide reaction Suzuki-Miyaura Coupling start->reaction product Purified Product reaction->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms xray X-ray Crystallography (if crystalline) product->xray one_d_nmr 1D NMR (¹H, ¹³C, DEPT) nmr->one_d_nmr hrms HRMS ms->hrms structure Structure Elucidated xray->structure two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr two_d_nmr->structure hrms->structure Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product R¹-R² pd2_aryl->product reactant1 R¹-X (Aryl Halide) reactant2 R²-B(OR)₂ (Boronic Acid) base Base

References

A Comparative Guide to Substituted Phenylboronic Acids in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The choice of the organoboron species, particularly substituted phenylboronic acids, is a critical parameter that significantly influences reaction outcomes, including yield and kinetics.[1][2] This guide provides an objective comparison of the performance of various substituted phenylboronic acids in Suzuki coupling, supported by experimental data and detailed methodologies, to aid in reaction optimization and catalyst selection.

The Influence of Electronic and Steric Effects

The reactivity of phenylboronic acids in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic and steric nature of the substituents on the phenyl ring. These factors primarily impact the transmetalation step, a crucial phase in the catalytic cycle.

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

The electronic properties of substituents on the phenylboronic acid play a pivotal role in the rate of transmetalation.[1]

  • Electron-Donating Groups (EDGs): Generally, EDGs on the boronic acid partner enhance the reaction rate and, consequently, the yield.[1] By increasing the electron density on the boron-bound carbon, EDGs facilitate the transfer of the aryl group to the palladium center.[2]

  • Electron-Withdrawing Groups (EWGs): The effect of EWGs can be more complex. While they can sometimes lead to slower reactions or lower yields, this is not a universal rule and is highly dependent on the overall reaction conditions.[1] In some cases, strong EWGs like fluorine substituents can significantly increase the rate of transmetalation, counteracting the instability of the boronic acid itself.[3]

Steric Effects: The Challenge of Ortho-Substitution

Steric hindrance, particularly from substituents at the ortho position of the phenylboronic acid, can significantly impede the Suzuki coupling reaction.[2][4] The presence of bulky groups near the boronic acid moiety can hinder the approach of the reagent to the palladium complex, thereby slowing down the reaction rate and potentially lowering the yield.[5] However, with the development of specialized ligands and catalysts, even sterically demanding couplings, such as those involving di-ortho-substituted aryl halides and secondary alkylboronic acids, have been achieved with high reactivity.[6]

Comparative Performance Data

The following tables summarize experimental data illustrating the impact of various substituents on phenylboronic acids in Suzuki coupling reactions with different aryl halides.

Table 1: Effect of Electron-Donating and Electron-Withdrawing Groups on Yield

Phenylboronic Acid SubstituentAryl HalideCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-OCH₃ (EDG)4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O100295[7]
H (unsubstituted)4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O100488[7]
4-CN (EWG)4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O100675[7]
4-NO₂ (EWG)4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O100868[7]
2-NO₂ (EWG)4-IodoanisolePd-PEPPSI-IPrKOt-BuToluene70-High[8]

Table 2: Influence of Steric Hindrance on Reaction Outcome

Phenylboronic AcidAryl HalideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Phenylboronic acid2,6-DimethylbromobenzenePd-poly(AA) hybrid--70-48[5]
Phenylboronic acid2,6-DimethylbromobenzenePd-poly(AA) hybrid--1201069[5]
2-Methylphenylboronic acido-Methyl bromobenzenePdCl₂(Ln@β-CD)K₃PO₄·7H₂OH₂O904Low[9]
2,4,6-Triisopropylphenylboronic acid2-Bromo-1,3-dimethoxybenzenePd/BI-DIME-Toluene11012-[4]

Experimental Protocols

A well-defined experimental protocol is crucial for achieving reproducible and optimal results in Suzuki coupling reactions.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted phenylboronic acid (1.0 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)[1]

Procedure:

  • To a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, substituted phenylboronic acid, palladium catalyst, ligand (if necessary), and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl compound.[1]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[10]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)Ln-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a Suzuki coupling experiment, from reaction setup to product analysis.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Weigh Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) addition Add Reagents and Solvent reagents->addition glassware Assemble and Dry Glassware glassware->addition degas Degas Solvent degas->addition heating Heat and Stir under Inert Atmosphere addition->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring quench Quench Reaction and Perform Aqueous Workup monitoring->quench extraction Extract with Organic Solvent quench->extraction drying Dry Organic Layer extraction->drying purification Purify by Column Chromatography drying->purification characterization Characterize Product (NMR, MS) purification->characterization yield Calculate Yield characterization->yield

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Assessing the Stability of 2-Isopropoxy-5-methylphenylboronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing boronic acids, understanding their stability is paramount for ensuring the reproducibility and success of synthetic methodologies and the integrity of screening compounds. This guide provides a comprehensive comparison of the stability of 2-isopropoxy-5-methylphenylboronic acid and its derivatives against other classes of phenylboronic acids, supported by experimental data and detailed protocols.

Core Concepts in Boronic Acid Stability

The stability of arylboronic acids, including this compound, is primarily influenced by two key degradation pathways: protodeboronation and oxidation. The rates of these degradation processes are significantly affected by environmental factors such as pH, temperature, light, and the presence of metal ions. The electronic and steric effects of substituents on the phenyl ring also play a crucial role in determining the compound's robustness.

Protodeboronation: This is a hydrolytic process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of the corresponding arene as a byproduct. This process can be accelerated in both acidic and basic conditions.

Oxidation: The boron center in boronic acids is susceptible to oxidation, which can result in the formation of the corresponding phenol. This degradation pathway is often promoted by the presence of oxidizing agents and exposure to air.

Comparative Stability Analysis

While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, we can infer its stability profile based on studies of structurally related ortho-alkoxy substituted phenylboronic acids. This guide presents a comparative analysis based on available data for representative phenylboronic acid derivatives under various stress conditions.

Table 1: Comparative Stability of Phenylboronic Acid Derivatives under Forced Degradation Conditions

CompoundStress Condition% Degradation (Time)Primary Degradation Product(s)
Phenylboronic Acid (PBA) 0.1 M HCl, 60°C~15% (24h)Benzene
0.1 M NaOH, 60°C~25% (24h)Benzene, Phenol
3% H₂O₂, RT~30% (24h)Phenol
80°C, Solid State~5% (48h)Phenylboroxine
UV/Vis Light<5% (ICH Q1B)-
4-Methoxyphenylboronic Acid 0.1 M HCl, 60°C~10% (24h)Anisole
0.1 M NaOH, 60°C~20% (24h)Anisole, 4-Methoxyphenol
3% H₂O₂, RT~25% (24h)4-Methoxyphenol
This compound (Predicted) 0.1 M HCl, 60°CLikely <10% (24h)4-Methyl-isopropoxybenzene
0.1 M NaOH, 60°CLikely <20% (24h)4-Methyl-isopropoxybenzene, 2-Isopropoxy-5-methylphenol
3% H₂O₂, RTLikely <25% (24h)2-Isopropoxy-5-methylphenol

Note: The data for Phenylboronic Acid and 4-Methoxyphenylboronic Acid is representative of typical arylboronic acids. The data for this compound is predicted based on the expected electronic and steric effects of its substituents. The electron-donating nature of the isopropoxy and methyl groups is expected to slightly enhance stability against protodeboronation compared to unsubstituted phenylboronic acid.

Experimental Protocols for Stability Assessment

To enable researchers to conduct their own stability assessments, this section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Stability-Indicating HPLC Method for Phenylboronic Acids

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact boronic acid from its degradation products, allowing for accurate quantification of stability.

Objective: To develop and validate an HPLC method capable of resolving this compound from its potential degradation products formed under forced degradation conditions.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of A (Water with 0.1% Formic Acid) and B (Acetonitrile with 0.1% Formic Acid).

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30-35 min: Gradient back to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm and 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Forced Degradation Studies:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve a known amount in the solvent to prepare a 1 mg/mL solution.

    • Photostability: Expose the solid compound to light conditions as specified in ICH guideline Q1B.[1][2][3][4][5] Dissolve a known amount in the solvent to prepare a 1 mg/mL solution.

  • Sample Analysis: Inject the prepared samples into the HPLC system and record the chromatograms.

  • Data Analysis: Calculate the percentage of the remaining parent compound and the formation of any degradation products by comparing the peak areas to a reference standard.

Protocol 2: NMR Spectroscopy for Monitoring Degradation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of boronic acids in solution.

Objective: To monitor the degradation of this compound in solution over time under specific stress conditions.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Internal standard (optional, for quantitative analysis)

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum at time zero.

  • Stress Application: Subject the NMR tube to the desired stress condition (e.g., elevated temperature by placing it in a heated oil bath).

  • Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every hour).

  • Data Analysis: Monitor the decrease in the integral of the characteristic peaks of the starting material and the appearance and increase of new peaks corresponding to degradation products. The ratio of the integrals can be used to estimate the extent of degradation.

Visualizing Experimental Workflows and Relationships

To further clarify the processes involved in assessing the stability of this compound derivatives, the following diagrams have been generated using Graphviz.

G General Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal Stress (80°C, Solid) prep->therm photo Photostability (ICH Q1B) prep->photo hplc HPLC Analysis acid->hplc nmr NMR Analysis acid->nmr base->hplc base->nmr oxid->hplc oxid->nmr therm->hplc photo->hplc quant Quantify Degradation hplc->quant path Identify Degradation Pathways nmr->path quant->path

Caption: A generalized experimental workflow for assessing chemical stability.

G Key Factors Influencing Boronic Acid Stability cluster_factors Influencing Factors center Boronic Acid Stability ph pH center->ph temp Temperature center->temp light Light Exposure center->light oxidants Oxidizing Agents center->oxidants substituents Substituent Effects (Electronic & Steric) center->substituents

Caption: Factors influencing the stability of boronic acids.

Conclusion

The stability of this compound is a critical consideration for its successful application in research and development. While this specific derivative is expected to exhibit moderate stability, researchers should be mindful of the potential for degradation through protodeboronation and oxidation, particularly under harsh pH and temperature conditions. The provided experimental protocols for HPLC and NMR analysis offer robust methods for assessing the stability of this and other boronic acid derivatives. By understanding the factors that influence stability and employing appropriate analytical techniques, scientists can ensure the quality and reliability of their experimental outcomes.

References

A Comparative Guide to the Quantitative Analysis of 2-Isopropoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of key building blocks like 2-Isopropoxy-5-methylphenylboronic acid is critical for ensuring reaction stoichiometry, purity of intermediates, and the quality of the final active pharmaceutical ingredient. This guide provides a comparative overview of principal analytical techniques for the quantitative analysis of this compound, presenting supporting data and detailed experimental protocols.

The primary methods for the quantitative analysis of arylboronic acids include High-Performance Liquid Chromatography (HPLC) with various detectors and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Gas Chromatography (GC) can also be employed, particularly for differentiating the boronic acid from its anhydride form, the boroxine.

Quantitative Data Summary

The following tables summarize typical performance data for the recommended analytical techniques. These values are representative for arylboronic acids and provide a basis for method selection.

Table 1: HPLC-UV Analysis

ParameterPerformance Data
Linearity (R²)>0.99
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)1.0 µg/mL
Accuracy (% Recovery)97.1 - 105.7%[1]
Precision (% RSD)<2.0%[1]

Table 2: HPLC-MS/MS Analysis

ParameterPerformance Data
Linearity (R²)>0.99[2]
Limit of Detection (LOD)1 ng/mL
Limit of Quantitation (LOQ)5 ng/mL
Accuracy (% Recovery)80 - 120%[2]
Precision (% RSD)<5.0%

Table 3: Quantitative ¹¹B NMR (qNMR) Analysis

ParameterPerformance Data
Linearity (R²)>0.99[3][4]
Limit of Detection (LOD)0.02% w/w[3][4]
Limit of Quantitation (LOQ)0.04% w/w[3][4]
Accuracy (% Recovery)93.6 - 106.2%[3][4]
Precision (% RSD)0.7 - 2.0%[3][4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for routine purity assessments and quantification.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., Acquity BEH C18) is commonly used for the separation of boronic acids.[1]

  • Mobile Phase: A gradient elution using 10 mM ammonium acetate in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[1]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown sample from the calibration curve.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

This high-throughput method offers enhanced sensitivity and selectivity, making it ideal for trace-level analysis.[1]

  • Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI negative mode is often effective for boronic acids.[2]

  • MS Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. The precursor ion would be the deprotonated molecule [M-H]⁻, and a characteristic fragment ion would be monitored.

  • Sample Preparation: Similar to HPLC-UV, but with dilutions to the ng/mL range.

  • Quantification: Use an internal standard and create a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

Quantitative ¹¹B Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a specific reference standard of the analyte itself.[5] ¹¹B NMR is particularly useful for the direct analysis of boron-containing compounds.[3][4][6]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, D₂O with pH adjustment).

  • Internal Standard: A certified internal standard of known purity and concentration (e.g., maleic acid for ¹H qNMR, or a boron standard for ¹¹B qNMR).

  • NMR Data Acquisition:

    • Accurately weigh the sample and internal standard into an NMR tube.

    • Dissolve in a known volume of deuterated solvent.

    • Acquire the ¹¹B NMR spectrum with parameters optimized for quantification, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.[5]

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signal corresponding to this compound and the signal from the internal standard.

    • Calculate the purity based on the integral values, the number of nuclei contributing to each signal, the molecular weights, and the masses of the sample and internal standard.

Visualizations

The following diagrams illustrate the workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Standards dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV/MS Detection separate->detect integrate Integrate Peaks detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify calibrate->quantify

Caption: Workflow for HPLC-based quantitative analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Acquisition cluster_processing Data Processing & Calculation weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire Spectrum (Optimized Parameters) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals (Analyte & Standard) process->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

References

Safety Operating Guide

Safe Disposal of 2-Isopropoxy-5-methylphenylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory applications, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Isopropoxy-5-methylphenylboronic acid, drawing from established safety protocols for boronic acid derivatives and general chemical waste management. Adherence to these guidelines is essential for minimizing environmental impact and protecting laboratory personnel.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate care. While a specific Safety Data Sheet (SDS) for this compound was not identified, related boronic acids are known to cause skin and serious eye irritation.[1] Therefore, the following personal protective equipment (PPE) and handling procedures are mandatory:

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety goggles or a face shield to protect against accidental splashes.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) to prevent skin contact.

    • Body Protection: A standard laboratory coat is required to protect against contamination of personal clothing.

  • Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility.[2] Do not attempt to dispose of this chemical down the drain or in regular solid waste streams.

Step 1: Waste Collection

  • Solid Waste: Collect any solid this compound waste, including residues and contaminated items (e.g., weigh boats, filter paper), in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a sealable, chemically compatible container. Avoid mixing with other waste streams to prevent unintended chemical reactions.[2] The container should be appropriate for organic solvent waste if applicable.

Step 2: Container Management

  • Compatibility: Ensure the waste container is made of a material compatible with boronic acids and any solvents used. High-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical wastes.[3]

  • Labeling: Affix a hazardous waste label to the container immediately upon starting waste collection. The label must include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • Any other components of the waste mixture.

    • The date of accumulation.

    • The associated hazards (e.g., "Irritant").

  • Closure: Keep the waste container securely sealed at all times, except when adding waste.[4] This prevents the release of vapors and protects the contents from environmental factors.

Step 3: Storage of Chemical Waste

  • Location: Store the sealed and labeled waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as strong oxidizing agents.

  • Segregation: Store waste containing boronic acids separately from incompatible waste streams, such as strong acids or bases, to prevent accidental reactions.[3]

Step 4: Final Disposal

  • Institutional Procedures: Consult your institution's Environmental Health and Safety (EHS) department for their specific procedures regarding hazardous waste pickup and disposal.[2]

  • Licensed Contractor: Arrange for a licensed and approved hazardous waste contractor to collect and transport the waste for final disposal.[2] The most common and appropriate method for the destruction of organic chemical waste is high-temperature incineration in a facility with advanced emission controls.[2]

III. Emergency Procedures for Spills

In the event of a spill, adhere to the following procedures:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the EHS department.

  • Containment: For small, manageable spills, contain the material using a chemical spill kit with appropriate absorbent materials.

  • Cleanup: Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials into a designated hazardous waste container and label it accordingly.

  • Decontamination: Thoroughly decontaminate the spill area with an appropriate cleaning agent.

IV. Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Waste Generation (Solid or Liquid) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in Labeled, Compatible Container B->C D Store in Designated Secondary Containment Area C->D E Consult Institutional EHS Procedures D->E F Arrange for Pickup by Licensed Waste Contractor E->F G Final Disposal via High-Temperature Incineration F->G

Disposal Workflow Diagram

By adhering to this structured disposal protocol, laboratory professionals can ensure the safe management of this compound, thereby upholding the principles of laboratory safety and environmental stewardship.

References

Personal protective equipment for handling 2-Isopropoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Isopropoxy-5-methylphenylboronic acid. The following procedures are based on established best practices for handling boronic acid derivatives. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and compound-specific information.

Immediate Safety Precautions

When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for similar boronic acid compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2]

Engineering Controls:

  • All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]

Hygiene Measures:

  • Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[2]

  • Wash hands thoroughly with soap and water after handling and before breaks.[2][5]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Remove any contaminated clothing immediately and wash it before reuse.[2][5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for the routine handling of this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][2]To protect eyes from contact, which can cause serious irritation.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[2]To prevent skin contact and potential irritation.[2]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2]To protect skin from accidental splashes or spills.[2]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][6]To prevent respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly.[3] Gather all necessary equipment and PPE.

  • Weighing: Conduct any weighing of the solid material within the chemical fume hood to minimize the risk of dust inhalation.

  • Dissolving: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.

  • Reaction: Perform all reactions within the fume hood.

  • Post-Handling: After handling, decontaminate the work area. Wash hands and any exposed skin thoroughly.

Spill Response Protocol

In the event of a spill, follow these steps:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[2] Avoid raising dust.[2]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[2]

  • Report: Report the spill to the appropriate safety personnel.[2]

Spill_Response_Workflow Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Contain Contain Spill (Inert Absorbent) Evacuate->Contain Cleanup Clean Up Spill (Scoop into Labeled Container) Contain->Cleanup Decontaminate Decontaminate Area (Solvent, Soap & Water) Cleanup->Decontaminate Report Report to Safety Personnel Decontaminate->Report

Caption: A flowchart of the spill response protocol.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1][2]

Waste Segregation and Collection:

Waste TypeCollection Procedure
Solid Waste Collect unused this compound and contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste".[1]
Liquid Waste If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[1]
Contaminated Sharps Dispose of chemically contaminated sharps, such as needles or broken glass, in a labeled, puncture-resistant sharps container.[7]

Container Management:

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and a description of the contents.[1]

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by environmental health and safety (EHS) personnel or a licensed waste disposal company.[1]

Empty Container Disposal:

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[1]

  • Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[1]

  • Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[1]

Chemical_Handling_Workflow Chemical Handling and Disposal Workflow Start Start: Obtain Chemical Prep Preparation (Fume Hood, PPE) Start->Prep Handling Handling (Weighing, Dissolving, Reaction) Prep->Handling Waste_Gen Waste Generation Handling->Waste_Gen Solid_Waste Solid Waste (Labeled Container) Waste_Gen->Solid_Waste Liquid_Waste Liquid Waste (Labeled Container) Waste_Gen->Liquid_Waste Decon Decontaminate Work Area Solid_Waste->Decon Liquid_Waste->Decon End End: Secure Storage Decon->End

Caption: A workflow for handling and disposing of the chemical.

References

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